molecular formula C8H7ClO4S B165011 2-Chloro-4-(methylsulfonyl)benzoic acid CAS No. 53250-83-2

2-Chloro-4-(methylsulfonyl)benzoic acid

Cat. No.: B165011
CAS No.: 53250-83-2
M. Wt: 234.66 g/mol
InChI Key: CTTWSFIIFMWHLQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H7ClO4S and its molecular weight is 234.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTWSFIIFMWHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201364
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53250-83-2
Record name 2-Chloro-4-(methylsulfonyl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Record name 2-chloro-4-(methylsulfonyl)benzoic acid
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Record name 2-Chloro-4-(methylsulfonyl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4-(methylsulfonyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Chloro-4-(methylsulfonyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physical properties of this compound, an important intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a solid organic compound.[1][2] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 53250-83-2[3][4][5]
Molecular Formula C₈H₇ClO₄S[3][5][6]
Molecular Weight 234.66 g/mol [1][5][7]
Appearance White to off-white or light pink crystalline powder.[4][8][9]
Melting Point 192 - 198 °C[3][4][6][8][10]
Boiling Point 454.8 ± 45.0 °C (Predicted)[8][9]
Water Solubility 3,267 mg/L (at 23 °C, pH 2.1)[10]
pKa 2.09 ± 0.25 (Predicted)[8][9]

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for compound identification, purity assessment, and designing experimental conditions. Standard protocols for key properties are detailed below.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[11]

Methodology: Capillary Method (Using a Mel-Temp Apparatus or Thiele Tube)

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[12][13]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[11]

  • Heating and Observation: The apparatus is heated slowly and steadily. For an initial, rapid determination, a faster heating rate can be used to find an approximate melting point. For an accurate measurement, the heating rate should be reduced to 1-2°C per minute as the temperature approaches the expected melting point.[11]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂. The procedure should be repeated with a fresh sample to ensure consistency.[12]

Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule.[14] The general principle "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[15][16]

Methodology: Qualitative Solubility Testing

  • Initial Test (Water): Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[17] Observe if the compound dissolves completely. Given its carboxylic acid group, this compound is expected to have low solubility in neutral water but will react with bases.[18]

  • Acid-Base Solubility: If the compound is insoluble in water, its solubility in aqueous acidic and basic solutions is tested to identify functional groups.

    • 5% Sodium Hydroxide (NaOH): To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution. The presence of the acidic carboxylic acid group will cause it to react with the strong base to form a water-soluble sodium salt.[14]

    • 5% Sodium Bicarbonate (NaHCO₃): To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Carboxylic acids are typically acidic enough to react with this weak base, producing CO₂ gas (effervescence) and a soluble salt. This test helps distinguish strong acids (like carboxylic acids) from weaker acids (like phenols).[14][19]

    • 5% Hydrochloric Acid (HCl): To a fresh sample, add 0.75 mL of 5% HCl solution. This test is used to identify basic functional groups, such as amines. This compound is not expected to dissolve in dilute acid.[14][17]

  • Observation: For each test, the tube is shaken vigorously, and the result (soluble or insoluble) is recorded. Solubility in NaOH and NaHCO₃ indicates an acidic functional group.[19]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution.

Methodology: Potentiometric Titration

This is a highly accurate method for determining pKa.[20]

  • Sample Preparation: A precise amount of pure this compound is dissolved in a suitable solvent. Due to its limited water solubility, a co-solvent mixture (e.g., water-methanol) may be required.[20] The solution must be free of dissolved CO₂ to prevent interference.[21]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.

  • pH Monitoring: A calibrated pH electrode is placed in the solution to monitor the pH continuously throughout the titration.

  • Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized by the base. This corresponds to the inflection point of the curve.[20]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing an unknown organic compound using the physical properties and experimental protocols described in this guide.

G compound Unknown Compound Sample appearance Observe Physical Appearance (Color, Form) compound->appearance mp Determine Melting Point (Capillary Method) appearance->mp solubility Determine Solubility Profile mp->solubility id Compound Identification & Purity Assessment mp->id pka Determine pKa (Potentiometric Titration) solubility->pka  If Acidic/Basic solubility->id water Water solubility->water pka->id naoh 5% NaOH nahco3 5% NaHCO3 hcl 5% HCl

Caption: Experimental workflow for compound characterization.

References

An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the fields of agrochemical and pharmaceutical research. Its unique chemical structure, featuring a chloride, a methylsulfonyl group, and a carboxylic acid moiety on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its primary applications, with a focus on its role in the development of novel herbicides.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its reactivity and utility as a chemical intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₈H₇ClO₄S[1][2][3][4]
Molecular Weight 234.66 g/mol [1][2][3][4]
CAS Number 53250-83-2[1][2][4]
Appearance White to light yellow or light pink powder/solid[2][5]
Melting Point 192-193 °C[2]
Boiling Point (Predicted) 454.8 ± 45.0 °C[2]
Density (Estimate) 1.4452[2]
pKa (Predicted) 2.09 ± 0.25[2]
InChI Key CTTWSFIIFMWHLQ-UHFFFAOYSA-N[2][3]
SMILES CS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1[3]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been developed, primarily for industrial-scale production. The following diagram illustrates a common two-step synthesis pathway starting from 4-methylsulfonyltoluene.

G cluster_0 Synthesis Pathway start 4-Methylsulfonyltoluene step1 Chlorination (Cl₂, H₂SO₄, 50-90°C) start->step1 intermediate 2-Chloro-4-methylsulfonyltoluene step1->intermediate step2 Oxidation (HNO₃, H₃PO₄, 140-170°C) intermediate->step2 end This compound step2->end

Caption: A two-step industrial synthesis of this compound.

Detailed Experimental Protocols

Method 1: Synthesis from 4-Methylsulfonyltoluene

This industrially relevant method involves a two-step process: chlorination followed by oxidation.[6]

Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene [6]

  • Raw Material: 4-Methylsulfonyltoluene.

  • Procedure: 4-Methylsulfonyltoluene is mixed with a sulfuric acid solution. Chlorine gas is then introduced into the mixture at a temperature of 50-90°C. The reaction is monitored until the desired degree of chlorination is achieved, yielding 2-chloro-4-methylsulfonyltoluene.

Step 2: Synthesis of 2-Chloro-4-methylsulfonylbenzoic acid [6]

  • Raw Material: 2-Chloro-4-methylsulfonyltoluene.

  • Procedure: The 2-chloro-4-methylsulfonyltoluene obtained from the previous step is mixed with a 20-95% phosphoric acid solution. The mixture is then oxidized using 30-68% nitric acid at a temperature of 140-170°C to produce 2-chloro-4-methylsulfonylbenzoic acid.

Method 2: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl chloride

This method provides an alternative route to the target compound.[5]

  • Procedure:

    • A slurry is prepared by mixing sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water in a 100 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

    • The slurry is heated to 75°C.

    • 2-Chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly to the heated slurry.

    • The mixture is stirred at 75°C for 2 hours.

    • The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added, and the reaction mixture is heated at reflux for 21 hours.

    • After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

    • The organic layer is dried with magnesium sulfate and evaporated to dryness to yield this compound as a white solid. This process reportedly affords a product with 87% purity and an 85% overall yield.[5]

Applications in Agrochemicals and Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of herbicides.[7] It is a crucial building block for producing triketone herbicides, such as Tembotrione. These herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for plastoquinone and tocopherol biosynthesis in plants. Inhibition of this pathway leads to the bleaching of new growth and eventual plant death.

The following workflow illustrates the role of this compound in the development of HPPD-inhibiting herbicides.

G cluster_0 Herbicide Development Workflow start 2-Chloro-4-(methylsulfonyl) benzoic acid step1 Chemical Synthesis (e.g., conversion to acid chloride, coupling reactions) start->step1 intermediate Triketone Herbicide (e.g., Tembotrione) step1->intermediate step2 Biological Screening (HPPD Inhibition Assay) intermediate->step2 end Lead Compound for Weed Control step2->end

Caption: Role of this compound in herbicide development.

While its primary use is in the agrochemical industry, the structural motifs present in this compound are also of interest in medicinal chemistry. The presence of a halogen, a sulfonyl group, and a carboxylic acid provides multiple points for chemical modification, making it a potentially valuable scaffold for the synthesis of novel therapeutic agents.[8]

Safety and Handling

This compound is classified as causing serious eye damage (H318).[1][2] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. It should be stored in a dry, well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the production of HPPD-inhibiting herbicides. Its well-defined synthesis routes and versatile chemical functionality also suggest potential for its application in the discovery of new pharmaceutical compounds. This guide has provided a technical overview of its chemical structure, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in related fields.

References

2-Chloro-4-(methylsulfonyl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical properties, experimental protocols for its synthesis, and its role in the development of agrochemicals.

Core Chemical Properties

This compound is a benzoic acid derivative characterized by the presence of chloro and methylsulfonyl functional groups.[1] These substitutions are crucial for its reactivity and utility as a chemical building block.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 234.66 g/mol [2][3][4]
Molecular Formula C₈H₇ClO₄S[2][3][4]
CAS Number 53250-83-2[2][3]
Appearance White solid[5]
IUPAC Name This compound[2]
Synonyms Benzoic acid, 2-chloro-4-(methylsulfonyl)-[2]

Applications in Synthesis

This compound is a vital intermediate in the chemical industry, particularly in the synthesis of agrochemicals.[6] It is a crucial precursor for producing certain herbicides, most notably those belonging to the triketone class which act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1][7] Its structural framework is essential for conferring high herbicidal activity to the final products.[1]

G A This compound B Further Chemical Transformations A->B Precursor for C Triketone Herbicides (e.g., Sulcotrione, Tembotrione) B->C Leads to D HPPD Inhibition C->D Mechanism of Action

Caption: Logical relationship of this compound as a key intermediate.

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been documented. A common and effective method involves a two-step process starting from 4-methylsulfonyltoluene. This process includes chlorination followed by oxidation.

Synthesis via Chlorination and Oxidation of 4-Methylsulfonyltoluene

This protocol is adapted from patented industrial production methods.[8][9]

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene [8][9]

  • Reaction Setup: Charge a suitable reactor with 4-methylsulfonyltoluene, a low-polarity solvent (e.g., carbon tetrachloride), and a catalyst such as iron powder.

  • Chlorination: Heat the mixture to between 85-95°C. Introduce chlorine gas into the reaction mixture.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as gas chromatography, until the desired level of conversion is achieved.

  • Work-up: Upon completion, the reaction mixture is processed to isolate the 2-chloro-4-methylsulfonyltoluene intermediate. This typically involves hydrolysis and filtration steps.[8]

Step 2: Synthesis of this compound [7][8]

  • Reaction Setup: Mix the 2-chloro-4-methylsulfonyltoluene obtained from Step 1 with a phosphoric acid solution in a high-pressure autoclave.[8]

  • Oxidation: Add nitric acid (30-68% concentration) to the mixture. Heat the reactor to 140-170°C to initiate the oxidation of the methyl group to a carboxylic acid.[8]

  • Isolation: After the reaction is complete, cool the mixture. The product, this compound, will precipitate as a solid.

  • Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent, such as anhydrous methanol, to yield a high-purity product.[7]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation cluster_2 Purification A 4-Methylsulfonyltoluene + Chlorine Gas B Reaction at 85-95°C (Catalyst: Iron) A->B C 2-Chloro-4-methylsulfonyltoluene B->C D Intermediate + Nitric Acid + Phosphoric Acid C->D E Reaction at 140-170°C (Autoclave) D->E F Crude Product E->F G Recrystallization (e.g., Methanol) F->G H Pure 2-Chloro-4- (methylsulfonyl)benzoic acid G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a substance that can cause serious eye damage (H318).[2] Appropriate personal protective equipment (PPE), including eye protection, should be worn when handling this compound.[2] Store the container in a dry, well-ventilated environment with the lid securely closed.[4]

A derivative, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, has been identified as a low molecular weight sensitizing agent that can cause occupational asthma, rhinitis, and contact urticaria, suggesting that derivatives of this compound may require stringent exposure controls.[10]

References

Technical Data Sheet: 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-(methylsulfonyl)benzoic acid, focusing on its physicochemical properties, relevant experimental protocols, and its role in synthetic chemistry. The information is compiled from various chemical suppliers and databases to ensure accuracy and relevance for a scientific audience.

Physicochemical Properties

This compound is a benzoic acid derivative characterized by chloro and methylsulfonyl functional groups. These substitutions significantly influence its chemical reactivity and physical properties. The compound typically appears as a white to light yellow or light pink powder or crystal.[1][2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 53250-83-2[1][3]
Molecular Formula C₈H₇ClO₄S[1][4][5]
Molecular Weight 234.66 g/mol [1][5][6]
Melting Point 192-193 °C[1][2] / 194.0 to 198.0 °C[4]Multiple
Boiling Point 454.8 ± 45.0 °C (Predicted)[1][2]
Density ~1.445 g/cm³ (Estimate)[1][2]
pKa 2.09 ± 0.25 (Predicted)[1][2]
Appearance White to light yellow/pink powder[1][2]

Experimental Protocols

Detailed methodologies for the characterization and purification of chemical compounds are critical for reproducible research. Below are standard protocols relevant to this compound.

2.1. Melting Point Determination Protocol

This protocol describes the standard method for determining the melting point range of a solid crystalline compound using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered and dry

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-4 mm of solid is at the bottom of the tube.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by increasing the temperature quickly to get a rough estimate.

  • Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values of ~192-198 °C).

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute as you approach the expected melting point.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

2.2. Purification by Recrystallization Protocol

This protocol is a general method for purifying a solid compound like this compound, adapted from a described synthesis.[7] The choice of solvent is critical; methanol is cited as a suitable solvent for this compound.[7]

Apparatus and Materials:

  • Crude this compound

  • Anhydrous methanol (or other suitable recrystallization solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper and funnel (for hot filtration, if needed)

  • Buchner funnel and vacuum flask (for collecting crystals)

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol and, while stirring, gently heat the mixture on a hot plate until the solid completely dissolves.[7] Add solvent dropwise until a clear solution is achieved at the boiling point. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely. This can be done by air drying or in a vacuum oven at a moderate temperature (e.g., 80 °C) until a constant weight is achieved.[7] The purity of the final product can be verified by melting point determination.

Synthetic Pathway and Logical Relationships

This compound is not just a standalone chemical; it serves as a crucial building block in the synthesis of more complex molecules. It is a key intermediate in the production of the corn field herbicide Tembotrione, which belongs to the class of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors.[7][8] The logical workflow from starting material to the final active herbicide is depicted below.

Synthetic_Pathway Synthetic role of this compound. Start 2-Chloro-4-methylsulfonyltoluene Process1 Oxidation Start->Process1 Intermediate This compound (CAS: 53250-83-2) Process2 Further Synthesis Steps Intermediate->Process2 Final_Product Tembotrione (HPPD Inhibitor Herbicide) Process1->Intermediate Process2->Final_Product

Caption: Synthetic role of this compound.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, quantitative solubility data for 2-Chloro-4-(methylsulfonyl)benzoic acid in a wide range of organic solvents is limited. This guide summarizes the available information and provides a general, robust experimental protocol for determining solubility, which can be applied to this compound.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a carboxylic acid group, a chloro substituent, and a methylsulfonyl group, imparts a significant degree of polarity. Understanding its solubility in different organic solvents is crucial for process development, purification, formulation, and reaction optimization. This guide provides an overview of its known solubility characteristics and a detailed methodology for its experimental determination.

Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 53250-83-2[1]

  • Molecular Formula: C₈H₇ClO₄S[2]

  • Molecular Weight: 234.66 g/mol [2]

  • Appearance: Solid, powder[1]

  • Melting Point: 193 - 194 °C[1]

Solubility Data

Table 1: Summary of Known Solubility Data for this compound

SolventTemperatureSolubilityData TypeSource
Water23 °C3,267 mg/L (at pH 2.1)QuantitativeECHEMI Safety Data Sheet[1]
Anhydrous Methanol~64-65 °C (Boiling)High; sufficient to dissolve 1 g of crude solid in 2 mL of solvent. This suggests a solubility of approximately 500 g/L.Semi-quantitativeCN105017101A (Patent)[4][5]
Anhydrous MethanolRoom TemperatureLow; the compound recrystallizes upon cooling from a hot solution, indicating significantly lower solubility at ambient temperature.QualitativeCN105017101A (Patent)[4][5]
Polar Solvents (e.g., DMSO)Not SpecifiedExpected to be moderate to high based on the polarity imparted by the methylsulfonyl group.QualitativeBenchchem[3]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a gold standard for reliable solubility measurement.[2][6]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

  • HPLC or UV-Vis Spectrophotometer (for alternative concentration analysis)

4.2. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium with a saturated solution.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow them to stand at the same temperature for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Gravimetric Analysis:

    • Dispense a known volume (e.g., 2.0 mL) of the clear, filtered solution into a pre-weighed, clean, and dry evaporation dish.

    • Record the exact mass of the dish plus the solution.

    • Carefully evaporate the solvent in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation:

    • Mass of dissolved solid: (Mass of dish + residue) - (Mass of empty dish)

    • Solubility (g/L): (Mass of dissolved solid / Volume of aliquot taken) * 1000

4.3. Alternative Analysis (HPLC/UV-Vis) Instead of gravimetric analysis, the concentration of the dissolved compound in the filtered supernatant can be determined using a validated HPLC or UV-Vis spectrophotometry method against a standard curve. This is often preferred for its speed and sensitivity.

Visualizations

Logical Workflow for Solubility Determination

The process of determining solubility can be visualized as a clear, sequential workflow from preparation to final data analysis.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_grav Gravimetric Method cluster_spec Spectroscopic/Chromatographic Method A Weigh excess solute B Add to known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle undissolved solids C->D E Withdraw supernatant D->E F Filter supernatant (0.45 µm) E->F G Dispense known volume into pre-weighed dish F->G J Dilute sample if necessary F->J H Evaporate solvent G->H I Weigh dried residue H->I M Calculate Solubility (e.g., g/L or mol/L) I->M K Analyze via HPLC or UV-Vis J->K L Determine concentration from calibration curve K->L L->M

Caption: Experimental workflow for determining equilibrium solubility.

Decision Pathway for Solvent Selection in Recrystallization

The choice of a suitable solvent for recrystallization is based on the differential solubility of the compound at high and low temperatures.

G A Select potential solvent B Test solubility in cold solvent A->B C Is compound sparingly soluble? B->C D Test solubility in hot solvent C->D Yes I Discard solvent C->I No (Too Soluble) E Is compound very soluble? D->E F Cool saturated hot solution E->F Yes E->I No (Insoluble) G Do crystals form? F->G H Solvent is suitable for recrystallization G->H Yes G->I No

Caption: Decision logic for selecting an appropriate recrystallization solvent.

References

Spectroscopic Data of 2-Chloro-4-(methylsulfonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-(methylsulfonyl)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry. The following sections present available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH~13Singlet (broad)-
Aromatic-H (position 3)7.8 - 8.1Doublet~8
Aromatic-H (position 5)7.6 - 7.9Doublet of doublets~8, ~2
Aromatic-H (position 6)7.4 - 7.7Doublet~2
SO₂CH₃~3.2Singlet-

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C=O165 - 175
C-Cl130 - 135
C-SO₂140 - 145
Aromatic C-H125 - 135
Aromatic Quaternary C130 - 140
SO₂CH₃40 - 45

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy[4]

A general protocol for obtaining NMR spectra of benzoic acid derivatives is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation:

    • Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID) data.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a Fourier Transform (FT) on the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

FTIR spectra for this compound have been recorded using a Bruker Tensor 27 FT-IR instrument with both KBr and ATR-Neat techniques.[5] While the full spectrum is not provided here, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Predicted IR Absorption Data
Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Methyl)Stretching2850 - 3000Medium
C=O (Carboxylic Acid)Stretching1680 - 1710Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Weak
S=O (Sulfonyl)Asymmetric Stretching1300 - 1350Strong
S=O (Sulfonyl)Symmetric Stretching1140 - 1160Strong
C-O (Carboxylic Acid)Stretching1210 - 1320Strong
C-ClStretching600 - 800Medium to Strong
Experimental Protocol for FT-IR Spectroscopy[6][7][8]

Thin Solid Film Method: [6]

  • Sample Preparation:

    • Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride.

    • Place a drop of this solution onto a KBr or NaCl salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

KBr Pellet Method: [7]

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum (can be air or a blank KBr pellet).

    • Acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from databases such as mzCloud and PubChemLite.[8][9] The data typically includes predicted mass-to-charge ratios (m/z) for various adducts.

Predicted Mass Spectrometry Data[10]
Adduct Predicted m/z
[M+H]⁺234.98264
[M+Na]⁺256.96458
[M-H]⁻232.96808
[M+NH₄]⁺252.00918
[M+K]⁺272.93852
Experimental Protocol for Mass Spectrometry[4][11]

A general protocol for obtaining the mass spectrum of an organic compound is as follows:

  • Sample Preparation:

    • Dissolve the sample in a high-purity, volatile solvent such as methanol or acetonitrile to a concentration of 1-10 µg/mL for Electrospray Ionization (ESI).[4]

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[4]

  • Instrumentation:

    • Use a mass spectrometer equipped with a suitable ionization source (e.g., ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, the negative ion mode ([M-H]⁻) is often preferred.[4]

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the isotopic pattern, which can be particularly useful for compounds containing chlorine due to the characteristic M+2 peak.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Solid Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis.

References

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid from 4-methylsulfonyltoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, starting from 4-methylsulfonyltoluene. This document details the primary synthetic pathway, including in-depth experimental protocols and quantitative data, to support research and development activities.

Introduction

This compound is a crucial building block in organic synthesis. Its preparation from readily available starting materials is of significant interest. The most industrially viable and commonly reported synthesis route from 4-methylsulfonyltoluene is a two-step process involving an initial chlorination followed by an oxidation of the methyl group. This guide will focus on this primary pathway, providing detailed experimental conditions and expected yields.

Primary Synthetic Pathway

The synthesis of this compound from 4-methylsulfonyltoluene is efficiently achieved through a two-step process:

  • Step 1: Chlorination of 4-methylsulfonyltoluene to produce 2-chloro-4-methylsulfonyltoluene.

  • Step 2: Oxidation of 2-chloro-4-methylsulfonyltoluene to yield the final product, this compound.

This pathway is favored due to the accessibility of the starting material and the relatively straightforward reaction conditions.[1][2]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation 4-methylsulfonyltoluene 4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 4-methylsulfonyltoluene->2-chloro-4-methylsulfonyltoluene Cl2, Catalyst (e.g., Fe, I2) Low-polarity solvent 85-95 °C This compound This compound 2-chloro-4-methylsulfonyltoluene->this compound Nitric Acid (HNO3) 175-195 °C

Caption: Overall synthetic workflow from 4-methylsulfonyltoluene.

Experimental Protocols and Data

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene

The first step involves the electrophilic aromatic substitution (chlorination) of 4-methylsulfonyltoluene. The methylsulfonyl group is a meta-directing group; however, the methyl group is an ortho, para-director. The reaction conditions are optimized to favor chlorination at the ortho position to the methyl group.

Experimental Protocol:

A detailed experimental protocol for the chlorination of 4-methylsulfonyltoluene is provided in Chinese Patent CN102627591A.[3] A summary and translation of the key steps are as follows:

  • Reaction Setup: A 250 mL reactor is charged with 39g of 4-methylsulfonyltoluene, 40g of a low-polarity solvent (such as carbon tetrachloride or dichloromethane), 3g of iron powder as a catalyst, and 0.4g of iodine.[2][3]

  • Reaction Conditions: The mixture is heated to maintain a temperature between 87-91 °C.[3]

  • Chlorination: Chlorine gas is bubbled through the reaction mixture. The progress of the reaction is monitored by gas chromatography (GC).

  • Reaction Termination: The introduction of chlorine gas is stopped when the amount of starting material is significantly reduced. The total reaction time is approximately 5 hours.[3]

  • Work-up: After the reaction is complete, water is added to the mixture, which is then stirred and briefly refluxed. The mixture is cooled, and the solid product is collected by filtration and dried.

Quantitative Data for Step 1:

ParameterValueReference
Starting Material39g 4-methylsulfonyltoluene[3]
Solvent40g Dichloromethane[2]
Catalyst3g Iron powder, 0.4g Iodine[2][3]
Reaction Temperature87-91 °C[3]
Reaction Time~5 hours[3]
Product Yield (crude)44.5g[2]
Molar Yield94.8%[2][3]
Step 2: Synthesis of this compound

The second step is the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene to a carboxylic acid. Strong oxidizing agents are required for this transformation.

Experimental Protocol:

The oxidation of 2-chloro-4-methylsulfonyltoluene is described in Chinese patents CN102627591A and CN104086466A.[3][4]

  • Reaction Setup: The crude 2-chloro-4-methylsulfonyltoluene from Step 1 is placed in a suitable reaction vessel.

  • Reaction Conditions: The temperature is raised to 175-195 °C.[3] In some protocols, a phosphoric acid solution is added.[4]

  • Oxidation: Nitric acid (55-65 wt%) is slowly added dropwise to the heated mixture.[3] The reaction progress is monitored by gas chromatography or liquid chromatography until the starting material is consumed to a desired level (e.g., below 2%).[3][4]

  • Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to be alkaline (≥9) with a sodium hydroxide solution. The mixture is filtered. The filtrate is then acidified with an acid like hydrochloric acid to precipitate the solid product. The precipitate is collected by filtration, washed, and dried to yield this compound as a faint yellow crystalline solid.[3] Recrystallization from a solvent like ethylene dichloride can be performed for further purification.[4]

Quantitative Data for Step 2:

ParameterValueReference
Starting Material44.4g 2-chloro-4-methylsulfonyltoluene (crude)[4]
Oxidizing Agent65% Nitric Acid (~60mL)[4]
Reaction Temperature185-190 °C[4]
Reaction Time~7 hours[4]
Product Yield42.6g[4]
Molar Yield~84.6%[4]

Alternative Synthetic Considerations

While the two-step chlorination and oxidation route is well-established, other synthetic strategies could be envisioned, although they are less detailed in the provided search results.

  • Side-chain chlorination followed by oxidation and then ring chlorination: This would involve first chlorinating the methyl group of 4-methylsulfonyltoluene, followed by oxidation to the carboxylic acid, and finally, chlorination of the aromatic ring. However, controlling the regioselectivity of the final chlorination step could be challenging.

  • Directed ortho-chlorination of 4-methylsulfonylbenzoic acid: This would involve first oxidizing 4-methylsulfonyltoluene to 4-methylsulfonylbenzoic acid and then performing a directed ortho-chlorination. The carboxylic acid group can act as a directing group for ortho-lithiation followed by reaction with a chlorinating agent.

The following diagram illustrates the logical relationship of the primary and a potential alternative synthetic route.

Logical_Relationship 4-methylsulfonyltoluene 4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 4-methylsulfonyltoluene->2-chloro-4-methylsulfonyltoluene Chlorination (Primary Route) 4-methylsulfonylbenzoic acid 4-methylsulfonylbenzoic acid 4-methylsulfonyltoluene->4-methylsulfonylbenzoic acid Oxidation (Alternative Route) This compound This compound 2-chloro-4-methylsulfonyltoluene->this compound Oxidation 4-methylsulfonylbenzoic acid->this compound Directed ortho-Chlorination

Caption: Primary vs. Alternative Synthetic Routes.

Conclusion

The synthesis of this compound from 4-methylsulfonyltoluene is a robust and high-yielding process. The detailed experimental protocols and quantitative data presented in this guide, derived from existing literature, provide a solid foundation for researchers and drug development professionals to replicate and potentially optimize this synthesis. The primary two-step pathway involving chlorination followed by oxidation offers a reliable method for producing this important chemical intermediate.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of derivatives of 2-Chloro-4-(methylsulfonyl)benzoic acid, focusing on their applications as both herbicides and antimicrobial agents. The document details the molecular targets, relevant signaling pathways, quantitative activity data, and experimental methodologies.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant application of this compound derivatives is in the development of herbicides. A key derivative, Tembotrione, which is synthesized from a this compound precursor, exhibits potent herbicidal effects through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action

Tembotrione is a member of the triketone class of herbicides and acts as a competitive inhibitor of HPPD[1][2][3][4]. HPPD is a critical enzyme in the metabolic pathway of tyrosine in plants. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (a form of Vitamin E)[4].

Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis[3][5]. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death of the weed[1][3][5].

Signaling Pathway: Carotenoid Biosynthesis

The inhibition of HPPD by this compound derivatives like Tembotrione disrupts the carotenoid biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition.

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase Carotenes α- & β-Carotene Lycopene->Carotenes Lycopene Cyclase Xanthophylls Xanthophylls (Lutein, Zeaxanthin) Carotenes->Xanthophylls Hydroxylases HPPD_Inhibitor 2-Chloro-4-(methylsulfonyl)benzoic acid derivatives (e.g., Tembotrione) HPPD HPPD HPPD_Inhibitor->HPPD Plastoquinone Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor 4-HPP 4-Hydroxyphenylpyruvate Homogentisate Homogentisate 4-HPP->Homogentisate HPPD Homogentisate->Plastoquinone

Mechanism of HPPD Inhibition and its effect on the Carotenoid Biosynthesis Pathway.
Quantitative Data: HPPD Inhibition

The inhibitory activity of Tembotrione and other HPPD inhibitors is quantified by their half-maximal inhibitory concentration (IC50).

InhibitorTarget OrganismIC50 (µM)Reference
TembotrioneArabidopsis thaliana0.610 ± 0.015[6]
MesotrioneArabidopsis thaliana0.396 ± 0.048[6]
SulcotrioneArabidopsis thaliana0.187 ± 0.037[6]
Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay

The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HPPD.

HPPD_Assay_Workflow start Start prep_enzyme Prepare Recombinant HPPD Enzyme start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Compound start->prep_inhibitor add_components Add Enzyme and Inhibitor to Reaction Mixture prep_enzyme->add_components prep_inhibitor->add_components prep_reaction Prepare Reaction Mixture: - Buffer - Ascorbate - Catalase - Fe(II) prep_reaction->add_components initiate_reaction Initiate Reaction by Adding Substrate (4-Hydroxyphenylpyruvate) add_components->initiate_reaction measure_absorbance Monitor Decrease in Substrate Absorbance at 310 nm over Time initiate_reaction->measure_absorbance calculate_ic50 Calculate Initial Velocities and Determine IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for an in vitro HPPD enzyme inhibition assay.

Protocol Details:

  • Enzyme Preparation: Recombinant HPPD from a plant source (e.g., Arabidopsis thaliana) is expressed in a suitable host like E. coli and purified.

  • Inhibitor Preparation: The test compound (e.g., Tembotrione) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Reaction Mixture: A reaction buffer is prepared containing essential components such as a biological buffer (e.g., Tris-HCl), ascorbate (as a reducing agent), catalase, and ferrous iron (Fe(II)) as a cofactor for HPPD.

  • Assay Procedure: The purified HPPD enzyme and the various concentrations of the inhibitor are added to the reaction mixture and pre-incubated. The reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate.

  • Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the decrease in absorbance of 4-hydroxyphenylpyruvate at a specific wavelength (e.g., 310 nm) using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. Specifically, a series of acylthiourea and 1,3-thiazolidin-4-one derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.

General Mechanism of Action of Thiourea Derivatives

While the precise molecular targets for the antimicrobial action of this compound-based acylthiourea and thiazolidinone derivatives have not been extensively elucidated, the broader class of thiourea derivatives is known to exhibit antimicrobial effects through various mechanisms. These can include:

  • Enzyme Inhibition: Thiourea derivatives can inhibit essential microbial enzymes. For instance, some have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication[7]. Others may act as inhibitors of enzymes like SecA ATPase, which is involved in protein secretion across the bacterial cell membrane[8][9].

  • Disruption of Cell Wall Integrity: Some thiourea derivatives have been observed to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.

  • Interference with Cellular Homeostasis: There is evidence that certain thiourea compounds can disrupt critical cellular processes, such as NAD+/NADH homeostasis, which is central to cellular metabolism and energy production.

Synthesis and Screening of 2-Chloro-4-(methylsulfonyl)benzoyl Derivatives

A study by Isloor et al. described the synthesis of a series of acylthiourea derivatives by reacting 2-chloro-4-(methylsulfonyl)benzoyl chloride with ammonium thiocyanate and various substituted aromatic amines. These acylthiourea derivatives were then used to synthesize corresponding 1,3-thiazolidin-4-one derivatives. The synthesized compounds were screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The study reported that some of the synthesized compounds showed promising antimicrobial activity, although specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for each compound were not provided in the primary publication.

The general synthetic scheme is outlined below:

Antimicrobial_Synthesis_Workflow start 2-Chloro-4-(methylsulfonyl) benzoic acid step1 Reaction with Thionyl Chloride start->step1 intermediate1 2-Chloro-4-(methylsulfonyl) benzoyl chloride step1->intermediate1 step2 Reaction with Ammonium Thiocyanate & Aromatic Amines intermediate1->step2 product1 Acylthiourea Derivatives step2->product1 step3 Cyclocondensation with tert-butyl chloroacetate product1->step3 screening Antimicrobial Screening product1->screening product2 1,3-Thiazolidin-4-one Derivatives step3->product2 product2->screening

General synthesis workflow for antimicrobial derivatives.
Quantitative Data: Antimicrobial Activity

Conclusion

Derivatives of this compound have demonstrated significant biological activity in two distinct areas. As precursors to herbicides like Tembotrione, their mechanism of action via the inhibition of HPPD is well-characterized, leading to effective weed control. In the realm of antimicrobial research, acylthiourea and thiazolidinone derivatives of this scaffold have shown promise, though their specific mechanisms of action and quantitative activity profiles warrant further in-depth investigation. This guide provides a foundational understanding for researchers and professionals working on the development and application of this versatile chemical scaffold.

References

An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(methylsulfonyl)benzoic acid, a significant organic intermediate, plays a crucial role in the synthesis of various agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its history, physicochemical properties, detailed synthesis protocols, and key applications. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its importance has grown with the development of compounds that rely on it as a key building block. This document consolidates available data to serve as a valuable resource for professionals in the chemical and life sciences fields.

Introduction and Historical Context

This compound (CAS No. 53250-83-2) is a substituted benzoic acid derivative characterized by the presence of a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position.[1] While the precise date and researchers associated with its first synthesis are not clearly documented in historical records, its prominence in scientific literature and patents has risen with the increasing demand for complex, functionalized molecules in the pharmaceutical and agrochemical industries.[2] It is primarily recognized as a vital intermediate in the production of triketone herbicides, such as sulcotrione and tembotrione, and in the synthesis of various pharmaceutical compounds.[3][4][5] Its utility stems from the reactive nature of the carboxylic acid group and the influence of the electron-withdrawing chloro and methylsulfonyl substituents on the aromatic ring.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the development of analytical methods. The following table summarizes key quantitative data available for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₄S[1][7][8][9][10]
Molecular Weight 234.66 g/mol [1][10]
Melting Point 192-193 °C[11]
194.0 to 198.0 °C[7][8][12]
Boiling Point (Predicted) 454.8 ± 45.0 °C[11][13]
Density (Predicted) 1.4452 g/cm³[11][13]
pKa (Predicted) 2.09 ± 0.25[11][13]
Appearance White to light yellow or light pink powder/crystal[9][11][12][13]
Solubility Soluble in polar solvents like DMSO and methanol. Low water solubility.[14][15]

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from commercially available materials. The following sections detail the most common experimental protocols.

Synthesis from 4-(Methylsulfonyl)toluene

This two-step process involves the chlorination of 4-(methylsulfonyl)toluene followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)toluene

  • In a 250 mL reactor, combine 39g of 4-methylsulfonyltoluene, 40g of carbon tetrachloride, and 3g of iron powder.[16]

  • Heat the mixture to a temperature between 87-91 °C.[16]

  • Introduce chlorine gas into the reaction mixture. The progress of the reaction can be monitored by gas chromatography.[16]

  • Continue the chlorine addition for approximately 5 hours, or until the starting material is consumed.[16]

  • Upon completion, the reaction is terminated to yield 2-chloro-4-methylsulfonyltoluene.[16]

Step 2: Synthesis of this compound

  • Heat the crude 2-chloro-4-methylsulfonyltoluene from the previous step to a temperature between 175-195 °C.[16]

  • Slowly add nitric acid (63% concentration is preferred) to the heated mixture.[16]

  • Monitor the reaction by gas chromatography. Cease the addition of nitric acid when the amount of starting material is below 2%.[16]

  • Cool the reaction mixture and adjust the pH to ≥ 9 using a sodium hydroxide solution.[16]

  • Filter the solution.

  • Acidify the filtrate with an acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash, and dry to obtain this compound as a faint yellow crystalline solid.[16]

Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl chloride

This method involves the reaction of a sulfonyl chloride with a sulfite, followed by reaction with a methylating agent.

  • In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, prepare a slurry of 4.6 g of sodium sulfite and 12.3 g of sodium bicarbonate in 40 mL of water.[17]

  • Heat the slurry to 75 °C.

  • Slowly add 10 g of 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the heated slurry.[17]

  • Maintain the reaction mixture at 75 °C with stirring for 2 hours.[17]

  • Add 6.4 g of the sodium salt of chloroacetic acid to the reaction mixture.[17]

  • Heat the mixture to reflux and maintain for 21 hours.[17]

  • After cooling, acidify the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with magnesium sulfate and evaporate the solvent to yield this compound as a white solid.[17]

Synthetic Pathways and Workflows

The synthesis of this compound can be visualized as a series of chemical transformations. The following diagrams, generated using the DOT language, illustrate the key synthetic routes.

Synthesis_from_4_Methylsulfonyltoluene 4-(Methylsulfonyl)toluene 4-(Methylsulfonyl)toluene 2-Chloro-4-(methylsulfonyl)toluene 2-Chloro-4-(methylsulfonyl)toluene 4-(Methylsulfonyl)toluene->2-Chloro-4-(methylsulfonyl)toluene Chlorination (Cl2, Fe catalyst) This compound This compound 2-Chloro-4-(methylsulfonyl)toluene->this compound Oxidation (Nitric Acid)

Synthesis from 4-(Methylsulfonyl)toluene.

Synthesis_from_2_Chloro_4_chlorosulfonyl_benzoyl_chloride 2-Chloro-4-(chlorosulfonyl)benzoyl chloride 2-Chloro-4-(chlorosulfonyl)benzoyl chloride Intermediate Sulfinate Intermediate Sulfinate 2-Chloro-4-(chlorosulfonyl)benzoyl chloride->Intermediate Sulfinate Sodium Sulfite, Sodium Bicarbonate This compound This compound Intermediate Sulfinate->this compound Sodium Chloroacetate, Reflux

References

A Technical Guide to the Chemical Reactivity of the Methylsulfonyl Group in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the methylsulfonyl group when attached to a benzoic acid scaffold. The unique electronic properties of the methylsulfonyl moiety impart significant and predictable changes to the reactivity of both the carboxylic acid function and the aromatic ring. Understanding these effects is crucial for the rational design and synthesis of novel compounds in medicinal chemistry and materials science.

The methylsulfonyl group (–SO₂CH₃) is a potent, non-basic, and metabolically stable functional group widely employed in drug design.[1][2] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.[3][4]

Electronic Effects of the Methylsulfonyl Group

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms. This configuration makes the group one of the strongest electron-withdrawing groups (EWGs) used in organic synthesis.

Effect on Acidity

The primary electronic effect of the methylsulfonyl group on benzoic acid is a significant increase in acidity. As a powerful EWG, it inductively withdraws electron density from the aromatic ring and, consequently, from the carboxylate group of the conjugate base. This delocalization stabilizes the negative charge on the carboxylate anion, shifting the equilibrium towards dissociation and resulting in a lower pKa value compared to unsubstituted benzoic acid.[5][6][7]

Table 1: Acidity (pKa) of Substituted Benzoic Acids

CompoundSubstituentPositionpKa Value
Benzoic Acid-H-4.20[8]
4-Nitrobenzoic Acid-NO₂para3.45[8]
3-Nitrobenzoic Acid-NO₂meta3.45[8]
2-Nitrobenzoic Acid-NO₂ortho2.17[8]
3-Chlorobenzoic Acid-Clmeta3.83[9]
3-Bromobenzoic Acid-Brmeta3.81[9]
Expected range for Methylsulfonyl Benzoic Acid-SO₂CH₃ortho, meta, para< 4.20

Note: The ortho-effect can cause ortho-substituted benzoic acids to be more acidic than their meta and para isomers, regardless of the electronic nature of the substituent.[10]

Effect on Aromatic Ring Reactivity

The strong deactivating nature of the methylsulfonyl group significantly influences the reactivity of the benzene ring:

  • Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack. The methylsulfonyl group is a meta-director for incoming electrophiles.

  • Nucleophilic Aromatic Substitution (SNAr): The ring is strongly activated towards nucleophilic attack, particularly at the ortho and para positions relative to the methylsulfonyl group.[11] This is the most synthetically useful aspect of its reactivity profile. The methylsulfonyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[11][12]

Key Chemical Transformations and Synthetic Protocols

The unique electronic properties of methylsulfonyl benzoic acids make them valuable intermediates in multi-step syntheses.

Synthesis of Methylsulfonyl Benzoic Acid Derivatives

The most common method for synthesizing these compounds is the oxidation of the corresponding methylthio (–SCH₃) precursor. The methylthio group is first installed, and its subsequent oxidation provides the desired methylsulfonyl compound.

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_product Final Product start Substituted Toluene or Benzoic Acid thioether Introduce Methylthio Group (-SCH3) start->thioether e.g., Nucleophilic Substitution oxidation Oxidize Thioether to Sulfone (-SO2CH3) thioether->oxidation e.g., H2O2, MCPBA product Methylsulfonyl Benzoic Acid Derivative oxidation->product

Caption: General synthetic workflow for methylsulfonyl benzoic acid derivatives.

Experimental Protocol 1: Preparation of 4-(methylsulfonyl)benzoic acid[13]

This protocol details the synthesis via oxidation of 4-(methylthio)benzoic acid.

  • Materials:

    • 4-(methylthio)benzoic acid (97%)

    • Glacial acetic acid

    • 30% Hydrogen peroxide (H₂O₂)

    • Sodium sulfite

    • Deionized water

  • Procedure:

    • Form a mixture of 5 g of 4-(methylthio)benzoic acid and 30 mL of glacial acetic acid.

    • Cool the mixture in a water bath containing a small amount of ice.

    • Gradually add 8.5 g of 30% hydrogen peroxide over one hour.

    • Heat the reaction mixture for 1.5 hours, with the temperature ranging between 70°C and 100°C.

    • Allow the reaction mixture to cool to room temperature. A solid should be present.

    • Add a solution of 3 g of sodium sulfite in 57 g of water to the reaction mixture to quench any remaining peroxide.

    • Filter the solid from the solution and wash it three times with cold deionized water.

    • Dry the solid product. The reported yield for this procedure is 88.1%.[13]

Experimental Protocol 2: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid[14][15]

This protocol details the synthesis via oxidation of 2-nitro-4-methylsulfonyl toluene.

  • Materials:

    • 2-nitro-4-methylsulfonyl toluene

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 45% Hydrogen Peroxide (H₂O₂)

    • CuO/Al₂O₃ catalyst

  • Optimized Procedure: [14]

    • In a 500 mL flask, add 8.8 g (0.04 mol) of 2-nitro-4-methylsulfonyl toluene to 80 g (0.8 mol) of concentrated H₂SO₄ at 60°C.

    • After stirring for 5-8 minutes, add the CuO/Al₂O₃ catalyst.

    • After another 5-8 minutes, slowly drop in 22.2 g (0.28 mol) of 45% H₂O₂.

    • Heat the mixture to 60-65°C and stir for 3-4 hours.

    • After cooling the solution to ambient temperature, slowly add an equal weight of water as the concentrated H₂SO₄ used.

    • A light yellow crystal product will precipitate. Filter, wash, and dry the product at 60°C. The reported yield under these optimized conditions is 78.3%.[15]

Table 2: Summary of Synthetic Yields

ProductStarting MaterialKey ReagentsReported YieldReference
4-(methylsulfonyl)benzoic acid4-(methylthio)-benzoic acidH₂O₂, Acetic Acid88.1%[13]
2-chloro-4-(methylsulfonyl)benzoic acid2-chloro-4-(chlorosulfonyl)benzoyl chlorideNa₂SO₃, Chloroacetic acid85%[16]
2-Nitro-4-methylsulfonylbenzoic Acid2-nitro-4-methylsulfonyl tolueneH₂O₂, H₂SO₄, CuO/Al₂O₃78.3%[15][14]
Nucleophilic Aromatic Substitution (SNAr) Reactions

As previously mentioned, the methylsulfonyl group strongly activates the aromatic ring for SNAr. This is particularly useful for introducing nucleophiles at positions ortho or para to the sulfonyl group, especially when a good leaving group (like a halogen) is present at that position.

General SNAr Mechanism

Caption: The Addition-Elimination mechanism of SNAr reactions.

Experimental Protocol 3: General SNAr with a Thiol Nucleophile[12]

This protocol describes a general method for substituting a halogen at the 4-position of a methylsulfonyl-activated benzoate with a thiol.

  • Materials:

    • Methyl 2-halo-4-(methylsulfonyl)benzoate (or similar activated substrate) (1.0 eq)

    • Thiol nucleophile (e.g., thiophenol) (1.1 eq)

    • Base: Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K₂CO₃)

    • Solvent: Dimethyl sulfoxide (DMSO) or Methanol (MeOH)

    • Ethyl acetate, water, brine for workup

  • Procedure (Using TEA in DMSO):

    • To a solution of the methyl 2-halo-4-(methylsulfonyl)benzoate (1.0 eq) in DMSO, add the corresponding thiol (1.1 eq).

    • Add triethylamine (1.5 eq) to the reaction mixture.

    • Heat the reaction mixture to 60°C and stir for 24-72 hours. Monitor reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Role in Drug Design and Medicinal Chemistry

The methylsulfonyl group is a privileged functional group in modern drug design for several reasons:

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, enhancing binding affinity to biological targets.[3]

  • Metabolic Stability: The sulfone moiety is highly resistant to metabolic oxidation or reduction, which can increase the half-life of a drug by blocking metabolically vulnerable sites.[1][3]

  • Modulation of Physicochemical Properties: As a polar group, it can increase the polarity and aqueous solubility of a molecule, improving its pharmacokinetic profile.[1]

  • Bioisostere: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or carboxylates, allowing for structural modifications that may improve activity or reduce side effects.[3]

Logical Diagram of Physicochemical Influence

G cluster_group Methylsulfonyl Group (-SO2CH3) cluster_effects Impact on Benzoic Acid Derivative A Strongly Electron-Withdrawing D Increased Acidity (Lower pKa) A->D E Activates Ring for SNAr A->E B H-Bond Acceptor F Enhanced Target Binding B->F C Metabolically Stable G Improved Pharmacokinetics C->G

Caption: Influence of the methylsulfonyl group on molecular properties.

Conclusion

The methylsulfonyl group exerts a profound influence on the chemical reactivity of benzoic acid derivatives. Its powerful electron-withdrawing nature dramatically increases the acidity of the carboxylic acid and activates the aromatic ring for nucleophilic aromatic substitution, opening up diverse synthetic pathways. These predictable and synthetically useful properties, combined with its favorable characteristics for drug design such as metabolic stability and hydrogen bonding capacity, ensure that methylsulfonyl benzoic acid derivatives will remain a cornerstone for the development of new pharmaceuticals and functional materials.

References

safety and handling precautions for 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 53250-83-2), a compound relevant in various research and development applications. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a solid organic compound.[1] Key identification and physical property data are summarized below.

PropertyValueReference
CAS Number 53250-83-2[2][3]
EC Number 406-520-8[2][3]
Molecular Formula C8H7ClO4S[4]
Molecular Weight 234.66 g/mol [4][5]
Appearance Solid, Powder[6]
Melting Point 193 - 194 °C[6]
Boiling Point 315 °C at 101.3 kPa[6]
Water Solubility 3267 mg/L at 23 °C (pH 2.1)[6]
Log Pow -0.4 at 25 °C[6]
Vapor Pressure < 0 Pa at 20 °C; 0 Pa at 120.7 °C[6]
Density 1.62 g/cm³ at 20 °C[6]

Hazard Identification and Classification

The primary hazard associated with this compound is its potential to cause serious eye damage.[2][3][4][6][7][8]

GHS Classification:

  • Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[2][3][4][6][7]

Signal Word: Danger[3][4][7]

Hazard Pictogram:

  • GHS05 (Corrosion)[5]

Hazard Statements:

  • H318: Causes serious eye damage.[2][3][4][6][7]

Precautionary Statements:

  • Prevention:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][6]

  • Response:

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][7]

    • P310: Immediately call a POISON CENTER/doctor.[2][3][7]

Experimental Protocols: Safe Handling Procedures

Given the hazardous nature of this compound, particularly to the eyes, stringent adherence to the following handling protocols is mandatory.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[3][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is required when handling this substance.

PPE TypeSpecificationReference
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6][7][8]
Skin Protection Wear impervious, flame-retardant protective clothing. Handle with appropriate chemical-resistant gloves.[6][7][8][9]
Respiratory Protection If exposure limits are exceeded or if dust is generated, use a full-face respirator with a particle filter (EN 143).[2][6][7][8]

3.3. General Handling and Hygiene

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Do not breathe dust.[2][8]

  • Wash hands and face thoroughly after handling.[3][8]

  • When using, do not eat, drink, or smoke.[2]

  • Remove and wash contaminated clothing before reuse.[2][8]

3.4. Storage

  • Store in a cool, dry, and well-ventilated place.[1][2][9]

  • Keep containers tightly closed.[1][9]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, amines, strong reducing agents, and strong acids.[8]

Emergency Procedures

Immediate and appropriate response is crucial in the event of an exposure or spill.

Exposure RouteFirst Aid MeasuresReference
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6][7][8]
Skin Contact Take off all contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][3][7][8]
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical advice/attention. If not breathing, give artificial respiration.[3][7][8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][6][7][8]

Accidental Release Measures:

  • Wear suitable protective equipment and evacuate non-essential personnel.[3]

  • Avoid dust formation.[9]

  • Sweep up and shovel into suitable containers for disposal.[8]

  • Prevent product from entering drains or surface water.[2][3]

Ecotoxicity Data

While not classified as a primary environmental hazard, data on its impact on aquatic life is available.

OrganismTest TypeResultDurationReference
Oncorhynchus mykiss (Rainbow Trout)LC50> 180 mg/L96 h[6]
Aquatic CrustaceaEC50233 mg/L48 h[6]
Pseudokirchneriella subcapitata (Algae)EC5034 mg/L72 h[6]
MicroorganismsIC50> 100 mg/L6 h[6]

The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[2][3]

Logical Workflows

6.1. Hazard Assessment and Control Workflow The following diagram illustrates the logical workflow for assessing and controlling the risks associated with handling this compound.

Hazard_Control_Workflow A Start: Handling Protocol Initiation B Identify Hazards (Serious Eye Damage - H318) A->B C Assess Risks (Exposure potential during weighing, transfer, reaction) B->C D Implement Control Measures C->D E Engineering Controls (Fume Hood, Eyewash Station) D->E Hierarchy of Control F Administrative Controls (SOPs, Training) D->F Hierarchy of Control G Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) D->G Hierarchy of Control H Perform Work E->H F->H G->H I Review and Monitor (Effectiveness of controls) H->I I->C Re-assess if needed J End: Procedure Complete I->J

Caption: Workflow for Hazard Identification, Risk Assessment, and Control.

6.2. Emergency Response Protocol for Eye Exposure This diagram outlines the critical steps to be taken immediately following eye contact with the substance.

Eye_Exposure_Response A Eye Exposure Occurs B IMMEDIATELY proceed to eyewash station A->B C Rinse cautiously with water for at least 15 minutes B->C D Remove contact lenses, if present and easy to do C->D E Continue Rinsing C->E Ensure continuous flow F While rinsing, have someone call for emergency medical help C->F D->E G Seek IMMEDIATE medical attention E->G F->G

Caption: Emergency Protocol for Eye Exposure.

References

Commercial Availability and Synthetic Pathways of 2-Chloro-4-(methylsulfonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies for 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS No: 53250-83-2), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines commercially available sources, their reported purity and physical properties, and detailed experimental protocols for its synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically sold as a white to off-white crystalline powder. Purity levels generally exceed 98%, as determined by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The following tables summarize the availability and key specifications from prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichAldrichCPRData not collected by supplier; buyer assumes responsibility to confirm purity.[1]Inquire
TCI ChemicalsC2726>98.0% (GC)[2][3][4]5g, 25g[2]
Santa Cruz BiotechnologySCBTInquireInquire
ReagentiaR003GWEInquire5g, 25g, 100g[5]
CymitQuimica3B-C2726>98.0%(GC)(T)[2]5g, 25g[2]
Lab Pro Inc.C2726-5GMin. 98.0% (GC,T)[4]5g[4]
Amerigo ScientificInquireInquireInquire[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₇ClO₄S[2][7]
Molecular Weight 234.66 g/mol [7][8]
Appearance White to off-white crystalline powder[2][8]
Melting Point 180-185°C[8], 194.0 to 198.0 °C[3], 196°C[4][3][4][8]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.[8][8]
CAS Number 53250-83-2[5][7][9]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, primarily in patent literature. These methods often involve the chlorination and subsequent oxidation of a suitable toluene derivative.

Experimental Protocol 1: Synthesis from 4-Methylsulfonyl Toluene

This method involves a two-step process starting from 4-methylsulfonyl toluene. The first step is the chlorination of the aromatic ring, followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 2-chloro-4-methylsulfonyl toluene

  • Materials: 4-methylsulfonyl toluene, sulfuric acid solution, chlorine gas.

  • Procedure: 4-methylsulfonyl toluene is mixed with a sulfuric acid solution. Chlorine gas is then introduced into the mixture at a temperature of 50-90°C. The flow rate of chlorine is maintained at 5-20 m³/h. The reaction proceeds to yield 2-chloro-4-methylsulfonyl toluene.[10]

Step 2: Synthesis of this compound

  • Materials: 2-chloro-4-methylsulfonyl toluene, 20-95% phosphoric acid solution, 30-68% nitric acid.

  • Procedure: The 2-chloro-4-methylsulfonyl toluene obtained in the previous step is mixed with a 20-95% phosphoric acid solution. The mixture is then heated to 140-170°C. Nitric acid (30-68%) is added to carry out the oxidation of the methyl group to a carboxylic acid, yielding this compound.[10] The final product can be purified by recrystallization. One patent describes a final molar yield of 92.7% with a purity of over 99.0%.[10]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation 4-Methylsulfonyl_Toluene 4-Methylsulfonyl_Toluene Reagents_1 H₂SO₄, Cl₂ (50-90°C) 4-Methylsulfonyl_Toluene->Reagents_1 2-Chloro-4-methylsulfonyl_toluene 2-Chloro-4-methylsulfonyl_toluene Reagents_1->2-Chloro-4-methylsulfonyl_toluene 2-Chloro-4-methylsulfonyl_toluene_2 2-Chloro-4-methylsulfonyl toluene 2-Chloro-4-methylsulfonyl_toluene->2-Chloro-4-methylsulfonyl_toluene_2 Intermediate Reagents_2 H₃PO₄, HNO₃ (140-170°C) 2-Chloro-4-methylsulfonyl_toluene_2->Reagents_2 Final_Product This compound Reagents_2->Final_Product

Caption: Synthesis of this compound from 4-Methylsulfonyl Toluene.

Experimental Protocol 2: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride

This alternative synthesis route starts from 2-chloro-4-(chlorosulfonyl)benzoyl chloride and involves a multi-step reaction in an aqueous medium.

  • Materials: 2-chloro-4-(chlorosulfonyl)benzoyl chloride, sodium sulfite, sodium bicarbonate, sodium salt of chloroacetic acid, dilute HCl, ethyl acetate, magnesium sulfate.

  • Procedure:

    • A mixture of sodium sulfite (4.6 g, 37 mmol), sodium bicarbonate (12.3 g, 146 mmol), and 40 mL of water is prepared in a 100 mL round bottom flask and heated to 75°C.[11]

    • 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly to the heated slurry. The mixture is stirred at 75°C for 2 hours.[11]

    • The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is then added, and the reaction mixture is heated at reflux for 21 hours.[11]

    • After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.[11]

    • The organic layer is dried with magnesium sulfate and evaporated to dryness to yield this compound as a white solid.[11] This method reportedly affords a product with 87% purity and an 85% overall yield.[11]

G Start_Material 2-chloro-4-(chlorosulfonyl)benzoyl chloride Reaction_1 1. Na₂SO₃, NaHCO₃, H₂O, 75°C 2. Stir for 2h Start_Material->Reaction_1 Intermediate_1 Intermediate Sulfinate Salt Reaction_1->Intermediate_1 Reaction_2 Sodium Chloroacetate, Reflux 21h Intermediate_1->Reaction_2 Intermediate_2 Crude Product Mixture Reaction_2->Intermediate_2 Workup 1. Acidification (HCl) 2. Extraction (EtOAc) 3. Drying (MgSO₄) 4. Evaporation Intermediate_2->Workup Final_Product This compound Workup->Final_Product

Caption: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

Conclusion

This compound is a commercially accessible and important building block in chemical synthesis. Researchers and drug development professionals can procure this reagent from various suppliers with high purity. For applications requiring in-house synthesis, several well-documented protocols are available, offering viable routes from different starting materials. The choice of synthetic method may depend on factors such as the availability of starting materials, desired scale, and purity requirements.

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Chloro-4-(methylsulfonyl)benzoic Acid in the Synthesis of Tembotrione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tembotrione is a potent herbicide widely used for the post-emergence control of a broad spectrum of dicotyledonous and monocotyledonous weeds in corn and other crops.[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a critical component in the biosynthesis of plastoquinone and carotenoids in plants.[1] The disruption of this pathway leads to the bleaching of photosynthetic tissues and ultimately, the death of the weed. The chemical synthesis of Tembotrione is a multi-step process, in which 2-Chloro-4-(methylsulfonyl)benzoic acid (CMSBA) and its derivatives serve as crucial intermediates. These application notes provide a detailed overview and experimental protocols for the synthesis of Tembotrione, highlighting the pivotal role of CMSBA derivatives.

Synthetic Pathway Overview

The synthesis of Tembotrione from a derivative of this compound involves a series of chemical transformations. The overall pathway, starting from methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, is illustrated below. This starting material is structurally related to CMSBA and is a common precursor in documented synthetic routes. The process includes bromination, etherification to introduce the trifluoroethoxy group, hydrolysis to the carboxylic acid, conversion to the acid chloride, and finally, condensation with 1,3-cyclohexanedione followed by rearrangement to yield Tembotrione.

Tembotrione Synthesis Pathway start Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate intermediate1 Methyl 2-chloro-3-bromomethyl- 4-methylsulfonylbenzoate start->intermediate1 Bromination (HBr, H2O2, AIBN) intermediate2 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl- 4-methylsulfonylbenzoic acid intermediate1->intermediate2 Etherification & Hydrolysis (2,2,2-trifluoroethanol, Base) intermediate3 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl- 4-methylsulfonylbenzoyl chloride intermediate2->intermediate3 Chlorination (Thionyl Chloride) intermediate4 Enol Ester Intermediate intermediate3->intermediate4 Condensation (1,3-Cyclohexanedione, Et3N) tembotrione Tembotrione intermediate4->tembotrione Rearrangement (Acetone Cyanohydrin)

Caption: Synthetic pathway of Tembotrione from a CMSBA precursor.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of Tembotrione.

Step 1: Synthesis of Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate

This step involves the radical bromination of the methyl group at the 3-position of the benzene ring.

  • Reaction Scheme:

    • Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate + HBr + H₂O₂ → Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate

  • Materials:

    • Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (99.6%, 0.152 mol, 40g)[2]

    • Dichloroethane (200 mL)[2]

    • Azobisisobutyronitrile (AIBN) (99%, 0.006 mol, 1g)[2]

    • Hydrobromic acid (48%, 0.273 mol, 46g)[2]

    • Hydrogen peroxide (30%, 0.182 mol, 20.6g)[2]

    • Isopropanol (for recrystallization)[2]

  • Procedure:

    • To a 500 mL reaction flask, add methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, dichloroethane, AIBN, and hydrobromic acid.[2]

    • Heat the mixture to 75-80°C.[2]

    • Slowly add hydrogen peroxide dropwise to the reaction mixture.[2]

    • Monitor the reaction progress by liquid chromatography (LC) until completion.[2]

    • After the reaction is complete, cool the mixture and separate the layers.[2]

    • Wash the organic layer with water.[2]

    • Concentrate the organic layer under reduced pressure.[2]

    • Recrystallize the crude product from isopropanol.[2]

    • Filter and dry the product to obtain a white powder.[2]

  • Expected Outcome:

    • Yield: 89%[2]

    • Purity: 99.0%[2]

Step 2: Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic Acid

This step involves the etherification of the brominated intermediate with 2,2,2-trifluoroethanol, followed by hydrolysis of the methyl ester to the carboxylic acid.

  • Reaction Scheme:

    • Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate + 2,2,2-Trifluoroethanol → 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid

  • Materials:

    • Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate (1.0 mol, 318g)[3]

    • 2,2,2-Trifluoroethanol (1.1 mol, 134.2g)[3]

    • Potassium carbonate (1.2 mol, 166.8g)[3]

    • N,N-Dimethylformamide (DMF) (1000 mL)[3]

    • 35% Hydrochloric acid[3]

  • Procedure:

    • In a reactor, combine methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate, 2,2,2-trifluoroethanol, potassium carbonate, and DMF.[3]

    • Maintain the reaction temperature at 30°C for 5 hours.[3]

    • Remove DMF under reduced pressure.[3]

    • Add 300 mL of water to the residue.[3]

    • Adjust the pH to weakly acidic with 35% hydrochloric acid to induce crystallization.[3]

    • Cool the mixture, filter the precipitate, wash with water, and dry to obtain the product.[3]

  • Expected Outcome:

    • Yield: 93%[3]

Step 3: Synthesis of Tembotrione

This final stage involves the conversion of the carboxylic acid to its acid chloride, followed by condensation with 1,3-cyclohexanedione and a subsequent rearrangement reaction.

  • Reaction Scheme:

    • 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid + Thionyl chloride → 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoyl chloride

    • 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoyl chloride + 1,3-Cyclohexanedione → Enol Ester Intermediate

    • Enol Ester Intermediate → Tembotrione

  • Materials:

    • 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid[2]

    • Thionyl chloride[2][4]

    • 1,2-Dichloroethane[4]

    • 1,3-Cyclohexanedione[2]

    • Triethylamine[2]

    • Acetone cyanohydrin[2]

  • Procedure:

    • React 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid with thionyl chloride in a suitable solvent like 1,2-dichloroethane to form the acid chloride.[2][4] The reaction can be heated to 75°C for 3 hours.[4]

    • Remove the excess thionyl chloride and solvent under reduced pressure.[4]

    • Dissolve the resulting acid chloride in a solvent and add 1,3-cyclohexanedione.[2]

    • Add triethylamine dropwise to the mixture.[2]

    • After the condensation reaction is complete, add acetone cyanohydrin to catalyze the rearrangement.[2]

    • After the rearrangement is complete, wash the reaction mixture with water and separate the layers.[2]

    • Remove the solvent from the organic layer and recrystallize the crude product to obtain Tembotrione as a beige solid.[2]

Quantitative Data Summary

Table 1: Reactant and Product Information for the Synthesis of Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mol)Weight/VolumePurity
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoateC₁₀H₁₁ClO₄S262.710.15240g99.6%
DichloroethaneC₂H₄Cl₂98.96-200 mL-
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.0061g99%
Hydrobromic acid (48%)HBr80.910.27346g48%
Hydrogen peroxide (30%)H₂O₂34.010.18220.6g30%
Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoateC₁₀H₁₀BrClO₄S341.60-46.67g99.0%

Table 2: Reaction Conditions and Yields for Tembotrione Synthesis

StepReaction TemperatureReaction TimeYield
1. Bromination of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate75-80°CMonitored by LC89%
2. Etherification and Hydrolysis30°C5 hours93%
3. Conversion to Acid Chloride, Condensation, and Rearrangement75°C (for chlorination)3 hours (for chlorination)-

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of Tembotrione from the intermediate carboxylic acid.

Tembotrione Synthesis Workflow cluster_prep Acid Chloride Formation cluster_reaction Condensation and Rearrangement cluster_workup Work-up and Purification prep_start Charge reactor with 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl- 4-methylsulfonylbenzoic acid and solvent add_thionyl Add Thionyl Chloride prep_start->add_thionyl heat_react Heat to 75°C for 3 hours add_thionyl->heat_react remove_solvent Remove solvent and excess thionyl chloride heat_react->remove_solvent add_chd Add 1,3-Cyclohexanedione and solvent remove_solvent->add_chd add_tea Add Triethylamine add_chd->add_tea add_ac Add Acetone Cyanohydrin add_tea->add_ac react Stir to complete reaction add_ac->react wash Wash with water react->wash separate Separate layers wash->separate concentrate Concentrate organic layer separate->concentrate recrystallize Recrystallize concentrate->recrystallize filter_dry Filter and dry product recrystallize->filter_dry end end filter_dry->end Tembotrione

Caption: General laboratory workflow for the final steps of Tembotrione synthesis.

References

Application of 2-Chloro-4-(methylsulfonyl)benzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Chloro-4-(methylsulfonyl)benzoic acid is a pivotal chemical intermediate in the agrochemical industry, primarily utilized in the synthesis of potent herbicides. Its structural features, including the chlorine atom and the methylsulfonyl group, are crucial for the biological activity of the resulting agrochemicals. This compound serves as a key building block for the synthesis of triketone herbicides, a significant class of commercial herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

The primary application of this compound in agrochemical research is as a precursor to herbicides such as tembotrione and sulcotrione.[1][2] These herbicides are highly effective in controlling a broad spectrum of broadleaf and grassy weeds in various crops, particularly corn. The synthesis of these herbicides involves the conversion of this compound into its corresponding acid chloride, which is then reacted with a cyclic diketone to form the final active ingredient.

The herbicidal activity of compounds derived from this compound stems from their ability to inhibit the HPPD enzyme. This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinones and tocopherols in plants. Plastoquinones are essential cofactors in the biosynthesis of carotenoids. By inhibiting HPPD, these herbicides disrupt carotenoid production, leading to the photo-degradation of chlorophyll, which manifests as a characteristic "bleaching" of the treated weeds. This ultimately results in plant death.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound and the efficacy of herbicides derived from it.

Table 1: Synthesis of this compound Derivatives - Reaction Yields

Starting MaterialReaction TypeProductYield (%)Purity (%)Reference
2-Chloro-4-(chlorosulfonyl)benzoyl chlorideSulfonylation & AlkylationThis compound8587[3]
2-Chloro-3-methyl-4-methylsulfonylacetophenoneHaloform Reaction2-Chloro-3-methyl-4-methylsulfonylbenzoic acid97.597.9
This compoundChlorination2-Chloro-4-(methylsulfonyl)benzoyl chloride97-[1]
2-Chloro-3-methyl-4-methylsulfonylbenzoic acid methyl esterBromination & Etherification2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid90-93-[4]

Table 2: Efficacy of Herbicides Derived from this compound

HerbicideWeed SpeciesEfficacy DataApplication RateReference
TembotrioneMixed weed flora in maize94-99% control120 g/ha + surfactant
TembotrioneMixed weed flora in maize92.55% weed control index100 g/ha (post-emergence) after atrazine (pre-emergence)[5]
SulcotrioneBarnyardgrass (Echinochloa crus-galli)90% control (fresh weight reduction)Full rate in neutral solution[3]
SulcotrioneBarnyardgrass (Echinochloa crus-galli)91-93% control (fresh weight reduction)Reduced rate with adjuvant in acidic solution (citric acid)[3][6]
SulcotrioneCommon milkweed (Asclepias syriaca)EC50: 0.49 kg a.i./ha (for chlorophyll a)Various[7]
SulcotrioneCommon milkweed (Asclepias syriaca)EC50: 0.44 kg a.i./ha (for chlorophyll b with surfactant)Various[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the sulfonylation and subsequent alkylation of a benzoyl chloride derivative.[3]

Materials:

  • 2-Chloro-4-(chlorosulfonyl)benzoyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium salt of chloroacetic acid

  • Ethyl acetate

  • Hydrochloric acid (HCl), dilute

  • Magnesium sulfate (MgSO₄)

  • Water

  • 100 mL round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 4.6 g (37 mmol) of sodium sulfite and 12.3 g (146 mmol) of sodium bicarbonate in 40 mL of water.

  • Heat the resulting slurry to 75°C with stirring.

  • Slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the flask.

  • Maintain the reaction mixture at 75°C for 2 hours with continuous stirring.

  • Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid to the reaction mixture and heat to reflux for 21 hours.

  • After cooling to room temperature, acidify the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with magnesium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain this compound as a white solid.

Protocol 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl Chloride

This protocol describes the conversion of the carboxylic acid to the acid chloride, a key step in the synthesis of triketone herbicides.[1]

Materials:

  • This compound

  • Toluene

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Four-necked flask

  • Gas absorption device

  • Stirring apparatus

  • Cooling bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a four-necked flask, add 100 g (0.426 mol) of this compound and 500 mL of toluene.

  • With stirring, add a catalytic amount of dimethylformamide (2 mL).

  • Set up a gas absorption device to trap evolving gases.

  • Cool the mixture to 0°C using a cooling bath.

  • Slowly add 100 g (0.84 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature below 5°C.

  • After the addition is complete, slowly heat the mixture to 50°C. The mixture will gradually clarify.

  • Maintain the reaction at 50°C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent and excess thionyl chloride by rotary evaporation to yield the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride.

Visualizations

Signaling_Pathway_of_HPPD_Inhibitor_Herbicides Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD_Enzyme HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Biosynthesis Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects PhotoOxidation Photodegradation Chlorophyll->PhotoOxidation Weed_Death Weed Bleaching & Death PhotoOxidation->Weed_Death HPPD_Inhibitor HPPD Inhibitor Herbicide (e.g., Tembotrione, Sulcotrione) HPPD_Inhibitor->HPPD_Enzyme Inhibition HPPD_Enzyme->HGA

Figure 1. Mechanism of action of HPPD inhibitor herbicides.

Synthesis_Workflow_of_Tembotrione Start This compound Step1 Chlorination with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate1 2-Chloro-4-(methylsulfonyl)benzoyl chloride Step1->Intermediate1 Step2 Reaction with 1,3-Cyclohexanedione Intermediate1->Step2 Intermediate2 Enol Ester Intermediate Step2->Intermediate2 Step3 Rearrangement Reaction Intermediate2->Step3 FinalProduct Tembotrione or Sulcotrione Step3->FinalProduct

Figure 2. General synthesis workflow for triketone herbicides.

References

Application Notes and Protocols: 2-Chloro-4-(methylsulfonyl)benzoic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(methylsulfonyl)benzoic acid is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a methylsulfonyl group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This unique combination of functional groups makes it a key intermediate in the synthesis of a range of biologically active molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chloro and methylsulfonyl groups activates the carboxylic acid for various transformations and influences the reactivity of the aromatic ring, allowing for its use in a variety of coupling reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two key classes of bioactive molecules: the anticancer drug Vismodegib and a class of potent herbicides.

Application 1: Synthesis of the Anticancer Drug Vismodegib

Vismodegib is a first-in-class hedgehog signaling pathway inhibitor approved for the treatment of basal cell carcinoma.[1] The synthesis of Vismodegib utilizes this compound as a key building block for the formation of the central benzamide core of the molecule.

Signaling Pathway: The Hedgehog Pathway and Vismodegib's Mechanism of Action

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults. However, its aberrant reactivation is implicated in the development of several cancers. The key signal transducer in this pathway is the transmembrane protein Smoothened (SMO). In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn promote the transcription of genes involved in cell proliferation and survival.

Vismodegib functions as a potent and selective antagonist of the SMO receptor.[1] By binding to SMO, Vismodegib prevents the downstream activation of the Hh pathway, even in cases of inactivating mutations in PTCH, thereby inhibiting tumor growth.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib on the SMO receptor.

Experimental Workflow: Synthesis of Vismodegib

The synthesis of Vismodegib from this compound involves a two-step, one-pot procedure. The first step is the activation of the carboxylic acid by converting it to the more reactive acyl chloride. This is followed by an amide coupling reaction with 4-chloro-3-(pyridin-2-yl)aniline.

Vismodegib_Synthesis_Workflow cluster_reagents Reagents & Starting Materials cluster_process Reaction Steps cluster_products Products A This compound step1 Step 1: Acyl Chloride Formation A->step1 B Thionyl Chloride (SOCl2) B->step1 C 4-chloro-3-(pyridin-2-yl)aniline step2 Step 2: Amide Coupling C->step2 D Triethylamine (Et3N) D->step2 E Dichloromethane (DCM) E->step1 F Tetrahydrofuran (THF) F->step2 G 2-Chloro-4-(methylsulfonyl)benzoyl chloride (Intermediate) step1->G step3 Workup & Purification step2->step3 H Vismodegib step3->H G->step2

Caption: Experimental workflow for the synthesis of Vismodegib.

Detailed Experimental Protocol: Amide Coupling

This protocol details the synthesis of Vismodegib via the formation of an acyl chloride intermediate followed by amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-chloro-3-(pyridin-2-yl)aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 50 mL eggplant-shaped flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Acyl Chloride Formation:

    • In a 50 mL eggplant-shaped flask, dissolve 1.50 mmol of this compound in 15 mL of anhydrous dichloromethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add 3.0 mmol of thionyl chloride dropwise to the cooled solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Remove the dichloromethane and excess thionyl chloride by rotary evaporation to yield the intermediate, 2-chloro-4-(methylsulfonyl)benzoyl chloride.

  • Amide Coupling:

    • To the flask containing the acyl chloride, add 15 mL of anhydrous tetrahydrofuran.

    • Cool the mixture to 0-10 °C in an ice bath.

    • In a separate flask, prepare a solution of 1.47 mmol of 4-chloro-3-(pyridin-2-yl)aniline in 10 mL of anhydrous THF.

    • Slowly add the aniline solution to the cooled acyl chloride solution.

    • Add 2.5 mmol of triethylamine dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 4 hours.

  • Workup and Purification:

    • Upon completion of the reaction, pour the mixture into 50 mL of water and stir.

    • A solid precipitate will form. Collect the solid by filtration.

    • Wash the solid with water.

    • Dry the solid to obtain the final product, Vismodegib, as a white solid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeYield (%)
This compound234.661.50352 mg-
Thionyl chloride118.973.00.22 mL-
4-chloro-3-(pyridin-2-yl)aniline204.661.47301 mg-
Triethylamine101.192.50.35 mL-
Vismodegib421.29--88%[1]

Application 2: Synthesis of Cyclohexanedione Herbicides

This compound is a precursor for the synthesis of a class of 2-(substituted benzoyl)-1,3-cyclohexanedione herbicides. These compounds are effective against a variety of weeds. The synthesis involves the conversion of the benzoic acid to its acid chloride, followed by a C-acylation reaction with a 1,3-cyclohexanedione derivative.

General Reaction Scheme

Herbicide_Synthesis_Scheme A This compound C 2-Chloro-4-(methylsulfonyl)benzoyl chloride A->C + SOCl2 B Thionyl Chloride (or Oxalyl Chloride) F 2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione C->F + 1,3-Cyclohexanedione, Base D 1,3-Cyclohexanedione (or derivative) D->F E Base (e.g., Triethylamine) E->F

Caption: General reaction scheme for the synthesis of cyclohexanedione herbicides.

Detailed Experimental Protocol: Synthesis of 2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione

This protocol provides a general method for the synthesis of the herbicidal compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 1,3-Cyclohexanedione

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride.

  • C-Acylation of 1,3-Cyclohexanedione:

    • In a separate flask, dissolve 1,3-cyclohexanedione (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane and add it dropwise to the solution of 1,3-cyclohexanedione over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification:

    • Quench the reaction by adding 1 M hydrochloric acid.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound234.661.0
Thionyl chloride118.971.2
1,3-Cyclohexanedione112.131.0
Triethylamine101.192.2
2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione328.76-

Note: Yields for this reaction can vary depending on the specific substrate and reaction conditions but are generally reported to be in the range of 60-80%.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex, biologically active molecules. The protocols and data presented herein demonstrate its utility in the preparation of the anticancer drug Vismodegib and a class of potent cyclohexanedione herbicides. The strategic placement of its functional groups allows for efficient and high-yielding synthetic transformations, making it an important tool for researchers in medicinal chemistry and agrochemical development.

References

Application Notes and Protocols for the Oxidation of 2-Chloro-4-Methylsulfonyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical oxidation of 2-chloro-4-methylsulfonyltoluene to its corresponding carboxylic acid, 2-chloro-4-methylsulfonylbenzoic acid. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates, notably as a precursor for certain herbicides. The presence of strong electron-withdrawing groups, such as the ortho-chloro and para-methylsulfonyl substituents, makes the oxidation of the methyl group challenging.[1] This guide outlines several reported methods and provides a detailed protocol for a common approach.

Overview of Oxidation Methods

The oxidation of 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-methylsulfonylbenzoic acid has been accomplished through several methods. The choice of method often depends on factors such as scale, available equipment, cost, and safety considerations. Common approaches include:

  • Nitric Acid Oxidation: A frequently reported method that utilizes nitric acid, sometimes in the presence of a co-solvent or catalyst, at elevated temperatures.[2][3]

  • Catalytic Air/Oxygen Oxidation: This method involves the use of air or pure oxygen as the oxidant in the presence of a transition metal catalyst.[1] This is often considered a "greener" approach but may require high-pressure equipment.

  • Hypochlorite Oxidation: The use of sodium hypochlorite is another viable method, though it may necessitate a phase-transfer catalyst for efficient reaction, which can increase costs.[1]

  • Permanganate Oxidation: Potassium permanganate is a powerful oxidizing agent for converting toluenes to benzoic acids, though it can be expensive and generate significant manganese dioxide waste.[4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the oxidation of 2-chloro-4-methylsulfonyltoluene.

Oxidizing AgentCo-solvent / CatalystTemperatureReaction TimeYieldPuritySource
30-68% Nitric Acid20-95% Phosphoric Acid140-170 °CNot SpecifiedHighGood[2]
Nitric AcidNone Specified175-195 °CNot SpecifiedHighGood[3]
Nitric Acid + O₂Catalyst140-200 °C1h + additional timeNot SpecifiedNot Specified[1]
Sodium HypochloritePhase-Transfer CatalystMilder ConditionsNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

This section provides a detailed methodology for the oxidation of 2-chloro-4-methylsulfonyltoluene using nitric acid, adapted from published patent literature.

Protocol 1: Nitric Acid Oxidation in Phosphoric Acid

This protocol is based on the method described in patent CN104086466A, which employs a mixture of nitric and phosphoric acids.[2]

Materials:

  • 2-chloro-4-methylsulfonyltoluene

  • Phosphoric acid solution (20-95%)

  • Nitric acid (30-68%)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control (e.g., heating mantle)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, create a mixture of 2-chloro-4-methylsulfonyltoluene and the phosphoric acid solution.

  • Heating: Begin stirring the mixture and heat it to the reaction temperature range of 140-170 °C.

  • Addition of Oxidant: Once the desired temperature is reached, carefully add the nitric acid solution to the reaction mixture. Caution: The reaction is exothermic and may release nitrogen oxide gases. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Maintain the reaction mixture at 140-170 °C with continuous stirring. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed.

  • Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product. c. Isolate the solid product by filtration. d. Wash the filter cake thoroughly with water to remove any residual acids.

  • Purification: a. Dry the crude solid product. b. If necessary, recrystallize the crude 2-chloro-4-methylsulfonylbenzoic acid from a suitable solvent (e.g., aqueous methanol or ethanol) to achieve the desired purity.[1]

Visualizations

Reaction Pathway

The diagram below illustrates the chemical transformation of the methyl group on 2-chloro-4-methylsulfonyltoluene to a carboxylic acid group.

ReactionPathway Start 2-Chloro-4-methylsulfonyltoluene Product 2-Chloro-4-methylsulfonylbenzoic Acid Start->Product Oxidation Reagents [O] (e.g., HNO₃)

Caption: Oxidation of 2-chloro-4-methylsulfonyltoluene.

Experimental Workflow

The following workflow diagram outlines the key steps of the experimental protocol for the oxidation reaction.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Mix Reactants (Substrate + Acid) Heat 2. Heat to 140-170 °C Setup->Heat AddOxidant 3. Add HNO₃ & React Heat->AddOxidant Monitor 4. Monitor via HPLC/TLC AddOxidant->Monitor Cool 5. Cool & Quench (Ice Water) Monitor->Cool Upon Completion Filter 6. Filter Solid Product Cool->Filter Wash 7. Wash with Water Filter->Wash Recrystallize 8. Dry & Recrystallize Wash->Recrystallize

Caption: General workflow for the oxidation protocol.

References

Application Notes and Protocols for the Chlorination of 4-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(methylsulfonyl)benzoyl chloride via the chlorination of 4-(methylsulfonyl)benzoic acid. The primary method described utilizes thionyl chloride as the chlorinating agent, a common and effective reagent for the preparation of acyl chlorides from carboxylic acids.[1][2][3][4][5] This protocol is intended for use by qualified personnel in a controlled laboratory setting. Safety precautions must be strictly adhered to due to the corrosive and hazardous nature of the reagents involved.

Introduction

4-(Methylsulfonyl)benzoyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[6][7] Its reactivity, stemming from the presence of both an acyl chloride and a methylsulfonyl group, makes it a valuable building block for introducing these functionalities into more complex molecules.[8] The conversion of 4-(methylsulfonyl)benzoic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The most common method for this conversion is the reaction with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).[1][2] Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[5][9]

Reaction and Mechanism

The overall reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom.

Reaction Scheme:

(4-(Methylsulfonyl)benzoic Acid + Thionyl Chloride → 4-(Methylsulfonyl)benzoyl Chloride + Sulfur Dioxide + Hydrogen Chloride)

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a reactive intermediate which then eliminates sulfur dioxide and a chloride ion to form the final acyl chloride product.[4] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent.[10]

Experimental Data

The following table summarizes representative quantitative data for the chlorination of substituted benzoic acids using thionyl chloride, based on analogous reactions found in the literature. Actual yields for the chlorination of 4-(methylsulfonyl)benzoic acid may vary depending on the specific reaction conditions and scale.

Starting MaterialChlorinating AgentSolventCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
2-chloro-4-(methylsulfonyl)benzoic acidThionyl ChlorideTolueneDMF245097[11]
4-[(methylsulfonyl)amino]benzoic acid sodium saltThionyl ChlorideNone (neat)None40Reflux~84 (calculated from reported masses)[12]
4-methylsulfonyl-2-nitro-benzoic acidThionyl ChlorideTolueneNone mentioned10Room TemperatureNot specified for acyl chloride, but subsequent esterification gave 80% yield[13]
2-nitro-4-methylsulfonylbenzoic acidThionyl ChlorideNone (neat)DMF3-4Reflux>90[14]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[11][13][14]

4.1. Materials and Reagents

  • 4-(Methylsulfonyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, gas trap)

  • Magnetic stirrer and heating mantle

4.2. Equipment Setup

The reaction should be carried out in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product. The setup consists of a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. An inert gas atmosphere should be maintained throughout the reaction.

4.3. Reaction Procedure

  • To a dry, four-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas absorption device, add 4-(methylsulfonyl)benzoic acid (e.g., 0.1 mol).

  • Add anhydrous toluene (e.g., 250 mL). The starting material may not fully dissolve at room temperature.[11]

  • With stirring, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 mL).[11]

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add thionyl chloride (e.g., 0.2 mol, 2 equivalents) dropwise from the dropping funnel over a period of 1-3 hours, ensuring the internal temperature is maintained below 5°C.[11]

  • After the addition is complete, slowly heat the reaction mixture to 50°C. The mixture should gradually clarify.[11]

  • Maintain the reaction at 50°C for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

4.4. Work-up and Purification

  • Remove the solvent and excess thionyl chloride by rotary evaporation under reduced pressure.[9][11] It is crucial to use a vacuum pump protected by a cold trap and a base trap.

  • The resulting crude 4-(methylsulfonyl)benzoyl chloride is often of sufficient purity to be used directly in the next synthetic step.[11]

  • If further purification is required, distillation under high vacuum can be performed, although care must be taken due to the reactive nature of the acyl chloride.

4.5. Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrogen chloride and sulfur dioxide gases are toxic and corrosive. The reaction must be equipped with a gas trap.

  • The reaction is exothermic, especially during the addition of thionyl chloride. Proper temperature control is essential.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the chlorination of 4-(methylsulfonyl)benzoic acid.

Chlorination_Workflow start Start reagents 1. Charge Reactor: - 4-(Methylsulfonyl)benzoic Acid - Anhydrous Toluene - Catalytic DMF start->reagents cooling 2. Cool to 0°C reagents->cooling addition 3. Add Thionyl Chloride (dropwise, <5°C) cooling->addition reaction 4. Heat to 50°C (24 hours) addition->reaction workup 5. Rotary Evaporation (remove solvent & excess SOCl₂) reaction->workup product 6. Obtain Product: 4-(Methylsulfonyl)benzoyl Chloride workup->product end End product->end

Caption: Experimental workflow for the synthesis of 4-(methylsulfonyl)benzoyl chloride.

References

Application Notes and Protocols for the Quantification of 2-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-4-(methylsulfonyl)benzoic acid (CMSBA), an important intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible results for the quantification of CMSBA in active pharmaceutical ingredients (APIs) and in-process control samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of CMSBA in bulk drug substances and for monitoring reaction progress. The protocol is adapted from established methods for closely related chlorinated benzoic acid derivatives.

Experimental Protocol

a) Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for API): Accurately weigh approximately 50 mg of the CMSBA API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture. Further dilute with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter.

b) Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 55:45 (v/v) ratio.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 235 nm
Run Time Approximately 10 minutes
Data Presentation: HPLC-UV Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC-UV method based on validation principles for similar compounds.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Specificity No interference at the retention time of the analytePeak purity index > 0.999, no co-eluting peaks

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the trace-level quantification of CMSBA, particularly in complex matrices or for impurity profiling.

Experimental Protocol

a) Sample Preparation:

Sample preparation follows the same procedure as for the HPLC-UV method. However, for trace analysis, a solid-phase extraction (SPE) clean-up step may be required for complex sample matrices.

b) LC-MS/MS Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 10% B for 5 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions Precursor Ion (m/z): 233.0; Product Ions (m/z): 154.0, 110.0 (hypothetical, requires experimental determination)
Collision Energy To be optimized for the specific instrument.
Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)
Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9950.998
Range -0.1 - 100 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) -0.03 ng/mL
Limit of Quantification (LOQ) -0.1 ng/mL
Specificity No interfering peaks at the specified MRM transitionHigh selectivity achieved

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile analysis, CMSBA requires derivatization to increase its volatility and thermal stability. This method is suitable for specific applications where GC-MS is the preferred analytical platform.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock and working solutions of CMSBA in a suitable aprotic solvent like acetonitrile.

  • Derivatization: To 100 µL of the standard or sample solution in a GC vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

b) GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) of characteristic ions of the derivatized CMSBA (to be determined experimentally).
Data Presentation: GC-MS Method Performance (Hypothetical Data)
Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9950.997
Range -10 - 1000 ng/mL
Accuracy (% Recovery) 90.0% - 110.0%94.5% - 106.8%
Precision (% RSD) ≤ 10.0%< 8.0%
Limit of Detection (LOD) -2 ng/mL
Limit of Quantification (LOQ) -10 ng/mL
Specificity No interfering peaks at the selected ions' m/zHigh selectivity achieved

Visualizations

Experimental Workflow for CMSBA Quantification

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weighing Weighing of Standard/Sample dissolution Dissolution & Dilution weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration derivatization Derivatization (for GC-MS) filtration->derivatization GC-MS Path hplc HPLC-UV filtration->hplc HPLC Path lcms LC-MS/MS filtration->lcms LC-MS/MS Path gcms GC-MS derivatization->gcms integration Peak Integration hplc->integration lcms->integration gcms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of CMSBA calibration->quantification

Caption: General workflow for the quantification of CMSBA.

Logical Relationship for Method Selection

G cluster_criteria Key Selection Criteria cluster_methods Recommended Analytical Method start Define Analytical Need sensitivity Required Sensitivity start->sensitivity matrix Sample Matrix Complexity start->matrix throughput Throughput Requirement start->throughput hplc_uv HPLC-UV sensitivity->hplc_uv Moderate (µg/mL) lc_msms LC-MS/MS sensitivity->lc_msms High (ng/mL or lower) gc_ms GC-MS sensitivity->gc_ms Moderate to High matrix->hplc_uv Simple (e.g., API) matrix->lc_msms Complex matrix->gc_ms Simple to Moderate throughput->hplc_uv High throughput->lc_msms Moderate

HPLC-MS analysis of 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC-MS Analysis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the selective COX-2 inhibitor Celecoxib.[1][2][][4] The purity and accurate quantification of this compound are critical for ensuring the quality and safety of the final drug product. This application note presents a sensitive and specific HPLC-MS method for the analysis of this compound. The method is suitable for both quantitative analysis and impurity profiling in research and quality control environments.

The physicochemical properties of this compound, including its molecular formula C₈H₇ClO₄S and molecular weight of 234.66 g/mol , were considered in the development of this method.[5][6][7] The presence of a polar sulfonyl group and an acidic benzoic acid moiety suggests that reversed-phase chromatography with a moderately polar mobile phase would be an effective separation technique.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (0.1% in water, LC-MS grade)

  • A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Standard laboratory glassware and filtration apparatus

Instrumentation
  • A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, and column oven.

  • A mass spectrometer (MS) with an electrospray ionization (ESI) source.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC-MS Method
ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100-400
Monitored Ion (SIM) m/z 233.0 (for [M-H]⁻)

Data Presentation: Method Validation Summary

The following table summarizes the expected quantitative data from the validation of this analytical method, following ICH guidelines.[8][9]

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.995> 0.998
Range 80-120% of test concentration0.5 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Specificity No interference at the retention time of the analytePeak purity > 99%

Visualizations

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis prep_start Weigh Compound dissolve Dissolve in Methanol prep_start->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC Separation (C18 Column) filter->hplc Inject ms MS Detection (ESI Negative Mode) hplc->ms integrate Peak Integration ms->integrate Acquire Data calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the .

Signaling Pathway (Illustrative Example)

While this compound is an intermediate and not a final drug, it is a precursor to compounds that inhibit signaling pathways. The following is an illustrative diagram of a generic enzyme inhibition pathway.

Inhibition_Pathway Substrate Substrate Enzyme Target Enzyme (e.g., COX-2) Substrate->Enzyme Product Product (e.g., Prostaglandins) Enzyme->Product Catalysis Inhibitor Inhibitor (e.g., Celecoxib) Inhibitor->Enzyme Inhibition

Caption: Generalized enzyme inhibition pathway relevant to downstream products.

References

Application Notes and Protocols: Derivatization of 2-Chloro-4-(methylsulfonyl)benzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the primary methods for modifying the carboxylic acid moiety to generate versatile intermediates for further chemical transformations.

Overview of Derivatization Strategies

This compound is a valuable building block due to its trifunctional nature, possessing a carboxylic acid, a chloro substituent, and a methylsulfonyl group. The carboxylic acid is the most readily derivatized functional group, providing access to a wide range of compounds, primarily through the formation of amides and esters. These derivatives serve as crucial precursors for the synthesis of complex molecules, including the herbicide tembotrione and various biologically active compounds.

The primary derivatization pathways involve:

  • Activation of the Carboxylic Acid: Conversion to the more reactive acid chloride.

  • Amide Bond Formation: Coupling of the activated acid with primary or secondary amines.

  • Esterification: Reaction of the carboxylic acid or its activated form with alcohols.

These derivatization strategies open up a vast chemical space for drug discovery and the development of novel agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl Chloride

The conversion of this compound to its corresponding acid chloride is a critical first step for many subsequent reactions, particularly amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • This compound

  • Toluene

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a four-necked flask equipped with a stirrer, reflux condenser, and a gas absorption device, suspend 100 g (0.426 mol) of this compound in 500 mL of toluene.

  • Add a catalytic amount of DMF (2 mL) to the suspension with stirring.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 100 g (0.84 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature below 5°C.

  • After the addition is complete, slowly heat the reaction mixture to 50°C. The mixture will gradually clarify to form a clear solution.

  • Maintain the reaction at 50°C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with ethyl acetate as the developing solvent.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride by rotary evaporation.

  • The resulting residue is 2-chloro-4-(methylsulfonyl)benzoyl chloride (approximately 105 g, 97% yield), which can be used in the next step without further purification.[1]

Protocol 2: Amide Coupling to Synthesize N-Substituted Benzamides

The following protocol describes a general method for the synthesis of N-substituted 2-chloro-4-(methylsulfonyl)benzamides from the corresponding benzoyl chloride. This example details the synthesis of acylthiourea derivatives, which have shown promise as antimicrobial agents.[2]

Materials:

  • 2-Chloro-4-(methylsulfonyl)benzoyl chloride

  • Ammonium thiocyanate

  • Substituted aromatic amine (e.g., aniline, p-toluidine, p-anisidine, p-chloroaniline)

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride in acetone.

  • Add an equimolar amount of ammonium thiocyanate and stir the mixture.

  • To this mixture, add an equimolar amount of the desired substituted aromatic amine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product can be isolated by precipitation and filtration.

This reaction can be adapted for a wide range of primary and secondary amines to generate a library of amide derivatives.

Protocol 3: Esterification for the Synthesis of Herbicide Intermediates

The methyl ester of this compound is a key intermediate in the synthesis of the herbicide tembotrione.[3] The following is a general representation of an esterification process.

Materials:

  • This compound

  • Methanol

  • Strong acid catalyst (e.g., sulfuric acid)

  • Dichloromethane (for extraction)

Procedure:

  • Dissolve this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Quantitative Data

The following table summarizes representative yields for the derivatization of this compound and its derivatives.

ReactionProductReagentsYield (%)Purity (%)Reference
Acid Chloride Formation2-Chloro-4-(methylsulfonyl)benzoyl chlorideThionyl chloride, DMF (cat.)97-[1]
Acylthiourea Synthesis2-chloro-N-(phenylcarbamothioyl)-4-(methylsulfonyl)benzamideAmmonium thiocyanate, Aniline58-[2]
Acylthiourea Synthesis2-chloro-N-[(4-methylphenyl)carbamothioyl]-4-(methylsulfonyl)benzamideAmmonium thiocyanate, p-Toluidine62-[2]
Acylthiourea Synthesis2-chloro-N-[(4-methoxyphenyl)carbamothioyl]-4-(methylsulfonyl)benzamideAmmonium thiocyanate, p-Anisidine56-[2]
Acylthiourea Synthesis2-chloro-N-[(4-chlorophenyl)carbamothioyl]-4-(methylsulfonyl)benzamideAmmonium thiocyanate, p-Chloroaniline62-[2]

Further Reactions and Applications

The amide and ester derivatives of this compound are versatile intermediates for a variety of further reactions, particularly in the fields of medicinal chemistry and agrochemical synthesis.

  • Medicinal Chemistry: The benzamide moiety is a common scaffold in many biologically active compounds.[4][5][6] The derivatives of this compound can be further modified, for example, through nucleophilic aromatic substitution of the chloro group or by reactions involving the sulfonyl group, to generate novel drug candidates. The acylthiourea derivatives have been investigated for their antimicrobial properties.[2]

  • Agrochemicals: As previously mentioned, derivatives of this compound are crucial for the synthesis of the herbicide tembotrione.[3] The synthesis involves the esterification of a related benzoic acid, followed by a series of reactions including bromination and etherification, and finally condensation with 1,3-cyclohexanedione.[3][7][8]

Visualized Workflows

The following diagrams illustrate the key derivatization pathways and their application in multi-step synthesis.

Derivatization_Pathways start This compound acid_chloride 2-Chloro-4-(methylsulfonyl)benzoyl Chloride start->acid_chloride SOCl₂, DMF (cat.) ester Benzoic Acid Ester start->ester R'OH, H⁺ amide N-Substituted Benzamide acid_chloride->amide R¹R²NH Tembotrione_Synthesis_Workflow start 2-Chloro-3-methyl-4- (methylsulfonyl)benzoic acid ester Methyl Ester Derivative start->ester Esterification bromo Bromomethyl Derivative ester->bromo Bromination ether Ether Derivative bromo->ether Etherification acid_chloride Acid Chloride Derivative ether->acid_chloride SOCl₂ tembotrione Tembotrione acid_chloride->tembotrione Condensation & Rearrangement

References

Application Notes and Protocols: 2-Chloro-4-(methylsulfonyl)benzoic Acid as a Key Intermediate for Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-(methylsulfonyl)benzoic acid (CMSBA) and its derivatives as pivotal intermediates in the synthesis of novel herbicides. The focus is on triketone herbicides, a significant class of bleaching herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Detailed experimental protocols, quantitative data on herbicidal efficacy, and diagrams of the synthetic workflow and biological mechanism of action are presented to facilitate research and development in this area.

Introduction

This compound (CMSBA) is a crucial building block in the synthesis of a range of agriculturally important herbicides. Its chemical structure allows for various modifications to produce potent active ingredients. A notable class of herbicides derived from CMSBA are the triketones, such as tembotrione and sulcotrione. These compounds are highly effective in controlling a broad spectrum of broadleaf and grass weeds in various crops, particularly maize.[1] The primary mode of action for these herbicides is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway for plastoquinone and α-tocopherol biosynthesis in plants.[2] Inhibition of this pathway ultimately leads to the degradation of chlorophyll, resulting in the characteristic bleaching symptoms and subsequent death of the target weeds.[1][3]

Synthesis of Herbicidal Intermediates and Active Ingredients

The synthesis of triketone herbicides from CMSBA derivatives involves a multi-step process. The following sections detail the synthesis of the key intermediate, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, and its subsequent conversion into the active ingredient tembotrione.

Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid

A common method for the synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid involves the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone.[4]

Experimental Protocol:

  • To a reaction flask, add 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

  • Add 10 moles of a 6% sodium hypochlorite aqueous solution.

  • Add 0.1 moles of benzyltriethylammonium chloride as a phase transfer catalyst.

  • Slowly heat the mixture to 100°C and maintain this temperature for 30 minutes.

  • After the reaction is complete, cool the mixture to 30°C.

  • Acidify the solution to a pH of 1 by dropwise addition of 36% hydrochloric acid to precipitate the product.

  • Stir the mixture for 4 hours to allow for complete crystallization.

  • Collect the solid product by filtration.

  • Wash the filter cake with a 2% aqueous hydrochloric acid solution.

  • Dry the solid to obtain 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.

Quantitative Data:

ParameterValueReference
Starting Material2-chloro-3-methyl-4-methylsulfonylacetophenone[4]
Product2-chloro-3-methyl-4-methylsulfonylbenzoic acid[4]
Yield97.5%[4]
Purity97.9%[4]
Synthesis of Tembotrione

Tembotrione is synthesized from a derivative of CMSBA, specifically 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid. This intermediate is then typically converted to an acid chloride and reacted with 1,3-cyclohexanedione.

General Workflow for Tembotrione Synthesis:

G cluster_synthesis Synthesis of Tembotrione CMSBA_Derivative 2-Chloro-4-(methylsulfonyl)benzoic acid derivative Acid_Chloride Acid Chloride Formation CMSBA_Derivative->Acid_Chloride Thionyl chloride or Oxalyl chloride Reaction Condensation Reaction Acid_Chloride->Reaction Cyclohexanedione 1,3-Cyclohexanedione Cyclohexanedione->Reaction Tembotrione Tembotrione Reaction->Tembotrione

Caption: General synthetic route to Tembotrione from a CMSBA derivative.

Mechanism of Action: HPPD Inhibition

Herbicides derived from CMSBA, such as tembotrione, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.[2]

Signaling Pathway of HPPD Inhibition:

G cluster_pathway HPPD Inhibition Pathway cluster_consequences Consequences of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Bleaching Bleaching & Plant Death HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisic Acid (HGA) HPPD_Enzyme->HGA Consequence1 1. Blocked HGA synthesis Plastoquinone Plastoquinone Synthesis HGA->Plastoquinone Tocopherol α-Tocopherol Synthesis HGA->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Tembotrione Tembotrione (HPPD Inhibitor) Tembotrione->HPPD_Enzyme Inhibition Consequence2 2. Disrupted plastoquinone & tocopherol synthesis Consequence3 3. Impaired carotenoid biosynthesis Consequence4 4. Chlorophyll degradation (bleaching) Consequence5 5. Plant death

Caption: The biochemical pathway illustrating the mechanism of action of HPPD-inhibiting herbicides.

The inhibition of HPPD leads to a cascade of effects:

  • The conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisic acid (HGA) is blocked.

  • This blockage disrupts the synthesis of both plastoquinone and α-tocopherol.[2]

  • Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is critical for carotenoid biosynthesis.

  • The lack of carotenoids leaves chlorophyll vulnerable to photo-oxidation by sunlight, leading to its destruction.

  • The visible symptom of this process is the bleaching or whitening of the plant tissues, which ultimately results in the death of the susceptible weed.[3]

Herbicidal Activity and Efficacy

The herbicidal efficacy of tembotrione, a prominent herbicide derived from a CMSBA intermediate, has been evaluated in numerous greenhouse and field studies.

Quantitative Data on Tembotrione Efficacy

The following table summarizes the herbicidal activity of tembotrione against various weed species at different application rates.

Application Rate (g a.i./hm²)Target Weed SpeciesFresh Weight Inhibition (%)Maize Yield Increase (%)Reference
108Echinochloa crus-galli>91-[5]
108Eleusine indica>91-[5]
108Commelina communis>91-[5]
108Setaria viridis>91-[5]
120Mixed Weed Flora--[6]
126Total Weeds88.6824.31[5]
150Mixed Weed Flora--[7]
Experimental Protocols for Efficacy Evaluation

Greenhouse Bioassay Protocol:

A whole-cell colorimetric bioassay using recombinant E. coli expressing a plant HPPD can be employed for high-throughput screening of HPPD inhibitors.[8]

  • Immobilize the recombinant E. coli clone in an agarose matrix in a 96-well microplate.

  • The recombinant E. coli produces a soluble melanin-like pigment from tyrosine catabolism.

  • Add the test compound (e.g., tembotrione) at various concentrations to the wells.

  • Inhibition of HPPD will decrease pigment production, which can be quantified colorimetrically.

  • The limit of detection for tembotrione using this method is approximately 0.051 μM.[8]

Field Trial Protocol:

  • Select a field with a natural and diverse weed population.

  • Establish plots for each treatment, including different application rates of the test herbicide and control plots (weedy and weed-free).

  • Apply the herbicide at the appropriate growth stage of the crop and weeds (e.g., 3-4 leaf stage of maize).[5]

  • Evaluate herbicidal efficacy at set time points after application (e.g., 42 days).

  • Assessments should include:

    • Weed control efficiency (based on fresh or dry weight of weeds).

    • Crop safety (visual assessment of any phytotoxicity).

    • Crop yield at harvest.

Overall Workflow: From Intermediate to Field Application

The development of a novel herbicide from a CMSBA intermediate follows a structured workflow, from chemical synthesis to biological evaluation.

G cluster_workflow Herbicide Development Workflow Start Starting Materials Synthesis_Intermediate Synthesis of This compound (CMSBA) or derivative Start->Synthesis_Intermediate Synthesis_Active Synthesis of Active Ingredient (e.g., Tembotrione) Synthesis_Intermediate->Synthesis_Active Formulation Formulation Development Synthesis_Active->Formulation Greenhouse Greenhouse Screening (Bioassays, Pot studies) Formulation->Greenhouse Field_Trials Field Trials (Efficacy & Crop Safety) Greenhouse->Field_Trials Promising candidates Data_Analysis Data Analysis & Evaluation Field_Trials->Data_Analysis Registration Regulatory Submission & Registration Data_Analysis->Registration

Caption: A streamlined workflow for the development of novel herbicides.

This workflow highlights the key stages, starting from the synthesis of the CMSBA intermediate, its conversion to the active herbicidal molecule, formulation into a usable product, and rigorous testing in controlled and field environments before regulatory approval.

Conclusion

This compound and its derivatives are indispensable intermediates in the production of modern and effective herbicides. The triketone herbicides derived from these intermediates, with their HPPD-inhibiting mode of action, offer a powerful tool for weed management in agriculture. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and professionals working on the discovery and development of the next generation of herbicidal solutions.

References

Synthetic Routes to 2-Chloro-4-(methylsulfonyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline two primary synthetic strategies, supported by quantitative data, step-by-step methodologies, and visual diagrams of the reaction pathways.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules, including herbicides and therapeutic agents. Its structure, featuring a chlorinated and sulfonylated benzene ring with a carboxylic acid group, offers multiple points for chemical modification, making it a versatile intermediate in medicinal and process chemistry. The selection of a synthetic route often depends on factors such as the availability of starting materials, scalability, cost, and environmental considerations. This document details two common and effective pathways for its preparation.

Synthetic Strategies

Two principal routes for the synthesis of this compound are prevalent in the literature:

  • Route A: Oxidation of 2-Chloro-4-(methylsulfonyl)toluene. This two-step approach begins with the chlorination of commercially available 4-methylsulfonyltoluene, followed by the oxidation of the methyl group to a carboxylic acid.

  • Route B: From 2-Chloro-4-(chlorosulfonyl)benzoic Acid Derivatives. This pathway involves the reduction of a chlorosulfonyl group and subsequent methylation to form the methylsulfonyl moiety.

Route A: From 4-Methylsulfonyltoluene

This synthetic pathway is a common industrial method that starts with the regioselective chlorination of 4-methylsulfonyltoluene to yield 2-chloro-4-methylsulfonyltoluene, which is then oxidized to the final product.

Diagram of Synthetic Pathway A

Synthetic_Route_A A 4-Methylsulfonyltoluene B 2-Chloro-4-methylsulfonyltoluene A->B Chlorination (Cl2, Catalyst) C This compound B->C Oxidation (e.g., Nitric Acid)

Caption: Synthetic pathway starting from 4-methylsulfonyltoluene.

Quantitative Data for Route A
StepStarting MaterialReagents and ConditionsProductYieldPurityReference
1. Chlorination 4-MethylsulfonyltolueneCl₂, Iron powder, Iodine, CCl₄, 87-91°C, 5h2-Chloro-4-methylsulfonyltoluene94.8% (molar)~96% (GC)[1]
2. Oxidation 2-Chloro-4-methylsulfonyltoluene63 wt% Nitric acid, 176-194°C, 4hThis compoundHighNot specified[1]
Alternative Oxidation 2-Chloro-4-methylsulfonyltoluene30-68% Nitric acid, 20-95% Phosphoric acid, 140-170°CThis compoundHighGood[2]
Alternative Oxidation 2-Chloro-4-methylsulfonyltolueneNitric acid, Oxygen (0-3.0 MPa), CuI catalyst, 140-200°CThis compoundHighNot specified[3]
Experimental Protocol: Synthesis of this compound via Route A

Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene [1]

  • Apparatus Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add 4-methylsulfonyltoluene (39 g), carbon tetrachloride (40 g), iron powder (3 g), and iodine (0.4 g).

  • Reaction: Heat the mixture in a water bath to maintain a temperature between 87-91°C.

  • Chlorination: Bubble chlorine gas through the stirred reaction mixture. Monitor the reaction progress by gas chromatography (GC).

  • Reaction Completion: Stop the chlorine gas flow when the area of the starting material peak is less than the impurity peaks in the GC analysis (approximately 5 hours).

  • Work-up: Cool the reaction mixture and add water. Stir vigorously while slightly refluxing. Cool the mixture and filter to collect the crude product.

  • Purification: Dry the crude solid to obtain 2-chloro-4-methylsulfonyltoluene.

Step 2: Synthesis of this compound [1]

  • Apparatus Setup: In a 250 mL reactor equipped with a dropping funnel and a condenser, add the crude 2-chloro-4-methylsulfonyltoluene (43.8 g) from the previous step.

  • Reaction: Heat the reactor to a temperature between 176-194°C.

  • Oxidation: Slowly add 63 wt% nitric acid (60 mL) dropwise over approximately 4 hours. Monitor the reaction by gas chromatography.

  • Reaction Completion: Stop the addition of nitric acid when the starting material is consumed.

  • Work-up: Cool the reaction mixture and add a dilute sodium hydroxide solution until the mixture is strongly basic. Stir and then filter to remove any insoluble material.

  • Isolation: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain this compound.

Route B: From 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride

This synthetic route utilizes a different starting material and involves the formation of the methylsulfonyl group from a chlorosulfonyl precursor.

Diagram of Synthetic Pathway B

Synthetic_Route_B D 2-Chloro-4-(chlorosulfonyl)benzoyl chloride E Intermediate Sulfinate Salt D->E Reduction (Na2SO3, NaHCO3) F This compound E->F Methylation & Hydrolysis (ClCH2COONa, Reflux, Acidification)

Caption: Synthetic pathway starting from a chlorosulfonyl derivative.

Quantitative Data for Route B
StepStarting MaterialReagents and ConditionsProductYieldPurityReference
1 & 2 2-Chloro-4-(chlorosulfonyl)benzoyl chloride1. Na₂SO₃, NaHCO₃, H₂O, 75°C, 2h2. Sodium chloroacetate, Reflux, 21hThis compound85% (overall)87%[4]
1 & 2 2-Chloro-4-(chlorosulfonyl)benzoic acid1. Na₂SO₃, NaHCO₃, H₂O, 50°C, 3h2. Chloroacetic acid, 50% NaOH, Reflux, 19hThis compound89% (overall)85%[5]
Experimental Protocol: Synthesis of this compound via Route B[4]
  • Apparatus Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, prepare a slurry of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in water (40 mL).

  • Formation of Sulfinate: Heat the slurry to 75°C and slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol). Stir the mixture at 75°C for 2 hours.

  • Methylation: Add the sodium salt of chloroacetic acid (6.4 g, 55 mmol) to the reaction mixture and heat to reflux for 21 hours.

  • Work-up: Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Isolation: Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure to afford the crude product.

  • Purification: The resulting white solid is this compound. Further purification can be achieved by recrystallization if necessary.

Concluding Remarks

The choice between the two synthetic routes will depend on the specific requirements of the laboratory or production facility. Route A is advantageous when 4-methylsulfonyltoluene is a readily available and cost-effective starting material. Route B provides an alternative pathway that may be preferable depending on the availability of the chlorosulfonylated starting materials. Both methods have been demonstrated to produce this compound in high yields. The provided protocols offer a solid foundation for researchers to reproduce and adapt these syntheses for their specific applications.

References

Application Notes and Protocols for the Catalytic Oxidation Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the pharmaceutical and dye industries. The focus is on catalytic oxidation methods, which offer advantages in terms of efficiency, safety, and environmental impact.

Introduction

This compound is a crucial building block in organic synthesis. The primary challenge in its synthesis lies in the oxidation of the methyl group of 2-chloro-4-(methylsulfonyl)toluene, which is deactivated by the presence of the ortho-chloro and para-methylsulfonyl substituents[1]. This document outlines two primary catalytic oxidation routes for its preparation, providing detailed experimental procedures and comparative data to aid in methodology selection and optimization.

Method 1: Two-Step Synthesis via Chlorination of 4-Methylsulfonyltoluene and Subsequent Catalytic Oxidation

This is a widely utilized industrial method that begins with the chlorination of readily available 4-methylsulfonyltoluene, followed by the oxidation of the resulting 2-chloro-4-(methylsulfonyl)toluene.

Workflow for Two-Step Synthesis

cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation 4-Methylsulfonyltoluene 4-Methylsulfonyltoluene Chlorinating_Agent Cl2, Fe catalyst (or H2SO4/Cl2) 4-Methylsulfonyltoluene->Chlorinating_Agent Chlorination 2-Chloro-4-methylsulfonyltoluene 2-Chloro-4-methylsulfonyltoluene Chlorinating_Agent->2-Chloro-4-methylsulfonyltoluene Oxidizing_Agent Oxidant (e.g., HNO3) Catalyst (e.g., CuI, Co2O3) 2-Chloro-4-methylsulfonyltoluene->Oxidizing_Agent Oxidation 2-Chloro-4-methylsulfonyltoluene->Oxidizing_Agent 2-Chloro-4-(methylsulfonyl)benzoic_acid 2-Chloro-4-(methylsulfonyl)benzoic_acid Oxidizing_Agent->2-Chloro-4-(methylsulfonyl)benzoic_acid

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

Protocol 1.1: Chlorination of 4-Methylsulfonyltoluene

This protocol describes the synthesis of the intermediate, 2-chloro-4-methylsulfonyltoluene.

  • Materials:

    • 4-methylsulfonyltoluene

    • Low-polarity solvent (e.g., carbon tetrachloride or dichloromethane)[2][3]

    • Iron powder (catalyst)[3][4]

    • Iodine (optional co-catalyst)[3][4]

    • Chlorine gas

  • Procedure:

    • In a suitable reactor, charge 4-methylsulfonyltoluene, the low-polarity solvent, and the iron powder catalyst. If using, add a catalytic amount of iodine.[3][4]

    • Heat the mixture to a temperature between 85°C and 95°C.[2][3]

    • Introduce chlorine gas into the reaction mixture. The molar ratio of chlorine to 4-methylsulfonyltoluene should be approximately 1.2 to 2.0.[3]

    • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography.

    • Upon completion of the reaction, cool the mixture and process it to isolate the 2-chloro-4-methylsulfonyltoluene. This may involve washing with water, followed by filtration and drying.[4]

Protocol 1.2: Oxidation of 2-Chloro-4-methylsulfonyltoluene with Nitric Acid

This protocol details the oxidation of the chlorinated intermediate to the final product.

  • Materials:

    • 2-chloro-4-methylsulfonyltoluene (crude or purified)

    • Nitric acid (55-65 wt%)[4][5]

    • Phosphoric acid (optional solvent)[6]

    • Sodium hydroxide solution for neutralization

    • Acid for precipitation (e.g., hydrochloric acid)

  • Procedure:

    • Charge the 2-chloro-4-methylsulfonyltoluene into a reactor. If using, add phosphoric acid solution (20-95%).[6]

    • Heat the mixture to a temperature between 140°C and 195°C. The specific temperature may vary depending on the presence of phosphoric acid.[2][3][5][6]

    • Slowly add the nitric acid to the heated mixture.[4][5]

    • Maintain the reaction at temperature and monitor its progress until the starting material is consumed (typically <2% remaining).[4][5]

    • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of ≥9.[4][5]

    • Filter the mixture to remove any insoluble impurities.

    • Acidify the filtrate with an acid to precipitate the this compound.

    • Isolate the product by filtration, wash with water, and dry.

Data Presentation: Comparison of Oxidation Conditions
ParameterMethod AMethod B
Starting Material 2-chloro-4-methylsulfonyltoluene2-chloro-4-methylsulfonyltoluene
Oxidant Nitric acid (63%)[5]Nitric acid (30-68%)[6]
Catalyst/Solvent None specifiedPhosphoric acid (20-95%)[6]
Temperature 175-195°C[2][3][5]140-170°C[6]
Molar Yield ~85%[5]Not explicitly stated
Notes Reaction monitored by GC; product isolated by precipitation.[5]The use of phosphoric acid allows for a lower reaction temperature.[6]

Method 2: Catalytic Oxidation of 2-chloro-3-methyl-4-methylsulfonylacetophenone

This method utilizes a different starting material and employs a haloform reaction with a phase transfer catalyst.

Experimental Workflow

Start 2-chloro-3-methyl-4- methylsulfonylacetophenone Reagents Sodium Hypohalite (e.g., NaOCl, NaOBr) Phase Transfer Catalyst Start->Reagents Reaction Haloform Reaction (Aqueous Phase) Reagents->Reaction Acidification Acidification (e.g., HCl, HBr, H2SO4) Reaction->Acidification Work-up Product 2-Chloro-4-(methylsulfonyl) benzoic acid Acidification->Product

Caption: Workflow for the synthesis via haloform reaction.

Experimental Protocols

Protocol 2.1: Oxidation with Sodium Hypochlorite

  • Materials:

    • 2-chloro-3-methyl-4-methylsulfonylacetophenone

    • Aqueous sodium hypochlorite solution (e.g., 6% or 10%)[7]

    • Phase transfer catalyst (e.g., benzyltriethylammonium chloride or tetrabutylammonium bisulfate)[7]

    • Acid for precipitation (e.g., hydrochloric acid or sulfuric acid)[7]

  • Procedure:

    • In a reaction flask, combine 2-chloro-3-methyl-4-methylsulfonylacetophenone, the aqueous sodium hypochlorite solution, and the phase transfer catalyst.[7]

    • Slowly heat the mixture to the desired reaction temperature (e.g., 55°C or 100°C) and maintain for the required time (e.g., 0.5 to 3 hours).[7]

    • After the reaction is complete, cool the mixture.

    • Acidify the mixture by dropwise addition of acid to a pH of 1 to precipitate the product.[7]

    • Stir for a period to allow for complete crystallization.

    • Filter the solid product, wash the filter cake with a dilute aqueous acid solution, and dry to obtain the final product.[7]

Protocol 2.2: Oxidation with Sodium Hypobromite

  • Materials:

    • 2-chloro-3-methyl-4-methylsulfonylacetophenone

    • Aqueous sodium hypobromite solution (e.g., 15%)[7]

    • Phase transfer catalyst (e.g., tetrabutylammonium bromide)[7]

    • Hydrobromic acid for precipitation[7]

  • Procedure:

    • Combine 2-chloro-3-methyl-4-methylsulfonylacetophenone, aqueous sodium hypobromite solution, and tetrabutylammonium bromide in a reaction flask.[7]

    • Maintain the reaction at a controlled temperature (e.g., 5°C) for the specified duration (e.g., 8 hours).[7]

    • Upon completion, cool the mixture further (e.g., to -10°C).[7]

    • Acidify by dropwise addition of hydrobromic acid to a pH of 1.[7]

    • Stir to induce crystallization, then filter the product.

    • Wash the filter cake with a cold aqueous hydrobromic acid solution and dry.[7]

Data Presentation: Comparison of Haloform Reaction Conditions
ParameterMethod CMethod DMethod E
Starting Material 2-chloro-3-methyl-4-methylsulfonylacetophenone2-chloro-3-methyl-4-methylsulfonylacetophenone2-chloro-3-methyl-4-methylsulfonylacetophenone
Oxidant 6% Sodium Hypochlorite[7]10% Sodium Hypochlorite[7]15% Sodium Hypobromite[7]
Catalyst Benzyltriethylammonium chloride[7]Tetrabutylammonium bisulfate[7]Tetrabutylammonium bromide[7]
Temperature 100°C[7]55°C[7]5°C[7]
Reaction Time 0.5 hours[7]3 hours[7]8 hours[7]
Yield 97.5%[7]95.3%[7]96.1%[7]
Purity 97.9%[7]97.8%[7]97.0%[7]

Emerging Catalytic Oxidation Methods

Research into more environmentally friendly and efficient catalytic systems is ongoing. One promising approach involves the use of molecular oxygen as the primary oxidant in the presence of a catalyst, which can reduce the reliance on stoichiometric amounts of harsh oxidants like nitric acid. A patent describes a method for the synthesis of this compound using oxygen in the presence of a catalyst such as CuI or Co₂O₃ and a small amount of nitric acid. This method aims to recycle the NOx byproducts, thereby minimizing the consumption of nitric acid and reducing emissions.[8]

The broader field of catalytic oxidation of substituted toluenes to their corresponding benzoic acids has seen the use of various cobalt-based catalysts, such as Co(OAc)₂/NaBr or Co(C₁₈H₃₅O₂)₂/NH₄Br, with molecular oxygen. While not specifically detailed for 2-chloro-4-(methylsulfonyl)toluene, these systems offer a potential avenue for further research and development in the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several catalytic oxidation pathways. The two-step method involving the chlorination of 4-methylsulfonyltoluene followed by oxidation is a robust and scalable industrial route. The choice of oxidant and reaction conditions for the oxidation step, such as the use of nitric acid with or without phosphoric acid, allows for some process optimization. The haloform reaction of a corresponding acetophenone derivative offers a high-yield alternative under milder conditions, facilitated by phase transfer catalysis. Future developments may lie in the application of advanced catalytic systems that utilize molecular oxygen, promising a more sustainable and economical synthesis. Researchers and process chemists should consider the starting material availability, desired scale, and environmental considerations when selecting a synthetic route.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-(methylsulfonyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most frequently cited synthesis routes start from either 2-chloro-4-(chlorosulfonyl)benzoyl chloride or 4-methylsulfonyltoluene.

  • Route 1: From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This involves reaction with a sulfite, followed by carboxymethylation.

  • Route 2: From 4-methylsulfonyltoluene: This is a two-step process involving the chlorination of 4-methylsulfonyltoluene to form 2-chloro-4-methylsulfonyltoluene, which is then oxidized to the final product.

Q2: What are the typical reported yields for the synthesis of this compound?

A2: Reported yields vary depending on the synthetic route and reaction conditions.

  • The synthesis starting from 2-chloro-4-(chlorosulfonyl)benzoyl chloride has been reported to achieve an overall yield of approximately 85% with 87% purity[1]. A similar process starting from 2-chloro-4-(chlorosulfonyl)benzoic acid reported an 89% overall yield with 85% purity[2].

  • The two-step synthesis from 4-methylsulfonyltoluene reports molar yields of around 93-95% for the initial chlorination step and about 85% for the subsequent oxidation step[3][4].

Q3: What factors can significantly impact the yield and purity of the final product?

A3: Several factors can influence the outcome of the synthesis:

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction Conditions: Strict control of temperature, reaction time, and reagent stoichiometry is crucial. For instance, higher temperatures under pressure can potentially reduce reaction times[2].

  • Side Reactions: The formation of byproducts, such as over-chlorinated species during the chlorination of 4-methylsulfonyltoluene, can reduce the yield of the desired product[5].

  • Oxidation Method: The oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene is a critical and often challenging step due to the deactivating effect of the chloro and methylsulfonyl groups[5]. The choice of oxidizing agent (e.g., nitric acid, sodium hypochlorite) significantly affects yield, cost, and environmental impact[6].

  • Purification Method: The final purity is highly dependent on the chosen purification technique. Recrystallization is a common method to improve the purity of the crude product[6].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Route 1 (from 2-chloro-4-(chlorosulfonyl)benzoyl chloride) Incomplete reaction during the sulfination or carboxymethylation step.Ensure the reaction temperature is maintained at the specified level (e.g., 75°C for the initial step) and that the reaction is allowed to proceed for the recommended duration (e.g., 2 hours for the first stage and up to 21 hours for the second)[1]. Verify the stoichiometry and purity of reagents like sodium sulfite and chloroacetic acid.
Loss of product during workup and extraction.Ensure proper pH adjustment during acidification with dilute HCl to fully precipitate the product. Use an adequate amount of a suitable extraction solvent like ethyl acetate and perform multiple extractions to maximize recovery[1].
Low Yield in Route 2 (from 4-methylsulfonyltoluene) - Chlorination Step Over-chlorination or formation of other isomers.Optimize the chlorination conditions, including the amount of chlorinating agent and the reaction time. Monitor the reaction progress using techniques like gas chromatography to stop the reaction once the desired product is maximized[4]. The use of a catalyst like iron powder can help control the reaction[7].
Inefficient reaction.Ensure the reaction temperature is maintained within the optimal range (e.g., 85-95°C)[7]. The purity of the 4-methylsulfonyltoluene is also critical.
Low Yield in Route 2 (from 4-methylsulfonyltoluene) - Oxidation Step Incomplete oxidation of the methyl group.The oxidation of 2-chloro-4-methylsulfonyltoluene can be challenging. Ensure the oxidizing agent (e.g., nitric acid) is of the correct concentration and is added slowly at the appropriate temperature (e.g., 140-170°C)[3]. The reaction can be monitored by vapor spectrum or liquid chromatography to ensure completion[3].
Side reactions and degradation of the product at high temperatures.Carefully control the reaction temperature during oxidation. Using a solvent like phosphoric acid can help to reduce the reaction temperature and the risk of carbonization[3].
Low Purity of Final Product Presence of unreacted starting materials or byproducts.Implement a robust purification strategy. Recrystallization from a suitable solvent, such as anhydrous methanol, can be effective in removing impurities and improving the final product's purity[6].
Inadequate washing of the filtered product.After filtration, wash the filter cake thoroughly with an appropriate solvent (e.g., dilute HCl or water) to remove any residual acids or soluble impurities[2][8].

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthesis Routes

Starting MaterialKey ReagentsReported YieldReported PurityReference
2-chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Sodium bicarbonate, Sodium salt of chloroacetic acid85% (overall)87%[1]
2-chloro-4-(chlorosulfonyl)benzoic acidSodium sulfite, Sodium bicarbonate, Chloroacetic acid, Sodium hydroxide89% (overall)85%[2]
4-methylsulfonyltolueneChlorine, Nitric acid93.7% (chlorination), 84.6% (oxidation)Not specified[3]
4-methylsulfonyltolueneChlorine, Nitric acid93.4% (chlorination)Not specified[7]

Experimental Protocols

Protocol 1: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride [1]

  • Charge a 100 mL round bottom flask with 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate, and 40 mL of water.

  • Heat the resulting slurry to 75°C with stirring.

  • Slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

  • Stir the mixture at 75°C for 2 hours.

  • Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid to the reaction mixture.

  • Heat the mixture at reflux for 21 hours.

  • Cool the reaction mixture and acidify with dilute HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with magnesium sulfate and evaporate to dryness to yield this compound.

Protocol 2: Synthesis from 4-methylsulfonyltoluene [3][7]

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene

  • In a suitable reactor, mix 4-methylsulfonyltoluene with a low-polarity solvent (e.g., carbon tetrachloride) and a catalyst (e.g., iron powder)[7].

  • Heat the mixture to 85-95°C.

  • Introduce chlorine gas at a controlled rate.

  • Monitor the reaction by gas chromatography. Stop the chlorine feed when the starting material is consumed to the desired level.

  • After the reaction, wash the mixture with water, and then isolate the crude 2-chloro-4-methylsulfonyltoluene.

Step 2: Synthesis of this compound

  • Mix the crude 2-chloro-4-methylsulfonyltoluene from Step 1 with a 20-95% phosphoric acid solution[3].

  • Heat the mixture to 140-170°C.

  • Slowly add 30-68% nitric acid to oxidize the methyl group.

  • Monitor the reaction by liquid chromatography.

  • Once the reaction is complete, cool the mixture and hydrolyze to precipitate the solid product.

  • Filter the solid, wash, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethylene dichloride[3].

Visualizations

experimental_workflow_route1 start Start: 2-chloro-4- (chlorosulfonyl)benzoyl chloride step1 React with Na2SO3 and NaHCO3 in water at 75°C for 2 hours start->step1 step2 Add sodium salt of chloroacetic acid step1->step2 step3 Reflux for 21 hours step2->step3 step4 Cool and acidify with dilute HCl step3->step4 step5 Extract with ethyl acetate step4->step5 step6 Dry and evaporate solvent step5->step6 end End: 2-Chloro-4- (methylsulfonyl)benzoic acid step6->end

Caption: Experimental workflow for the synthesis of this compound from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

experimental_workflow_route2 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation start_s1 Start: 4-methylsulfonyltoluene react_s1 Chlorination with Cl2 (Catalyst: Fe, Solvent: CCl4) at 85-95°C start_s1->react_s1 end_s1 Intermediate: 2-chloro-4-methylsulfonyltoluene react_s1->end_s1 start_s2 Intermediate: 2-chloro-4-methylsulfonyltoluene react_s2 Oxidation with HNO3 (Solvent: Phosphoric Acid) at 140-170°C start_s2->react_s2 workup_s2 Hydrolysis, Filtration, and Purification react_s2->workup_s2 end_s2 End: 2-Chloro-4- (methylsulfonyl)benzoic acid workup_s2->end_s2

Caption: Two-step experimental workflow for the synthesis of this compound from 4-methylsulfonyltoluene.

troubleshooting_logic start Low Yield or Purity? cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Loss during Workup start->cause3 cause4 Impure Starting Materials start->cause4 solution1a Verify Temperature and Reaction Time cause1->solution1a solution1b Check Reagent Stoichiometry cause1->solution1b solution2a Optimize Reaction Conditions (e.g., catalyst, temp) cause2->solution2a solution2b Monitor Reaction Progress cause2->solution2b solution3a Ensure Proper pH for Precipitation cause3->solution3a solution3b Perform Multiple Extractions cause3->solution3b solution4a Verify Purity of Starting Materials cause4->solution4a

Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-4-(methylsulfonyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Incomplete removal of starting materials (e.g., 2-chloro-4-methylsulfonyltoluene).- Presence of side-reaction byproducts.- Inappropriate choice of recrystallization solvent.- Ensure the reaction has gone to completion using an appropriate analytical method like HPLC or TLC before starting the purification.- Perform a second recrystallization using a different solvent system.- Consider a pre-purification step, such as an acid-base wash, to remove certain impurities.
Product is Yellowish or Off-White - Presence of colored impurities from the synthesis, potentially nitrated byproducts if nitric acid was used for oxidation.- Perform a recrystallization. For persistent color, you can try adding a small amount of activated charcoal to the hot solution before filtering, but be aware this can sometimes reduce yield.- Ensure complete removal of acidic residues from the synthesis; wash the crude product with cold water before recrystallization.
"Oiling Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Lower the temperature at which the crude product is dissolved.- Add a co-solvent to modify the solvent properties.- Try to purify a smaller batch of the crude material.
Low Recovery Yield - The compound is too soluble in the chosen recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure your filtration apparatus is pre-heated to prevent the product from crashing out.
Product Fails to Crystallize - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystal formation.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Place the solution in an ice bath or refrigerator to reduce solubility further.- If significant impurities are suspected, an additional purification step may be necessary before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized by oxidation of 2-chloro-4-methylsulfonyltoluene, unreacted starting material is a likely impurity. Other potential impurities include byproducts from the chlorination and oxidation steps. The crude product is often a light yellow solid, suggesting the presence of colored impurities.[1]

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purification.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Anhydrous methanol and ethylene dichloride have been successfully used for recrystallization.[2][3] The choice of solvent will depend on the specific impurity profile of your crude material.

Q4: What is the expected appearance of pure this compound?

A4: The purified product should be a white to almost white powder or crystalline solid.[3]

Q5: How can I assess the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of the final product. Liquid chromatography is also used to monitor the progress of the synthesis reaction to ensure it has gone to completion before purification.[2]

Quantitative Data Summary

The following table summarizes the purity and yield data from different synthesis and purification protocols.

Starting Material Purification Method Solvent Purity Achieved Molar Yield Reference
2-chloro-4-methylsulfonyltolueneRecrystallizationEthylene Dichloride>99.0%94.4%[2]
2-chloro-4-methylsulfonyltolueneRecrystallizationAnhydrous MethanolNot SpecifiedNot Specified[1]
2-chloro-4-(chlorosulfonyl)benzoyl chlorideNot specifiedNot specified87% (crude)85%

Experimental Protocols

Protocol 1: Recrystallization from Anhydrous Methanol[1]
  • Dissolution: For every 1 gram of crude this compound, add 2 mL of anhydrous methanol.

  • Heating: Gently heat the mixture to approximately 64-65°C with stirring until the crude product is completely dissolved.

  • Cooling: Allow the solution to cool naturally to room temperature.

  • Crystallization: As the solution cools, pure crystals of this compound will form.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization from Ethylene Dichloride[2]
  • Dissolution: Dissolve the crude solid in ethylene dichloride. The patent suggests using 1.5 to 2.5 times the weight of the starting 2-chloro-4-methylsulfonyltoluene.

  • Refining: The specifics of the refining process are not detailed but likely involve heating to dissolve and then cooling to crystallize.

  • Isolation: Filter the solid.

  • Drying: Dry the purified solid to obtain a white crystalline product with a purity of over 99.0%.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) start Crude Reaction Mixture hydrolysis Hydrolysis start->hydrolysis filtration1 Filtration hydrolysis->filtration1 crude_solid Crude Solid (Light Yellow) filtration1->crude_solid dissolution Dissolve in Hot Solvent (e.g., Methanol, Ethylene Dichloride) crude_solid->dissolution Transfer to Recrystallization cooling Cool to Room Temperature dissolution->cooling crystallization Crystallization cooling->crystallization filtration2 Filtration crystallization->filtration2 drying Drying filtration2->drying pure_product Pure Product (White Crystalline Solid) drying->pure_product

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_logic start Crude Product Obtained check_purity Assess Purity & Appearance start->check_purity is_pure Is Purity >99% and Appearance White? check_purity->is_pure end_product Pure Product is_pure->end_product Yes troubleshoot Troubleshooting Required is_pure->troubleshoot No select_issue Identify Issue troubleshoot->select_issue low_purity Low Purity select_issue->low_purity yellow_color Yellow Color select_issue->yellow_color oiling_out Oiling Out select_issue->oiling_out recrystallize Perform Recrystallization low_purity->recrystallize yellow_color->recrystallize oiling_out->recrystallize Adjust Solvent/Temp recrystallize->check_purity Re-assess

Caption: A logical diagram for troubleshooting the purification of this compound.

References

by-products formed during the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the chlorination of 4-methylsulfonyltoluene followed by oxidation.

Issue 1: Presence of Multiple Isomers in the Chlorinated Intermediate

Question: After the chlorination of 4-methylsulfonyltoluene, my GC/MS analysis shows multiple peaks for the chlorinated product, with one major peak and several minor ones. What are these and how can I minimize them?

Answer:

The primary product of the electrophilic chlorination of 4-methylsulfonyltoluene is 2-chloro-4-methylsulfonyltoluene. However, the formation of isomeric by-products is a common issue. The methylsulfonyl group is a deactivating, meta-directing group, but in combination with the ortho, para-directing methyl group (which is oxidized in a later step in some routes), a mix of isomers can be produced. The most common isomeric by-product is likely 3-chloro-4-methylsulfonyltoluene.

Potential By-products:

  • 3-Chloro-4-methylsulfonyltoluene: The main isomeric impurity.

  • Dichlorinated products: Over-chlorination can lead to dichlorinated species, such as 2,3-dichloro-4-methylsulfonyltoluene or 2,5-dichloro-4-methylsulfonyltoluene.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain the reaction temperature within the recommended range (e.g., 85-95 °C) to improve selectivity.[1]

  • Monitor Chlorine Addition: Use the specified molar ratio of chlorine to the starting material. Excess chlorine will increase the formation of dichlorinated by-products.[1]

  • Catalyst Choice: The choice and handling of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can influence isomer distribution. Ensure the catalyst is anhydrous and used in the correct catalytic amount.

  • Purification: The crude chlorinated intermediate should be purified before proceeding to the oxidation step. Fractional distillation or recrystallization can be effective in separating the desired 2-chloro isomer from other isomers.

Issue 2: Incomplete Oxidation of the Methyl Group

Question: My final product shows impurities that are not the starting material or isomeric by-products. What could they be?

Answer:

Incomplete oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene is a possible cause. The oxidation of a methyl group to a carboxylic acid proceeds through intermediate stages, namely an alcohol and an aldehyde. If the reaction is not driven to completion, these intermediates can remain as impurities.

Potential By-products of Incomplete Oxidation:

  • 2-Chloro-4-(methylsulfonyl)benzaldehyde

  • (2-Chloro-4-(methylsulfonyl)phenyl)methanol

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the oxidation reaction is carried out for the specified duration and at the correct temperature (e.g., 175-195 °C for nitric acid oxidation) to ensure complete conversion.[1]

  • Oxidant Concentration and Amount: Use the appropriate concentration and a sufficient molar excess of the oxidizing agent (e.g., nitric acid).[1][2]

  • Monitoring the Reaction: Monitor the reaction progress using a suitable analytical technique like TLC or GC. The reaction should be continued until the starting material and any intermediates are no longer detectable.

Issue 3: Formation of Nitrated By-products

Question: When using nitric acid for the oxidation step, I have observed the formation of yellow-colored impurities. Could these be nitrated by-products?

Answer:

Yes, when using nitric acid as the oxidant at elevated temperatures, electrophilic aromatic substitution can occur, leading to the formation of nitrated by-products. The nitro group can be introduced onto the aromatic ring.

Potential Nitrated By-products:

  • 2-Chloro-4-(methylsulfonyl)-x-nitrobenzoic acid (where x is likely 3, 5, or 6)

Troubleshooting Steps:

  • Temperature Control: Carefully control the temperature during the addition of nitric acid and throughout the reaction to minimize side reactions.

  • Alternative Oxidants: If nitration is a persistent issue, consider alternative oxidation methods, such as those using potassium permanganate or other oxidizing agents, though these may present their own challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two most commonly described synthetic routes are:

  • From 4-methylsulfonyltoluene: This involves the chlorination of 4-methylsulfonyltoluene to form 2-chloro-4-methylsulfonyltoluene, followed by the oxidation of the methyl group to a carboxylic acid, typically using nitric acid.[1]

  • From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This multi-step synthesis involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite, followed by reaction with a chloroacetate salt.[3][4]

Q2: What is a typical purity for the crude product?

A2: The purity of the crude product can vary significantly depending on the synthetic route and reaction conditions. For the route starting from 2-chloro-4-(chlorosulfonyl)benzoyl chloride, a purity of around 85-87% has been reported.[3][4] For the route starting from 4-methylsulfonyltoluene, the purity of the intermediate 2-chloro-4-methylsulfonyltoluene has been reported to be around 96%.[1] The final product purity will depend on the efficiency of the oxidation step and subsequent purification.

Q3: How can I purify the final product?

A3: Recrystallization is a common method for the purification of the final product. A suitable solvent system, such as methanol/water or ethanol/water, can be used.[2] Column chromatography may also be employed for small-scale purifications.

Q4: Are there any specific safety precautions I should take?

A4: Yes. The synthesis involves hazardous materials.

  • Chlorine gas: is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.

  • Nitric acid: is a strong oxidizing agent and is corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride (if used to make the acid chloride): is corrosive and reacts violently with water. Handle with care in a fume hood.

  • High temperatures: The oxidation step is often carried out at high temperatures, posing a risk of thermal burns.

Always consult the safety data sheets (SDS) for all chemicals used and follow your institution's safety protocols.

Data Presentation

Table 1: Gas Chromatography Analysis of the Chlorination of 4-methylsulfonyltoluene

This table summarizes the gas chromatography data for the crude product of the chlorination of 4-methylsulfonyltoluene as reported in the literature.[1]

Retention Time (Arbitrary Units)Peak Area (%) - Example 1Peak Area (%) - Example 2Probable Identity
8.4120.44Not ReportedUnidentified By-product
9.77396.0096.412-Chloro-4-methylsulfonyltoluene (Desired Product)
10.8071.651.65Unidentified By-product (likely an isomer)
11.0651.051.05Unidentified By-product
11.5240.450.45Unidentified By-product

Note: The identities of the by-products are not specified in the source document but are likely isomers and/or polychlorinated species.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-methylsulfonyltoluene

This protocol is based on the method described in patent CN102627591B.[1]

Step 1: Chlorination of 4-methylsulfonyltoluene

  • To a 250 mL reactor equipped with a stirrer, reflux condenser, and gas inlet, add 4-methylsulfonyltoluene (39 g), dichloromethane (40 g), iron powder (3 g), and iodine (0.4 g).

  • Heat the mixture to 87-91 °C with a water bath.

  • Bubble chlorine gas through the reaction mixture. Monitor the reaction progress by gas chromatography.

  • Continue the chlorine addition until the amount of starting material is significantly reduced and the desired product is the major component. This may take approximately 5 hours.

  • Stop the chlorine flow and add water to the reaction mixture. Stir and gently reflux.

  • Cool the mixture while stirring, then filter to collect the crude product.

  • Dry the crude 2-chloro-4-methylsulfonyltoluene. This crude product can be used directly in the next step.

Step 2: Oxidation of 2-chloro-4-methylsulfonyltoluene

  • Heat the crude 2-chloro-4-methylsulfonyltoluene from the previous step to 175-195 °C.

  • Slowly add 63% nitric acid dropwise. Monitor the reaction progress by gas chromatography.

  • Continue the nitric acid addition until the amount of 2-chloro-4-methylsulfonyltoluene is less than 2%.

  • Cool the reaction mixture and adjust the pH to ≥ 9 with sodium hydroxide solution.

  • Stir and filter the mixture.

  • Acidify the filtrate with a suitable acid to precipitate the product.

  • Filter the solid product, wash, and dry to obtain this compound.

Mandatory Visualization

Synthesis_Byproducts cluster_chlorination Chlorination Step cluster_oxidation Oxidation Step SM1 4-Methylsulfonyl- toluene INT1 2-Chloro-4-methylsulfonyl- toluene (Desired Intermediate) SM1->INT1 Cl2, FeCl3 BP1 3-Chloro-4-methylsulfonyl- toluene (Isomer) SM1->BP1 Side Reaction BP2 Dichlorinated By-products INT1->BP2 Over-chlorination FP 2-Chloro-4-(methylsulfonyl)- benzoic acid (Final Product) INT1->FP HNO3 INT1->FP BP3 2-Chloro-4-(methylsulfonyl)- benzaldehyde (Incomplete Oxidation) INT1->BP3 Side Reaction BP4 Nitrated By-products INT1->BP4 Side Reaction BP5 Unreacted Intermediate INT1->BP5

Caption: Synthetic pathway and potential by-product formation.

Troubleshooting_Workflow start Crude Product Analysis (GC/MS, NMR) q1 Multiple Isomer Peaks in Chlorinated Intermediate? start->q1 a1_yes Optimize Chlorination: - Control Temperature - Monitor Chlorine Addition - Purify Intermediate q1->a1_yes Yes q2 Presence of Aldehyde or Alcohol Impurities? q1->q2 No a1_yes->q2 a2_yes Optimize Oxidation: - Increase Reaction Time/Temp - Ensure Sufficient Oxidant q2->a2_yes Yes q3 Presence of Nitrated By-products? q2->q3 No a2_yes->q3 a3_yes Refine Oxidation Conditions: - Careful Temperature Control - Consider Alternative Oxidants q3->a3_yes Yes end Purify Final Product (Recrystallization) q3->end No a3_yes->end

Caption: Troubleshooting workflow for synthesis impurities.

Alternative_Synthesis SM2 2-Chloro-4-(chlorosulfonyl)- benzoyl chloride INT2 Intermediate Sulfinate SM2->INT2 Na2SO3 BP6 Unreacted Starting Material SM2->BP6 FP2 2-Chloro-4-(methylsulfonyl)- benzoic acid INT2->FP2 ClCH2COONa BP7 Incomplete Reaction with Chloroacetate INT2->BP7

Caption: Alternative synthesis route and potential by-products.

References

troubleshooting guide for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you might encounter during the synthesis of this compound, organized by the synthetic route.

Route 1: Oxidation of 2-Chloro-4-(methylsulfonyl)toluene

This common route involves the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene to a carboxylic acid, often using strong oxidizing agents like nitric acid.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion.

Answer:

Low yields or incomplete reactions are common challenges in the oxidation of alkylbenzenes. Several factors could be at play:

  • Insufficient Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid) is used. In nitric acid oxidations, a significant molar excess is often required for the complete conversion of the alkyl group.[1]

  • Inadequate Reaction Temperature: The oxidation of the methyl group on the benzene ring requires a significant activation energy. The reaction temperature should be carefully controlled and maintained within the optimal range, typically between 140°C and 200°C.[2]

  • Poor Quality of Starting Material: The presence of impurities in the 2-chloro-4-methylsulfonyltoluene can inhibit the reaction. Ensure the purity of your starting material before proceeding.

  • Presence of a Quaternary Benzylic Carbon: The oxidation of an alkyl side chain on a benzene ring requires the presence of at least one benzylic hydrogen. If the benzylic carbon is quaternary, the oxidation will not occur under typical conditions.

Troubleshooting Steps:

  • Verify the concentration and molar ratio of your nitric acid.

  • Ensure your reaction setup can maintain a stable and sufficiently high temperature.

  • Analyze the purity of your starting material using appropriate techniques (e.g., GC, NMR).

  • Confirm the structure of your starting material to ensure a benzylic hydrogen is present.

Question 2: I am observing the formation of a yellow, impure product that is difficult to purify.

Answer:

The formation of colored impurities is a known issue in nitric acid-based oxidations.

  • Side Reactions: Nitric acid can lead to nitration of the aromatic ring as a side reaction, resulting in nitro-substituted byproducts which are often yellow.

  • Incomplete Oxidation: The reaction may stall at intermediate oxidation states, such as the corresponding benzaldehyde or benzyl alcohol, which can contribute to impurities.

  • Difficultly Extractable Intermediates: The oxidation process can sometimes yield intermediates that are challenging to separate from the desired product.[1]

Purification Protocol:

A common method for purification is recrystallization. After the reaction, the crude product is often precipitated by acidifying the reaction mixture. This solid can then be recrystallized from a suitable solvent, such as anhydrous methanol or ethylene dichloride, to obtain the pure this compound.[2]

Table 1: Comparison of Purification Solvents

SolventPurity of Final ProductNotes
Anhydrous MethanolHighGood for removing polar impurities.
Ethylene DichlorideHighEffective for recrystallization.[2]

Route 2: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride

This synthetic pathway involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with a sulfite and subsequent steps to form the final product.

Question 3: The initial hydrolysis of the sulfonyl chloride group is slow or incomplete.

Answer:

The hydrolysis of sulfonyl chlorides can be influenced by several factors.

  • Reaction Conditions: The reaction is typically carried out in an aqueous solution with reagents like sodium sulfite and sodium bicarbonate at an elevated temperature (e.g., 75°C) to facilitate the hydrolysis of the sulfonyl chloride and the formation of the sodium sulfonate salt.[3]

  • pH of the Medium: The pH of the reaction mixture should be controlled to ensure the desired reaction proceeds efficiently. Sodium bicarbonate is used to maintain a basic pH.[3]

Experimental Protocol:

A typical procedure involves charging a reaction flask with sodium sulfite and sodium bicarbonate in water. The mixture is heated, and the 2-chloro-4-(chlorosulfonyl)benzoyl chloride is added slowly. The reaction is stirred at an elevated temperature for a sufficient time to ensure complete reaction.[3]

Question 4: I am getting a low yield of the final product after the acidification and extraction steps.

Answer:

Low yields in the final workup steps can be due to several reasons:

  • Incomplete Precipitation: After the reaction sequence, the product is typically precipitated by acidifying the cooled reaction mixture with an acid like HCl. Ensure the pH is sufficiently low (e.g., pH 1-2) to fully protonate the carboxylate and precipitate the benzoic acid derivative.[2][4]

  • Inefficient Extraction: If the product is not completely precipitated, it may need to be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate.[3] Multiple extractions may be necessary to maximize the recovery.

  • Losses During Washing and Drying: Ensure that the washing steps are performed with appropriate solutions to remove impurities without dissolving a significant amount of the product. The final product should be dried thoroughly to remove any residual solvent.

Table 2: Typical Yields and Purity

Starting MaterialReagentsYieldPurityReference
2-chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, sodium bicarbonate, chloroacetic acid85%87%[3]
2-chloro-4-methylsulfonyltolueneNitric acid, oxygen, catalyst86.3%95.8%

Visualizing the Process

To aid in understanding the troubleshooting process and the chemical synthesis, the following diagrams are provided.

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound start Start Synthesis issue Problem Encountered start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield e.g., Low Conversion impure_product Impure Product issue->impure_product e.g., Colored Solid check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents check_conditions Verify Reaction Temperature & Time low_yield->check_conditions purification Implement Purification Protocol (e.g., Recrystallization) impure_product->purification success Successful Synthesis check_reagents->success check_conditions->success purification->success

Caption: A flowchart illustrating the general troubleshooting workflow for the synthesis.

ReactionPathway cluster_route1 Route 1: Oxidation cluster_route2 Route 2: From Sulfonyl Chloride A 2-Chloro-4- (methylsulfonyl)toluene B 2-Chloro-4- (methylsulfonyl)benzoic acid A->B [O] (e.g., HNO3) C 2-Chloro-4- (chlorosulfonyl)benzoyl chloride D Intermediate C->D 1. Na2SO3, NaHCO3 E 2-Chloro-4- (methylsulfonyl)benzoic acid D->E 2. Chloroacetic acid 3. H+

Caption: Common synthetic pathways to this compound.

References

Technical Support Center: Optimization of Reaction Parameters for 2-Chloro-4-(methylsulfonyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: There are several common synthetic routes, including:

  • Oxidation of 2-chloro-4-methylsulfonyltoluene: This method often employs oxidizing agents like nitric acid at elevated temperatures.[1][2][3]

  • From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This route involves hydrolysis and subsequent methylation.[4][5]

  • Haloform reaction of 2-chloro-4-methylsulfonylacetophenone: This is an alternative pathway involving the oxidation of a methyl ketone precursor.[1][6]

Q2: I am experiencing low yields in the synthesis of this compound via the oxidation of 2-chloro-4-methylsulfonyltoluene. What are the potential causes and solutions?

A2: Low yields in this reaction can be attributed to several factors:

  • Suboptimal Reaction Temperature: The oxidation reaction is typically sensitive to temperature. Temperatures between 140°C and 200°C are often cited, with a specific range of 175-195°C noted for nitric acid oxidation.[1][2][7] Ensure your reaction is maintained within the optimal range.

  • Incorrect Nitric Acid Concentration: The concentration of nitric acid is a critical parameter. Concentrations between 55 wt% and 65 wt% have been reported to be effective.[1][3]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure the starting material is fully consumed. Reaction times can be lengthy, sometimes up to several hours.[8]

  • Byproduct Formation: Over-oxidation or side reactions can lead to the formation of unwanted byproducts.

Q3: My final product of this compound has low purity. How can I improve it?

A3: Impurities can arise from unreacted starting materials, byproducts, or residual solvents. Consider the following purification strategies:

  • Recrystallization: Recrystallization from a suitable solvent, such as anhydrous methanol or a mixture including ethylene dichloride, is a common and effective method for purifying the final product.[2][7]

  • Washing: Washing the crude product with dilute acid (e.g., HCl) and water can help remove inorganic impurities.[5]

  • pH Adjustment and Filtration: After acidification to precipitate the product, ensure thorough washing of the filter cake to remove soluble impurities.[5][6]

Q4: Are there any catalysts that can improve the efficiency of the oxidation of 2-chloro-4-methylsulfonyltoluene?

A4: Yes, the use of catalysts has been reported to improve the efficiency of this oxidation. For instance, a CuI catalyst has been patented for use in the nitric acid oxidation process.[1][7] The molar ratio of the catalyst to the starting material is a key parameter to optimize.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionMonitor reaction progress via TLC/HPLC and consider extending the reaction time. Heating to reflux for 6-48 hours may be necessary in some protocols.[5]
Suboptimal temperatureCalibrate your heating apparatus and ensure the reaction is maintained within the recommended temperature range for the specific protocol (e.g., 175-195 °C for nitric acid oxidation).[1][3]
Incorrect reagent concentrationVerify the concentration of your reagents, particularly the oxidizing agent (e.g., nitric acid at 55-65 wt%).[1][3]
Poor mixingEnsure efficient stirring throughout the reaction, especially in heterogeneous mixtures.
Byproduct Formation Over-oxidationCarefully control the addition rate of the oxidizing agent and maintain the recommended reaction temperature.
Side reactionsThe choice of solvent can influence side reactions. Some methods utilize solvents like toluene or ethylene dichloride, while others are performed neat.[5]
Isomer formationIn reactions like chlorosulfonation, controlling the reaction temperature is crucial to minimize the formation of unwanted isomers.[8]
Product Purity Issues Incomplete workupEnsure proper quenching of the reaction mixture (e.g., pouring onto ice) and thorough washing of the precipitated product.[8]
Residual starting materialMonitor the reaction to completion. If starting material remains, consider optimizing reaction time or temperature.
Ineffective purificationExperiment with different recrystallization solvents or perform multiple recrystallizations to improve purity.
Reaction Stalls Inactive catalystIf using a catalyst, ensure it is fresh and active.
Presence of moistureSome reactions, particularly those involving thionyl chloride, are sensitive to moisture. Ensure anhydrous conditions are maintained.[5]

Data Presentation: Optimized Reaction Parameters

Table 1: Oxidation of 2-Chloro-4-methylsulfonyltoluene with Nitric Acid

ParameterOptimized ConditionReference
Starting Material2-chloro-4-methylsulfonyltoluene[1][2][3]
Oxidizing AgentNitric Acid[1][2][3]
Temperature140-200 °C (specifically 175-195 °C)[1][2][3][7]
Nitric Acid Concentration30-68 wt% (specifically 55-65 wt%)[1][2][3]
Catalyst (optional)CuI[7]

Table 2: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride

ParameterConditionReference
ReagentsSodium sulfite, Sodium bicarbonate, Chloroacetic acid[4][5]
Temperature (Step 1)50-75 °C[4][5]
Temperature (Step 2)Reflux[4][5]
Reaction Time (Step 2)19-21 hours[4][5]

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride [4][5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge sodium sulfite (e.g., 1.1 eq), sodium bicarbonate (e.g., 4.4 eq), and water.

  • Initial Reaction: Heat the slurry to 50-75°C.

  • Addition: Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride (1 eq).

  • Stirring: Stir the mixture at 50-75°C for approximately 2-3 hours.

  • Second Addition: Add the sodium salt of chloroacetic acid (e.g., 1.7 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 19-21 hours.

  • Workup: Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic layer with a drying agent (e.g., magnesium sulfate) and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize the crude solid to obtain pure this compound.

Protocol 2: Oxidation of 2-Chloro-4-methylsulfonyltoluene with Nitric Acid [2][3]

  • Setup: In a suitable reactor, charge 2-chloro-4-methylsulfonyltoluene.

  • Heating: Heat the starting material to 175-195°C.

  • Oxidant Addition: Slowly drip nitric acid (55-65 wt%) into the reactor while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.

  • Cooling and pH Adjustment: Cool the reaction mixture and adjust the pH to ≥ 9 with a sodium hydroxide solution.

  • Filtration: Filter the mixture to remove any unreacted starting material.

  • Precipitation: Acidify the filtrate with an acid (e.g., HCl) to a pH of about 2 to precipitate the product.

  • Isolation and Drying: Filter the solid product, wash it with water, and dry to obtain this compound.

Visualizations

experimental_workflow_oxidation start Start step1 Charge Reactor with 2-chloro-4-methylsulfonyltoluene start->step1 step2 Heat to 175-195 °C step1->step2 step3 Slowly add 55-65 wt% Nitric Acid step2->step3 step4 Monitor Reaction (GC/HPLC) step3->step4 decision Reaction Complete? step4->decision decision->step3 No step5 Cool and Adjust pH to >= 9 with NaOH decision->step5 Yes step6 Filter to Remove Unreacted Material step5->step6 step7 Acidify Filtrate to pH=2 with HCl step6->step7 step8 Filter, Wash, and Dry Final Product step7->step8 end End step8->end

Caption: Workflow for the oxidation of 2-chloro-4-methylsulfonyltoluene.

troubleshooting_low_yield start Low Yield Observed q1 Was reaction monitored to completion? start->q1 a1_yes Check Temperature q1->a1_yes Yes a1_no Extend reaction time and monitor via TLC/HPLC q1->a1_no No q2 Was temperature within optimal range? a1_yes->q2 a2_yes Verify Reagent Concentration q2->a2_yes Yes a2_no Calibrate equipment and adjust temperature q2->a2_no No q3 Is reagent concentration correct? a2_yes->q3 a3_yes Investigate potential side reactions/byproducts q3->a3_yes Yes a3_no Use fresh, correctly concentrated reagents q3->a3_no No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Chlorination of 4-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-(methylsulfonyl)benzoic acid to its corresponding acyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 4-(methylsulfonyl)benzoyl chloride, offering potential causes and solutions.

Q1: My reaction is sluggish or incomplete, and I still have a significant amount of starting material (4-(methylsulfonyl)benzoic acid) remaining. What could be the issue?

A1: Incomplete conversion is a common issue that can stem from several factors related to reagent quality, reaction conditions, and setup.

  • Potential Causes:

    • Low-quality or wet chlorinating agent: Thionyl chloride (SOCl₂) is highly susceptible to hydrolysis. If it has been improperly stored or is old, its efficacy will be diminished.

    • Presence of moisture: Any moisture in the reaction setup (glassware, solvent, or starting material) will consume the chlorinating agent, preventing it from reacting with the carboxylic acid.

    • Insufficient amount of chlorinating agent: An inadequate molar excess of the chlorinating agent may not be enough to drive the reaction to completion.

    • Low reaction temperature or insufficient reaction time: The activation energy for the reaction may not be reached, or the reaction may not have had enough time to proceed to completion.

    • Poor solubility of the starting material: 4-(Methylsulfonyl)benzoic acid has limited solubility in some non-polar solvents, which can hinder the reaction.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator before use. Use freshly opened or distilled thionyl chloride. Dry the 4-(methylsulfonyl)benzoic acid in a vacuum oven before use.

    • Increase the excess of chlorinating agent: A molar excess of 2-3 equivalents of thionyl chloride is typically recommended.

    • Optimize reaction temperature and time: Consider gradually increasing the reaction temperature. Monitoring the reaction by TLC or IR spectroscopy can help determine the optimal reaction time.[1] The disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum is a good indicator of reaction completion.[1]

    • Use a co-solvent: Adding a co-solvent like toluene can help to dissolve the starting material and facilitate the reaction.[2]

    • Catalyst addition: A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[2]

Q2: After workup, my product is an oily substance or a low-melting solid, and the yield is low. What is the likely side product?

A2: The most probable side product causing a low yield and affecting the physical state of your product is the corresponding benzoic anhydride, 4,4'-sulfonylbis(benzoic anhydride).

  • Formation Mechanism: The anhydride can form if the initially formed acyl chloride reacts with unreacted carboxylic acid. This is more likely to occur if the chlorinating agent is added too slowly or if there is localized depletion of the chlorinating agent.

  • Prevention and Troubleshooting:

    • Control the addition of the chlorinating agent: Add the thionyl chloride dropwise to a suspension of the carboxylic acid to maintain a consistent excess of the chlorinating agent throughout the reaction.

    • Ensure efficient stirring: Vigorous stirring is crucial to prevent localized concentration gradients.

    • Purification: The anhydride can often be separated from the desired acyl chloride by distillation under reduced pressure or by careful crystallization.

Q3: My final product seems to be contaminated with a water-soluble impurity, leading to a lower than expected yield of the desired acyl chloride after purification. What is happening?

A3: This is a classic sign of hydrolysis of the 4-(methylsulfonyl)benzoyl chloride back to the starting 4-(methylsulfonyl)benzoic acid. Acyl chlorides are highly reactive towards water.

  • Cause: Exposure to moisture during the workup or storage is the primary cause. This can happen if the reaction is quenched with water, or if the product is exposed to atmospheric moisture.

  • Prevention and Troubleshooting:

    • Anhydrous Workup: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude product can then be used directly or purified by distillation or recrystallization from a non-polar, anhydrous solvent.

    • Careful Quenching: If an aqueous workup is unavoidable, it should be performed quickly at low temperatures (e.g., pouring the reaction mixture onto crushed ice) to minimize the contact time between the acyl chloride and water.

    • Proper Storage: Store the purified 4-(methylsulfonyl)benzoyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

Q4: I am observing unexpected peaks in my GC-MS or NMR analysis, suggesting the presence of chlorinated byproducts on the aromatic ring or the methyl group. Is this possible?

A4: While less common under standard chlorination conditions for converting a carboxylic acid to an acyl chloride, side-chain and aromatic ring chlorination can occur, especially under more forcing conditions.

  • Potential Side Reactions:

    • Side-chain chlorination: Thionyl chloride can react with activated methyl groups under certain conditions, potentially leading to the formation of 4-(chloromethylsulfonyl)benzoyl chloride or 4-(dichloromethylsulfonyl)benzoyl chloride.[3]

    • Aromatic ring chlorination: Although the methylsulfonyl and benzoyl chloride groups are deactivating, forcing conditions (e.g., high temperatures, prolonged reaction times, or the presence of certain catalysts) could potentially lead to chlorination of the aromatic ring.

  • Prevention:

    • Mild Reaction Conditions: Use the mildest possible conditions (lowest effective temperature and shortest necessary reaction time) to achieve full conversion of the carboxylic acid.

    • Avoid Contaminants: Ensure that the starting material and reagents are free from impurities that might catalyze unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chlorinating agent for the synthesis of 4-(methylsulfonyl)benzoyl chloride?

A1: Thionyl chloride (SOCl₂) is the most commonly used and effective reagent for this transformation. Oxalyl chloride is another alternative that can be used under milder conditions, often with a catalytic amount of DMF.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material. The disappearance of the starting material spot indicates the completion of the reaction. Note that the acyl chloride may hydrolyze back to the carboxylic acid on the silica gel plate, so interpretation requires care.[1]

  • Infrared (IR) Spectroscopy: Withdraw a small aliquot of the reaction mixture, evaporate the excess thionyl chloride, and record the IR spectrum. The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1750-1800 cm⁻¹) signify the progress of the reaction.[1]

Q3: What is a typical workup procedure for this reaction?

A3: After the reaction is deemed complete, the excess thionyl chloride and any solvent are typically removed by distillation, often under reduced pressure.[4] The resulting crude 4-(methylsulfonyl)benzoyl chloride can then be purified by vacuum distillation or by recrystallization from a suitable anhydrous solvent (e.g., hexane or a mixture of hexane and dichloromethane).

Q4: What are the main safety precautions to consider during this experiment?

A4:

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction evolves SO₂ and HCl gases, which should be scrubbed by passing them through a sodium hydroxide solution.

Data Presentation

Side Product Chemical Structure Potential Cause Analytical Signature (relative to desired product)
4-(Methylsulfonyl)benzoic acidHOOC-C₆H₄-SO₂CH₃Incomplete reaction or hydrolysis of the product.Higher polarity on TLC; broad O-H in IR; different retention time in GC/LC.
4,4'-Sulfonylbis(benzoic anhydride)(O(CO-C₆H₄)₂SO₂)Reaction of acyl chloride with unreacted carboxylic acid.Lower polarity than the carboxylic acid on TLC; two C=O stretches in IR; higher molecular weight in MS.
4-(Chloromethylsulfonyl)benzoyl chlorideClCO-C₆H₄-SO₂CH₂ClOver-chlorination/side reaction with the methyl group.Different fragmentation pattern in MS; characteristic shifts in ¹H and ¹³C NMR.
Ring-chlorinated isomersClCO-C₆H₃Cl-SO₂CH₃Harsh reaction conditions (high temperature, prolonged time).Isotopic pattern for additional chlorine in MS; complex aromatic region in NMR.

Experimental Protocols

The following is a general experimental protocol for the chlorination of 4-(methylsulfonyl)benzoic acid using thionyl chloride, adapted from procedures for similar compounds.[2]

Materials:

  • 4-(Methylsulfonyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous solvents for purification (e.g., hexane, dichloromethane)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add 4-(methylsulfonyl)benzoic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise from the dropping funnel at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by IR or TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The crude 4-(methylsulfonyl)benzoyl chloride can be purified by vacuum distillation or by recrystallization from an anhydrous solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware reagents 4-(Methylsulfonyl)benzoic Acid Anhydrous Toluene DMF (cat.) start->reagents add_socl2 Add Thionyl Chloride (dropwise) reagents->add_socl2 reflux Reflux (2-4h) add_socl2->reflux monitor Monitor Reaction (TLC/IR) reflux->monitor evaporation Remove Excess SOCl₂ & Solvent (vac.) monitor->evaporation Reaction Complete purification Purification (Vacuum Distillation or Recrystallization) evaporation->purification product Pure 4-(Methylsulfonyl)benzoyl Chloride purification->product

Caption: Experimental workflow for the synthesis of 4-(methylsulfonyl)benzoyl chloride.

troubleshooting_logic cluster_issues Specific Issues cluster_causes Potential Causes cluster_solutions Solutions issue Problem Encountered incomplete Incomplete Reaction issue->incomplete low_yield Low Yield / Oily Product issue->low_yield water_soluble_impurity Water-Soluble Impurity issue->water_soluble_impurity cause1 Moisture Low Reagent Quality Insufficient Reagent Low Temperature incomplete->cause1 cause2 Anhydride Formation low_yield->cause2 cause3 Product Hydrolysis water_soluble_impurity->cause3 solution1 Use Anhydrous Conditions Increase Reagent Excess Optimize Temp/Time cause1->solution1 solution2 Control Reagent Addition Ensure Efficient Stirring cause2->solution2 solution3 Anhydrous Workup Careful Quenching Proper Storage cause3->solution3

Caption: Troubleshooting logic for side reactions in the chlorination of 4-(methylsulfonyl)benzoic acid.

References

challenges in the scale-up of 2-Chloro-4-(methylsulfonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at an industrial scale?

A1: The most prevalent industrial methods for synthesizing this compound include:

  • Oxidation of 2-chloro-4-methylsulfonyltoluene: This is a common route, but the oxidation of the methyl group can be challenging due to the deactivating effects of the chloro and sulfonyl groups.[1]

  • From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This multi-step process involves the reaction of the sulfonyl chloride with a sulfite, followed by reaction with a chloroacetate.[2][3]

Q2: What are the primary challenges when scaling up the oxidation of 2-chloro-4-methylsulfonyltoluene?

A2: Scaling up the oxidation of 2-chloro-4-methylsulfonyltoluene presents several difficulties:

  • Harsh Reaction Conditions: Often, high temperatures (140-200°C) and pressures are required, which necessitates specialized industrial equipment.[1]

  • Oxidizing Agent Selection:

    • Nitric Acid: While effective, it can lead to the formation of hazardous NOx gases, posing environmental and safety risks.[1][4][5]

    • Sodium Hypochlorite: This reagent is milder but may require a phase-transfer catalyst, increasing costs and complicating purification.[1]

    • Air/Oxygen: While environmentally friendly, this method often results in lower conversion rates.[1]

  • Incomplete Conversion: The electron-withdrawing nature of the existing substituents on the aromatic ring makes the methyl group less reactive, leading to difficulties in achieving complete oxidation.[1]

Q3: Are there significant safety concerns associated with the synthesis of this compound?

A3: Yes, several safety hazards should be carefully managed:

  • Use of Toxic and Corrosive Reagents: Many synthetic routes employ hazardous materials such as thionyl chloride, strong acids (sulfuric, nitric), and chlorinated solvents.[5][6]

  • Generation of Toxic Byproducts: The use of nitric acid as an oxidizing agent produces toxic NOx gases.[1]

  • Exothermic Reactions: The oxidation and chlorination steps can be highly exothermic and require careful temperature control to prevent runaway reactions, especially at a large scale.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield in Oxidation Step Incomplete reaction due to insufficient oxidant or deactivation of the starting material.Optimize the molar ratio of the oxidizing agent. Consider using a catalyst (e.g., CuI, Co₂O₃) in combination with oxygen and a smaller amount of nitric acid to improve efficiency and reduce NOx emissions.[1] For nitric acid oxidation, ensure the temperature is maintained between 175-195°C for sufficient reactivity.[5][7]
Formation of Impurities Side reactions such as over-oxidation or incomplete reaction. Chlorination of the starting material at undesired positions.For the synthesis starting from 4-methylsulfonyltoluene, control the chlorination temperature between 85-95°C and monitor the reaction closely by GC to minimize the formation of isomers.[5][7] During oxidation with nitric acid, precise temperature control is crucial to prevent side reactions.
Difficulty in Product Isolation and Purification The product may be contaminated with starting materials or byproducts of similar polarity.Acid-base workup can be effective. After the reaction, basifying the solution with NaOH will dissolve the acidic product, allowing for the filtration of non-acidic impurities. The product can then be precipitated by re-acidification.[1][7] Recrystallization from a suitable solvent like methanol can be employed for final purification.[1]
Poor Purity of Final Product Inadequate removal of reagents, solvents, or byproducts.Ensure thorough washing of the filtered product, for instance with dilute HCl, to remove any remaining salts or acids.[3] Employ analytical techniques like GC or HPLC to monitor purity throughout the process and after each purification step. A purity of >98% (by GC) is achievable.[8]

Quantitative Data Summary

The following table summarizes reported yields and purity for different synthetic approaches to this compound.

Starting Material Key Reagents Yield Purity Reference
2-chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Sodium bicarbonate, Chloroacetic acid89%85%[3]
2-chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Sodium bicarbonate, Sodium salt of chloroacetic acid85%87%[2]
2-chloro-3-methyl-4-methylsulfonylacetophenoneSodium hypochlorite, Benzyltriethylammonium chloride97.5%97.9%[6]
4-methylsulfonyltolueneChlorine, Nitric acid97% (for intermediate)96% (for intermediate)[5]

Experimental Protocols

Protocol 1: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoic acid[3]
  • Preparation of 2-chloro-4-sulfinyl benzoic acid intermediate:

    • Charge a 250 mL round-bottom flask with 9.2 g of sodium sulfite, 24.6 g of sodium bicarbonate, and 80 mL of water.

    • Heat the resulting slurry to 50°C.

    • Slowly add 20.0 g of 2-chloro-4-(chlorosulfonyl)benzoic acid over 15 minutes.

    • Maintain the temperature at 50°C for three hours.

  • Formation of this compound:

    • To the aqueous solution of the intermediate, add 10.4 g of chloroacetic acid and 5.7 mL of 50% aqueous sodium hydroxide sequentially.

    • Heat the reaction mixture to reflux and maintain for 19 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to ambient temperature.

    • Acidify with dilute HCl, which will cause the product to precipitate.

    • Collect the solid product by filtration.

    • Wash the collected solids with dilute HCl.

    • Dry the product to obtain this compound as a white solid.

Protocol 2: Synthesis via Oxidation of 2-chloro-4-methylsulfonyltoluene with Nitric Acid[5][7]
  • Reaction Setup:

    • In a suitable reactor, heat the crude 2-chloro-4-methylsulfonyltoluene to a temperature between 175-195°C.

  • Oxidation:

    • Slowly add nitric acid (concentration of 55-65 wt%) to the heated starting material.

    • Monitor the reaction progress using gas chromatography (GC).

    • Stop the addition of nitric acid when the amount of starting material is less than 2%.

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • Adjust the pH to ≥9 with a sodium hydroxide solution and stir.

    • Filter the solution to remove any insoluble materials.

    • Acidify the filtrate with a suitable acid to precipitate the product.

    • Filter the precipitated solid.

    • Dry the filter cake to obtain 2-chloro-4-methylsulfonylbenzoic acid as a pale-yellow crystalline solid.

Visualizations

Synthesis_Pathway_1 start 2-Chloro-4-(chlorosulfonyl)benzoyl chloride intermediate 2-Chloro-4-sulfinyl benzoic acid sodium salt start->intermediate 1. Na2SO3, NaHCO3 2. H2O, 50°C product This compound intermediate->product 1. Chloroacetic acid, NaOH 2. Reflux 3. H+ Synthesis_Pathway_2 start 4-Methylsulfonyltoluene intermediate 2-Chloro-4-methylsulfonyltoluene start->intermediate Cl2, Catalyst (Fe) 85-95°C product This compound intermediate->product HNO3 175-195°C Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Monitoring Data (GC/HPLC) start->check_reaction incomplete_conversion Incomplete Conversion? check_reaction->incomplete_conversion side_products Significant Side Products? incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagent Ratio) incomplete_conversion->optimize_conditions Yes side_products->optimize_conditions Yes optimize_purification Optimize Purification (Recrystallization, pH adjustment) side_products->optimize_purification No solution_found Problem Resolved optimize_conditions->solution_found optimize_purification->solution_found

References

stability of 2-Chloro-4-(methylsulfonyl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chloro-4-(methylsulfonyl)benzoic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a crystalline solid that is expected to be relatively stable under standard storage conditions (cool, dry, and dark). However, its stability can be compromised by exposure to high temperatures, extreme pH, strong oxidizing agents, and UV light. The presence of functional groups such as the carboxylic acid, sulfonyl, and chloro groups suggests potential degradation pathways under stress conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Photostability studies are crucial for compounds with aromatic rings. Exposure to UV or high-intensity visible light could potentially lead to photodegradation. It is recommended to handle and store the compound in amber vials or protected from light to minimize the risk of photolytic degradation.

Q4: What is the expected thermal stability of this compound?

A4: The compound has a relatively high melting point (approximately 193-194°C), suggesting good thermal stability in the solid state under normal laboratory conditions.[1] However, at elevated temperatures, particularly in solution, degradation can be expected to accelerate. Thermal decomposition can lead to the release of hazardous gases, including oxides of carbon, sulfur, and hydrogen chloride.[2] Studies on similar benzoic acid derivatives suggest that decarboxylation can occur at very high temperatures.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products have not been extensively reported in the literature, potential degradation pathways can be inferred based on the molecule's structure. These may include:

  • Hydrolysis products: Cleavage of the methylsulfonyl group under harsh hydrolytic conditions.

  • Decarboxylation product: Loss of the carboxylic acid group as carbon dioxide at high temperatures, forming 1-chloro-3-(methylsulfonyl)benzene.

  • Substitution products: Nucleophilic substitution of the chlorine atom, although this is generally less likely under typical degradation study conditions without the presence of a strong nucleophile.

  • Oxidative degradation products: The aromatic ring could be susceptible to oxidation, leading to hydroxylated or ring-opened products.

Troubleshooting Guide

Issue 1: I am observing significant degradation of the compound in my control sample.

  • Possible Cause: The compound may be unstable in the chosen solvent or under ambient laboratory light and temperature over the duration of the experiment.

  • Troubleshooting Steps:

    • Prepare fresh control samples at the time of analysis.

    • Store control samples in the dark and at a reduced temperature (e.g., 2-8°C).

    • Evaluate the stability of the compound in the analytical solvent by running a time-course experiment.

    • Ensure the purity of the starting material.

Issue 2: I am not observing any degradation under my stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough to induce degradation.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).

    • Increase the temperature of the study.

    • Extend the duration of the stress exposure.

    • For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.

Issue 3: I am seeing multiple, poorly resolved peaks in my chromatogram after degradation.

  • Possible Cause: The analytical method may not be optimized to separate all the degradation products from the parent compound and from each other.

  • Troubleshooting Steps:

    • Optimize the HPLC method by adjusting the gradient, mobile phase composition, column type, and temperature.

    • Employ a different detection wavelength or a more universal detector like a mass spectrometer.

    • Ensure that the degradation has not proceeded too far, as this can lead to a complex mixture of secondary degradants. Aim for 5-20% degradation of the active substance.[3]

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various forced degradation conditions. Please note that this data is illustrative and based on general chemical principles, as specific quantitative stability data for this compound is not widely available in published literature.

ConditionStressorTemperatureDurationExpected DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl80°C24 hoursMinor to ModerateHydrolysis products
Basic Hydrolysis 0.1 M NaOH60°C8 hoursModerate to SignificantHydrolysis products, salts
Neutral Hydrolysis Water80°C72 hoursNegligible to Minor-
Oxidation 3% H₂O₂Room Temp24 hoursModerateOxidized aromatic ring products
Thermal (Solid) -105°C7 daysNegligible-
Thermal (Solution) In inert solvent80°C72 hoursMinor-
Photostability (Solid) ICH Q1B Option 2Room TempAs per ICHMinorPhotodegradation products
Photostability (Solution) ICH Q1B Option 2Room TempAs per ICHMinor to ModeratePhotodegradation products

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL.

2. Hydrolytic Degradation:

  • Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 80°C for 24 hours. Cool the solution, neutralize with an appropriate amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 8 hours. Cool the solution, neutralize with an appropriate amount of 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 80°C for 72 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

4. Thermal Degradation:

  • Solid State: Place a thin layer of the solid compound in a petri dish and expose it to a temperature of 105°C for 7 days. After exposure, dissolve a known amount of the solid in the solvent and dilute to a final concentration of 0.1 mg/mL.

  • Solution State: Prepare a solution of the compound in an inert solvent (e.g., acetonitrile) and heat it at 80°C for 72 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

5. Photostability Testing:

  • Expose the solid compound and a solution of the compound (in a photostable, transparent container) to a light source that meets the requirements of ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter. After exposure, prepare solutions of the solid and dilute the exposed solution to a final concentration of 0.1 mg/mL.

Analysis:

  • All stressed samples, along with an unstressed control sample, should be analyzed by a validated stability-indicating HPLC method, typically with UV detection. Peak purity analysis of the parent peak should be performed using a photodiode array detector to ensure that no degradation products are co-eluting.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound stock Prepare Stock Solution (1 mg/mL) start->stock hydrolysis Hydrolysis (Acid, Base, Neutral) stock->hydrolysis oxidation Oxidation (H2O2) stock->oxidation thermal Thermal (Solid, Solution) stock->thermal photo Photostability (ICH Q1B) stock->photo analyze Analyze by Stability-Indicating HPLC hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze report Report Degradation (%) Identify Degradants (if possible) analyze->report

Caption: Experimental workflow for forced degradation studies.

G cluster_issue Troubleshooting Stability Issues cluster_degradation Degradation Related cluster_analytical Analytical Method Related cluster_solutions Potential Solutions issue Unexpected Result in Stability Study too_much Excessive Degradation (>20%) issue->too_much Degradation? too_little No/Low Degradation (<5%) issue->too_little Degradation? control_degrades Degradation in Control issue->control_degrades Control? poor_resolution Poor Peak Resolution issue->poor_resolution Chromatography? mass_balance Poor Mass Balance issue->mass_balance Quantitation? sol_too_much Reduce Stressor (Time, Temp, Conc.) too_much->sol_too_much sol_too_little Increase Stressor (Time, Temp, Conc.) too_little->sol_too_little sol_control Check Solvent Stability & Storage Conditions control_degrades->sol_control sol_resolution Optimize HPLC Method (Gradient, Column) poor_resolution->sol_resolution sol_mass_balance Verify Response Factors & Peak Integration mass_balance->sol_mass_balance

Caption: Logical relationships for troubleshooting stability studies.

References

dealing with solvent effects in 2-Chloro-4-(methylsulfonyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing solvent effects in reactions involving 2-Chloro-4-(methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving this compound?

Due to its polarity imparted by the sulfonyl and carboxylic acid groups, this compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as polar protic solvents like methanol and ethanol. Its solubility is limited in nonpolar solvents.

Q2: I am having trouble achieving complete dissolution of this compound in my reaction solvent. What can I do?

If you are experiencing solubility issues, consider the following:

  • Increase Polarity: Switch to a more polar solvent. For instance, if you are using dichloromethane (DCM), consider trying tetrahydrofuran (THF) or DMF.

  • Heating: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Co-solvent System: Employing a mixture of solvents can modulate the overall polarity and enhance solubility. For example, a small amount of DMF or DMSO can be added to a less polar solvent to aid dissolution.

Q3: How does the choice of solvent affect the conversion of the carboxylic acid to the acid chloride?

The conversion of this compound to its acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is commonly performed in non-polar, aprotic solvents.

  • Toluene: Often used as a solvent for reactions with thionyl chloride, allowing for the easy removal of excess reagent and solvent by distillation.[1]

  • Dichloromethane (DCM): A common solvent for reactions involving oxalyl chloride, often with a catalytic amount of DMF.

Using polar protic solvents is not recommended as they will react with the chlorinating agent.

Q4: What is the best solvent for recrystallizing this compound to improve its purity?

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Anhydrous Methanol: A patent describes a method for recrystallizing the crude product from hot anhydrous methanol.[2]

  • Ethylene Dichloride: Another patent suggests recrystallization using ethylene dichloride.[3]

  • Solvent/Anti-solvent Systems: A mixture of a good solvent (like methanol or acetone) and an anti-solvent (like water or hexane) can also be effective for recrystallization.

Troubleshooting Guide: Solvent Effects in Reactions

This guide addresses common issues encountered during reactions with this compound and its derivatives, with a focus on the role of the solvent.

Issue 1: Low Yield in Amidation or Esterification Reactions

Q: I am getting a low yield in the amidation/esterification of 2-Chloro-4-(methylsulfonyl)benzoyl chloride. Could the solvent be the issue?

A: Yes, the solvent plays a critical role in these reactions. Here are some potential solvent-related causes and solutions:

  • Cause: Poor solubility of reactants. If the amine or alcohol is not sufficiently soluble in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion.

    • Solution: Choose a solvent that dissolves all reactants. Polar aprotic solvents like DMF, THF, or acetonitrile are generally good choices for amidation and esterification reactions. For less polar reactants, DCM or chloroform might be suitable.

  • Cause: Reaction with the solvent. Protic solvents like alcohols or water will compete with your nucleophile (amine or alcohol) in reacting with the highly reactive acid chloride, leading to undesired byproducts and reduced yield.

    • Solution: Always use anhydrous aprotic solvents for these reactions. Ensure your glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Cause: Inadequate neutralization of HCl byproduct. The reaction of an acid chloride with an amine or alcohol generates hydrochloric acid (HCl). In amidation, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: While not directly a solvent issue, the choice of base and its solubility in the reaction solvent is crucial. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) that is soluble in your reaction solvent to scavenge the HCl. Pyridine can also be used and can sometimes act as a co-solvent.

Issue 2: Formation of Impurities

Q: My final product is contaminated with impurities. How can I minimize their formation by optimizing the solvent?

A: Solvent choice can significantly influence the formation of byproducts.

  • Cause: Side reactions promoted by the solvent. In some cases, the solvent can participate in or promote side reactions. For example, in Friedel-Crafts acylation reactions using 2-Chloro-4-(methylsulfonyl)benzoyl chloride, the solvent can influence the regioselectivity and the formation of byproducts.[4][5]

    • Solution: Screen different solvents to find one that minimizes byproduct formation. For Friedel-Crafts reactions, non-polar solvents like carbon disulfide or nitrobenzene are often used, and the choice can affect the product distribution.

  • Cause: Difficult purification due to solvent properties. A high-boiling point solvent (e.g., DMF, DMSO) can be difficult to remove completely during workup, leading to contamination of the final product.

    • Solution: If possible, opt for a lower-boiling point solvent that still provides adequate solubility (e.g., THF, DCM, ethyl acetate). If a high-boiling solvent is necessary, ensure you are using appropriate purification techniques like high-vacuum distillation or thorough washing during extraction.

Quantitative Data on Solvent Effects

Table 1: Solvent Effects on the Synthesis of this compound via Chlorination and Oxidation

StepSolvent(s)Temperature (°C)ReactantsReported YieldReference
ChlorinationDichloromethane87-914-methylsulfonyltoluene, Cl₂, Fe, I₂94.8% (of intermediate)[6]
ChlorinationCarbon Tetrachloride87-914-methylsulfonyltoluene, Cl₂, Fe, I₂93.4% (of intermediate)---
OxidationNone (neat)175-1952-chloro-4-methylsulfonyltoluene, HNO₃~85%[6]

Table 2: Illustrative Solvent Selection for Amidation of 2-Chloro-4-(methylsulfonyl)benzoyl chloride

Note: This table is for illustrative purposes, as direct comparative data was not found in the search results.

SolventDielectric Constant (Polarity)Expected OutcomeRationale
Dichloromethane (DCM)9.1 (Low)Good for reactants with lower polarity. Easy to remove.A common aprotic solvent for acylation.
Tetrahydrofuran (THF)7.5 (Moderate)Good general-purpose solvent.Good balance of solubility for many organic compounds.
Acetonitrile (MeCN)37.5 (High)Good for more polar reactants.Polar aprotic solvent that is generally unreactive.
N,N-Dimethylformamide (DMF)36.7 (High)Excellent solvating power, may increase reaction rate.High boiling point can make removal difficult.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride

This protocol is a generalized procedure based on literature methods.[1]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), and a dropping funnel, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 5 mL per gram of benzoic acid).

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add thionyl chloride (2.0 eq) dropwise via the dropping funnel. A catalytic amount of anhydrous DMF (a few drops) can be added to accelerate the reaction.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 50-60 °C. Maintain this temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess toluene and thionyl chloride under reduced pressure. The resulting crude 2-Chloro-4-(methylsulfonyl)benzoyl chloride can often be used in the next step without further purification.

Protocol 2: General Procedure for Amidation
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acid Chloride Addition: Dissolve 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for Esterification
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cooling: Cool the solution to 0 °C.

  • Acid Chloride Addition: Add a solution of 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1.1 eq) in the same solvent dropwise.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

  • Workup and Purification: Follow the same workup and purification procedure as described for the amidation reaction (Protocol 2).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reactions Derivative Synthesis cluster_purification Purification start This compound acid_chloride 2-Chloro-4-(methylsulfonyl)benzoyl chloride start->acid_chloride SOCl₂ or (COCl)₂ in Toluene or DCM amide Amide Derivative acid_chloride->amide Amine, Base in Aprotic Solvent ester Ester Derivative acid_chloride->ester Alcohol, Base in Aprotic Solvent purified_amide Purified Amide amide->purified_amide Recrystallization or Chromatography purified_ester Purified Ester ester->purified_ester Recrystallization or Chromatography

Caption: General experimental workflow for the synthesis of derivatives.

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed q1 Are reactants fully dissolved? start->q1 q2 Is the solvent anhydrous and aprotic? q1->q2 Yes sol1 Use a more polar solvent (e.g., THF, DMF). q1->sol1 No q3 Is HCl byproduct being neutralized? q2->q3 Yes sol2 Use anhydrous solvents and an inert atmosphere. q2->sol2 No sol3 Add a soluble, non-nucleophilic base (e.g., TEA). q3->sol3 No

Caption: Troubleshooting decision tree for low reaction yield.

solvent_selection_recrystallization cluster_options Solvent Options cluster_criteria Selection Criteria start Select Recrystallization Solvent single_solvent Single Solvent System start->single_solvent multi_solvent Two-Solvent System start->multi_solvent crit1 High solubility when hot single_solvent->crit1 crit2 Low solubility when cold single_solvent->crit2 crit3 Good solvent is miscible with anti-solvent multi_solvent->crit3

Caption: Logical guide for selecting a recrystallization solvent system.

References

Technical Support Center: Isolating Pure 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions for the successful isolation of pure 2-Chloro-4-(methylsulfonyl)benzoic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Precipitated Product Incomplete acidification; Product still dissolved in the aqueous layer.Ensure the pH of the reaction mixture is lowered sufficiently, typically to pH 1, by adding dilute HCl.[1][2] Test the pH with litmus paper or a pH meter. Cool the mixture in an ice bath to further decrease the solubility of the product.
The product has some solubility in the aqueous acidic medium.After acidification and filtration, extract the filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.[3]
Product is Oily or Gummy, Not a Solid Presence of impurities or residual solvent.Try triturating the oily product with a non-polar solvent like hexane to induce solidification and remove non-polar impurities. Consider a full recrystallization if the issue persists.
Incomplete reaction leading to a mixture of starting materials and product.Review the reaction monitoring data (e.g., TLC, LC-MS) to confirm the reaction went to completion. If not, the reaction may need to be optimized (e.g., longer reaction time, higher temperature).
Poor Purity of the Isolated Solid (e.g., 85-87%) Co-precipitation of inorganic salts or other reaction byproducts.Wash the filtered solid thoroughly with dilute HCl followed by cold water to remove inorganic salts.[1] For organic impurities, recrystallization is necessary.
Inefficient extraction leading to the carrying over of aqueous-soluble impurities.If performing an extraction, ensure proper phase separation. Brine washes of the organic layer can help remove residual water and water-soluble impurities.
Difficulty in Filtering the Precipitated Solid Very fine particles clogging the filter paper.Use a Büchner funnel with a suitable grade of filter paper. Applying a vacuum will speed up the filtration. A celite bed can be used for very fine precipitates.
Discolored Product (e.g., brown or yellow) Presence of colored impurities from the reaction.Recrystallization from a suitable solvent system can remove colored impurities.[4][5] Activated carbon treatment during recrystallization can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for isolating this compound from the reaction mixture?

A1: The most common method is precipitation by acidification. After the reaction is complete, the aqueous mixture is cooled and then acidified with a dilute acid, typically hydrochloric acid (HCl), to a pH of 1.[1][2] This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution as a solid.

Q2: What should I do if my product doesn't precipitate upon acidification?

A2: If precipitation does not occur or is incomplete, first ensure the pH is indeed acidic (pH 1). If the pH is correct, the product may be more soluble than expected. Try cooling the solution in an ice bath to reduce its solubility. If the product still remains in solution, an extraction with an organic solvent like ethyl acetate is the recommended next step.[3]

Q3: The initial purity of my isolated solid is around 85-89%. How can I improve this?

A3: An initial purity of 85-89% is common for the crude product after precipitation.[1][3] To achieve higher purity, recrystallization is the most effective method. Solvents such as ethylene dichloride or anhydrous methanol have been reported for recrystallization of this compound or its analogs.[4][5]

Q4: What are the key parameters to control during the work-up?

A4: The key parameters are:

  • Temperature: Cooling the reaction mixture before and during acidification can improve the yield of the precipitate.

  • pH: Precise control of the pH to ensure complete precipitation of the carboxylic acid is crucial.

  • Washing: Thoroughly washing the filtered solid with dilute acid and water is important to remove trapped inorganic salts and other water-soluble impurities.[1]

Q5: Is an organic solvent extraction always necessary?

A5: Not always. If a high yield of solid is obtained directly by precipitation and filtration, an extraction of the aqueous filtrate might not be necessary. However, if the yield is low, extracting the filtrate with a solvent like ethyl acetate can recover a significant amount of dissolved product.[3]

Quantitative Data Summary

ParameterValueSource(s)
Initial Purity (Crude) 85 - 87%[1][3]
Overall Yield (Crude) 85 - 89%[1][3]
pH for Precipitation 1[1][2]

Experimental Protocols

Protocol 1: Isolation by Precipitation
  • Cooling: Once the reaction is deemed complete, cool the reaction mixture to ambient temperature. For potentially higher recovery, further cooling in an ice bath can be beneficial.

  • Acidification: Slowly add dilute hydrochloric acid (HCl) to the cooled reaction mixture while stirring. Monitor the pH using a pH meter or pH paper. Continue adding acid until the pH of the solution reaches 1.[1][2]

  • Precipitation: A white solid of this compound should precipitate out of the solution. Continue stirring for a period (e.g., 30 minutes to a few hours) to ensure complete crystallization.[2]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with dilute HCl, followed by cold water, to remove any remaining inorganic salts.[1]

  • Drying: Dry the collected solid under vacuum to obtain the crude this compound.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent for recrystallization. Ethylene dichloride or anhydrous methanol have been suggested for this compound or its derivatives.[4][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If needed, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Visualized Workflows

cluster_precipitation Isolation by Precipitation reaction_mixture Reaction Mixture cool Cool to Ambient Temp reaction_mixture->cool acidify Acidify to pH 1 with dilute HCl cool->acidify precipitate Precipitate Forms acidify->precipitate filter_wash Filter and Wash (dilute HCl, Water) precipitate->filter_wash crude_product Crude Product (85-87% Purity) filter_wash->crude_product

Caption: Workflow for the isolation of crude this compound.

cluster_recrystallization Purification by Recrystallization crude_product Crude Product dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly crystals Crystals Form cool_slowly->crystals filter_dry Filter, Wash & Dry crystals->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: General workflow for the purification by recrystallization.

References

common pitfalls in the synthesis of Tembotrione from 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tembotrione from 2-Chloro-4-(methylsulfonyl)benzoic acid.

Synthesis Overview

The synthesis of Tembotrione from this compound is a multi-step process that involves the formation of a key benzoyl chloride intermediate, followed by condensation with 1,3-cyclohexanedione to form an enol ester, which is then rearranged to yield the final Tembotrione product. Careful control of reaction conditions is crucial to maximize yield and purity.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of Tembotrione.

Step 1: Formation of 2-Chloro-4-(methylsulfonyl)benzoyl chloride

Question: The conversion of this compound to the corresponding benzoyl chloride is incomplete, leading to low yields in the subsequent step. What are the possible causes and solutions?

Answer:

Incomplete conversion in this step is a frequent pitfall. The primary causes and troubleshooting strategies are outlined below:

  • Moisture Contamination: Thionyl chloride (SOCl₂) and other chlorinating agents are highly sensitive to moisture. Any water present in the starting material, solvent, or reaction vessel will consume the reagent, leading to reduced efficiency.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The this compound should be dried under vacuum before use.

  • Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent will result in incomplete conversion.

    • Solution: Use a molar excess of the chlorinating agent. A common protocol suggests using up to 2 equivalents of thionyl chloride.

  • Low Reaction Temperature or Time: The reaction may be too slow at lower temperatures or may not have proceeded to completion if the reaction time is too short.

    • Solution: The reaction can be gently heated to reflux (around 75-80°C for thionyl chloride in a solvent like dichloroethane) to ensure completion.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Impure Starting Material: Impurities in the this compound can interfere with the reaction.

    • Solution: Ensure the purity of the starting material. Recrystallization may be necessary if significant impurities are present.

Step 2: Acylation of 1,3-Cyclohexanedione

Question: The reaction between 2-Chloro-4-(methylsulfonyl)benzoyl chloride and 1,3-cyclohexanedione results in a low yield of the desired enol ester. What could be the issue?

Answer:

Low yields in the acylation step can be attributed to several factors:

  • Hydrolysis of the Benzoyl Chloride: The benzoyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to water.

    • Solution: After its synthesis, the benzoyl chloride should be used immediately or stored under strictly anhydrous conditions. Ensure the reaction solvent and 1,3-cyclohexanedione are free of moisture.

  • Side Reactions of 1,3-Cyclohexanedione: 1,3-Cyclohexanedione can undergo self-condensation or other side reactions in the presence of a base. The choice and amount of base are critical.

    • Solution: Use a non-nucleophilic base, such as triethylamine, and add it slowly to the reaction mixture.[2] The reaction is often performed at a controlled temperature (e.g., 0-5°C) to minimize side reactions.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction by TLC or HPLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be beneficial. However, be cautious as this can also promote side reactions.

Step 3: Rearrangement to Tembotrione

Question: The rearrangement of the enol ester to Tembotrione is not proceeding as expected, or is producing significant impurities. What are the common pitfalls in this step?

Answer:

The final rearrangement is a critical step, and its success depends on the catalyst and reaction conditions.

  • Catalyst Inactivity or Side Reactions: The rearrangement is often catalyzed by a cyanide source, such as acetone cyanohydrin, in the presence of a base.[1] The catalyst can be sensitive to impurities.

    • Solution: Use a fresh, high-purity catalyst. The presence of residual acid from the previous step can neutralize the basic catalyst, so ensuring the enol ester intermediate is free from acidic impurities is important.

  • Formation of Impurities: A major impurity that can arise is from residual cyanide, which can be toxic and difficult to remove.[1]

    • Solution: Careful control of the amount of cyanide catalyst is necessary. Post-reaction workup and purification steps are crucial for removing these impurities. A specific purification method involves dissolving the crude product in an aqueous solution, treating it with an adsorbent like activated carbon, and then crystallizing the purified Tembotrione by adjusting the pH.[1]

  • Incomplete Rearrangement: The reaction may not go to completion, leaving unreacted enol ester.

    • Solution: Ensure proper reaction temperature and time as specified in established protocols. Monitoring the reaction progress is key to determining the optimal endpoint.

Frequently Asked Questions (FAQs)

Q1: What are the expected yields for each step in the synthesis of Tembotrione?

A1: Yields can vary depending on the specific reaction conditions and scale. However, based on patent literature, the following are representative yields:

  • The conversion of the benzoic acid to the benzoyl chloride is often high, typically in the range of 95-99%.

  • The acylation of 1,3-cyclohexanedione and subsequent rearrangement can have a combined yield of around 80-90%.[2]

Q2: What are the common impurities found in the final Tembotrione product?

A2: Besides unreacted starting materials and intermediates, specific impurities can be formed. One significant impurity is residual cyanide from the rearrangement catalyst.[1] Other potential impurities can arise from side reactions of 1,3-cyclohexanedione or the benzoyl chloride. HPLC is a common method for detecting and quantifying these impurities.[3]

Q3: What purification methods are most effective for obtaining high-purity Tembotrione?

A3: The final product is typically purified by recrystallization.[2] A specific patent describes a method involving dissolving the crude product in an aqueous solution, treating it with an adsorbent like activated carbon or diatomite, followed by controlled crystallization by adjusting the pH to below 3.[1] This method is reported to be effective in reducing cyanide impurities to below 100 ppm.[1]

Q4: What are the critical safety precautions to take during this synthesis?

A4:

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanide-containing reagents like acetone cyanohydrin are highly toxic. All manipulations should be performed in a fume hood, and appropriate safety protocols for handling cyanides must be strictly followed. A cyanide antidote kit should be readily available.

  • Solvents such as dichloroethane are hazardous. Refer to the Safety Data Sheets (SDS) for all chemicals used and follow the recommended handling procedures.

Data Presentation

ParameterStep 1: Benzoyl Chloride FormationStep 2 & 3: Acylation & RearrangementPurification
Starting Material This compound2-Chloro-4-(methylsulfonyl)benzoyl chloride, 1,3-CyclohexanedioneCrude Tembotrione
Key Reagents Thionyl chlorideTriethylamine, Acetone cyanohydrinActivated carbon, HCl
Typical Solvent Dichloroethane or TolueneDichloroethaneAcetonitrile/water, Methanol/water
Typical Temperature 75-80°C0-40°C30-60°C for dissolution
Typical Yield >95%80-90%>90% recovery
Reported Purity -->99%
Reference [1][4][1][2][1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride
  • To a dried three-necked flask equipped with a reflux condenser and a dropping funnel, add this compound (1 equivalent).

  • Add anhydrous dichloroethane as a solvent.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-Chloro-4-(methylsulfonyl)benzoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of Tembotrione
  • Dissolve 1,3-cyclohexanedione (1.1 equivalents) in anhydrous dichloroethane in a dried reaction vessel under an inert atmosphere.

  • Cool the solution to 0-5°C.

  • Slowly add triethylamine (1.1 equivalents) to the solution.

  • To this mixture, add a solution of 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1 equivalent) in anhydrous dichloroethane dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the formation of the enol ester is complete (monitor by TLC/HPLC).

  • Add acetone cyanohydrin (catalytic amount) to the reaction mixture.

  • Warm the mixture to around 40°C and stir for 4-6 hours, monitoring the rearrangement to Tembotrione.[1]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Tembotrione.

Visualizations

Tembotrione_Synthesis_Pathway A This compound B 2-Chloro-4-(methylsulfonyl)benzoyl chloride A->B  Chlorination C Enol Ester Intermediate B->C  Acylation D Tembotrione C->D  Rearrangement CHD 1,3-Cyclohexanedione CHD->C Reagent1 SOCl₂ Reagent1->B Reagent2 Base (e.g., Et₃N) Reagent2->C Reagent3 Catalyst (e.g., Acetone Cyanohydrin) Reagent3->D

Caption: Synthetic pathway of Tembotrione.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Step1 Step 1: Benzoyl Chloride Formation Start->Step1 Step2 Step 2: Acylation Start->Step2 Step3 Step 3: Rearrangement Start->Step3 CheckMoisture Check for Moisture Contamination Step1->CheckMoisture CheckReagent Verify Reagent Stoichiometry Step1->CheckReagent CheckConditions Optimize Reaction Time/Temp Step1->CheckConditions CheckHydrolysis Check for Benzoyl Chloride Hydrolysis Step2->CheckHydrolysis CheckBase Evaluate Base and Addition Step2->CheckBase CheckCatalyst Verify Catalyst Activity Step3->CheckCatalyst CheckImpurities Analyze for Cyanide Impurities Step3->CheckImpurities Purify Implement Purification Protocol CheckImpurities->Purify

Caption: Troubleshooting workflow for Tembotrione synthesis.

References

enhancing the purity of 2-Chloro-4-(methylsulfonyl)benzoic acid for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-Chloro-4-(methylsulfonyl)benzoic acid for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Based on typical synthesis routes starting from 4-methylsulfonyltoluene, common impurities may include:

  • Unreacted Starting Material: 4-methylsulfonyltoluene.

  • Intermediate Species: 2-chloro-4-methylsulfonyltoluene.

  • Isomeric Impurities: Other chlorinated isomers of 4-methylsulfonyltoluene.

  • Over-chlorinated Species: Dichloro-4-methylsulfonyltoluene derivatives.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as ethylene dichloride or methanol.

Q2: My this compound crude product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint in the crude product often indicates the presence of colored impurities, which may be carried over from the raw materials or formed as byproducts during the nitric acid oxidation step of the synthesis.[1] Recrystallization is an effective method for removing such colored impurities. If the color persists after initial recrystallization, a charcoal treatment step can be incorporated into the protocol.

Q3: What is the expected purity of this compound after a single recrystallization?

A3: The purity after a single recrystallization can be quite high, often exceeding 99%. For instance, recrystallization of a crude product from anhydrous methanol has been reported to achieve a purity of over 99.2%.[2] Similarly, refining with ethylene dichloride can yield a product with a purity of more than 99.0%.[3]

Q4: Can I use a solvent other than methanol or ethylene dichloride for recrystallization?

A4: While methanol and ethylene dichloride are documented solvents for the recrystallization of this compound, other solvents could potentially be used. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is advisable to perform small-scale solvent screening to identify a suitable alternative if necessary.

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Solution
No crystals form upon cooling. The solution may be too dilute, or nucleation has not been initiated.1. Try scratching the inside of the flask with a glass rod to create nucleation sites.2. Add a seed crystal of pure this compound.3. Evaporate some of the solvent to increase the concentration of the solute.4. Cool the solution to a lower temperature using an ice bath.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.1. Re-heat the solution and add a small amount of additional solvent to reduce saturation.2. Ensure a slow cooling rate to allow for proper crystal lattice formation.3. Consider using a different recrystallization solvent with a lower boiling point.
The yield after recrystallization is very low. Too much solvent was used, or the product is significantly soluble in the cold solvent.1. Minimize the amount of hot solvent used to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.3. Concentrate the mother liquor and cool again to recover a second crop of crystals.
The purified product still contains significant impurities. The chosen solvent is not effective at separating the specific impurities, or the cooling was too rapid, trapping impurities in the crystal lattice.1. Ensure a slow cooling process to allow for selective crystallization.2. Perform a second recrystallization, potentially with a different solvent system.3. If colored impurities are present, consider a charcoal treatment during the recrystallization process.

Data on Purity Enhancement

The following table summarizes the reported purity of this compound after different recrystallization methods.

Purification Method Recrystallization Solvent Crude Product Purity Final Purity Reference
RecrystallizationAnhydrous Methanol95.8%>99.2%CN105017101A[2]
RecrystallizationEthylene DichlorideNot specified>99.0%CN104086466A[3]

Experimental Protocols

Recrystallization of this compound using Anhydrous Methanol

This protocol is adapted from the procedure described in patent CN105017101A.[2]

Materials:

  • Crude this compound

  • Anhydrous methanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • For every 1 gram of crude product, add 2 mL of anhydrous methanol to the flask.[2]

  • Gently heat the mixture while stirring until the solid completely dissolves. The boiling point of methanol is approximately 64-65°C.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of pure this compound will begin to form.

  • To maximize the yield, further cool the flask in an ice bath for approximately 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold anhydrous methanol to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum or in a drying oven at a suitable temperature.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Crude this compound dissolution Dissolution in Hot Solvent start->dissolution filtration Hot Filtration (optional, for insoluble impurities) dissolution->filtration crystallization Slow Cooling and Crystallization filtration->crystallization collection Crystal Collection (Vacuum Filtration) crystallization->collection drying Drying collection->drying end_product High-Purity Product (>99%) drying->end_product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingGuide cluster_solutions Troubleshooting Steps start Issue: No Crystals Form scratch Scratch flask interior start->scratch Try first seed Add a seed crystal scratch->seed If no success concentrate Evaporate solvent seed->concentrate If still no success cool Lower cooling temperature concentrate->cool Final step

Caption: Logical troubleshooting guide for crystallization failure.

References

resolving issues with incomplete oxidation of 2-chloro-4-methylsulfonyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 2-chloro-4-methylsulfonyltoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of 2-chloro-4-methylsulfonylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for oxidizing 2-chloro-4-methylsulfonyltoluene?

A1: The most common methods involve the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents. Nitric acid is a frequently used oxidant, often at elevated temperatures.[1][2] Other methods include oxidation with oxygen in the presence of a catalyst.[3]

Q2: What is the primary product of the oxidation of 2-chloro-4-methylsulfonyltoluene?

A2: The primary and desired product is 2-chloro-4-methylsulfonylbenzoic acid.[1][2]

Q3: What are some of the key challenges in this oxidation reaction?

A3: Key challenges include achieving complete conversion of the starting material, minimizing the formation of side products, and managing the harsh reaction conditions, such as high temperatures and the use of corrosive reagents like nitric acid.[1][3] The generation of environmentally hazardous byproducts like NOx gases is also a concern with nitric acid-based oxidations.[3]

Troubleshooting Guides

Issue 1: Incomplete Oxidation

Symptom: The reaction mixture contains a significant amount of unreacted 2-chloro-4-methylsulfonyltoluene after the expected reaction time.

Potential Cause Troubleshooting Step
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. The optimal temperature can range from 140°C to 200°C depending on the specific protocol.[2][3]
Inadequate Amount of Oxidant Increase the molar ratio of the oxidizing agent (e.g., nitric acid) to the starting material. A molar ratio of 1:2 to 1:0.5 (starting material to nitric acid) has been reported.[3]
Poor Mass Transfer/Mixing Ensure vigorous stirring to improve the contact between the reactants, especially in heterogeneous mixtures.
Catalyst Deactivation or Insufficient Amount If using a catalyst (e.g., CuI), ensure it is of good quality and used in the correct molar ratio (e.g., 0.05-0.1:1 catalyst to starting material).[3]
Issue 2: Formation of Side Products

Symptom: Analysis of the crude product shows the presence of significant impurities other than the starting material and the desired product.

Potential Cause Troubleshooting Step
Over-oxidation or Ring Degradation Reduce the reaction temperature or shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed.
Nitration of the Aromatic Ring When using nitric acid, nitrated byproducts can form. Using a lower concentration of nitric acid or adding a nitrite scavenger might help. A reported concentration range for nitric acid is 25 wt% to 65 wt%.[3]
Chlorination of the Aromatic Ring If chlorine gas is used in a preceding step to synthesize the starting material, ensure all residual chlorine is removed before oxidation.
Issue 3: Difficult Product Isolation and Purification

Symptom: The product, 2-chloro-4-methylsulfonylbenzoic acid, is difficult to crystallize or purify from the reaction mixture.

Potential Cause Troubleshooting Step
Presence of Impurities Inhibiting Crystallization Perform a workup procedure to remove major impurities. This can include washing with a sodium hydroxide solution to form the sodium salt of the carboxylic acid, filtering, and then re-acidifying the filtrate to precipitate the purified product.[3]
Suboptimal Crystallization Solvent Recrystallization from a suitable solvent can significantly improve purity. Anhydrous methanol has been reported as an effective recrystallization solvent.[3]
Incomplete Removal of Catalyst If a solid catalyst is used, ensure it is completely removed by filtration before product isolation.

Experimental Protocols

Protocol 1: Oxidation with Nitric Acid and Oxygen

This protocol is based on a patented method for the synthesis of 2-chloro-4-methylsulfonylbenzoic acid.[3]

Materials:

  • 2-chloro-4-methylsulfonyltoluene

  • Nitric acid (25-65 wt%)

  • Copper(I) iodide (CuI)

  • Oxygen gas

  • Sodium hydroxide (NaOH) solution (20 wt%)

  • Anhydrous methanol

  • Autoclave reactor

Procedure:

  • Add 2-chloro-4-methylsulfonyltoluene, nitric acid, and the CuI catalyst to an autoclave. The molar ratio of 2-chloro-4-methylsulfonyltoluene to nitric acid should be between 1:2 and 1:0.5, and the molar ratio of CuI to the starting material should be between 0.05-0.1:1.

  • Pressurize the autoclave with 1-3.0 MPa of oxygen.

  • Heat the mixture to 140-200°C and stir for 1 hour.

  • Re-pressurize the autoclave with oxygen and continue stirring at the set temperature. Monitor the reaction progress.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Slowly add a 20% NaOH solution dropwise while stirring until the solid product dissolves.

  • Filter the solution to remove any insoluble materials.

  • Adjust the pH of the filtrate to 2 with a suitable acid to precipitate the crude product.

  • Collect the light yellow solid by filtration.

  • Recrystallize the crude product from anhydrous methanol to obtain pure 2-chloro-4-methylsulfonylbenzoic acid.

Data Presentation

Table 1: Summary of Reaction Conditions for Nitric Acid/Oxygen Oxidation[3]

ParameterRange
Temperature 140 - 200 °C
Oxygen Pressure 1 - 3.0 MPa
Molar Ratio (Substrate:Nitric Acid) 1:2 - 1:0.5
Nitric Acid Concentration 25 - 65 wt%
Catalyst (CuI) Molar Ratio (Catalyst:Substrate) 0.05-0.1:1

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup and Purification start Charge Autoclave: - 2-chloro-4-methylsulfonyltoluene - Nitric Acid - CuI Catalyst pressurize Pressurize with O₂ (1-3.0 MPa) start->pressurize heat Heat to 140-200°C Stir for 1 hour pressurize->heat repressurize Re-pressurize with O₂ Continue Stirring heat->repressurize cool Cool to Room Temperature repressurize->cool basify Add 20% NaOH (aq) Stir to Dissolve cool->basify filter1 Filter basify->filter1 acidify Adjust pH to 2 Precipitate Product filter1->acidify filter2 Filter to Collect Crude Product acidify->filter2 recrystallize Recrystallize from Anhydrous Methanol filter2->recrystallize product Pure 2-chloro-4-methylsulfonylbenzoic acid recrystallize->product troubleshooting_logic cluster_temp Temperature Check cluster_oxidant Oxidant Check cluster_catalyst Catalyst Check start Incomplete Oxidation? temp_check Is Temperature 140-200°C? start->temp_check Yes increase_temp Increase Temperature temp_check->increase_temp No oxidant_check Is Substrate:Oxidant Ratio Correct? temp_check->oxidant_check increase_temp->start increase_oxidant Increase Oxidant oxidant_check->increase_oxidant No catalyst_check Is Catalyst Active and in Correct Ratio? oxidant_check->catalyst_check Yes increase_oxidant->start check_catalyst Verify Catalyst Quality and Amount catalyst_check->check_catalyst No complete Reaction Complete catalyst_check->complete Yes check_catalyst->start

References

Validation & Comparative

Validating the Structure of 2-Chloro-4-(methylsulfonyl)benzoic Acid: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 2-Chloro-4-(methylsulfonyl)benzoic acid, with a comparative analysis against 2-chloro-4-nitrobenzoic acid.

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of this compound. Through a comparative analysis with the structurally similar compound, 2-chloro-4-nitrobenzoic acid, we demonstrate how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provide unambiguous evidence for the compound's identity and purity. Detailed experimental protocols and data are presented to support researchers in their own analytical workflows.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and the alternative compound, 2-chloro-4-nitrobenzoic acid. This side-by-side comparison highlights the distinct spectral features that allow for clear differentiation between the two molecules.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound~8.2-8.4m3HAromatic Protons
~3.4s3H-SO₂CH₃
~13.5br s1H-COOH
2-chloro-4-nitrobenzoic acid8.39 (d, J=2.1 Hz)d1HH-3
8.21 (dd, J=8.5, 2.1 Hz)dd1HH-5
7.95 (d, J=8.5 Hz)d1HH-6
13.8 (br s)br s1H-COOH

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound~165-COOH
~145, ~138, ~132, ~130Aromatic Carbons
~43-SO₂CH₃
2-chloro-4-nitrobenzoic acid164.8-COOH
150.1, 137.5, 132.0Aromatic C-NO₂, C-Cl, C-COOH
130.8, 125.2, 120.9Aromatic CH

Table 3: FT-IR Data (KBr Pellet, cm⁻¹)

Functional GroupThis compound2-chloro-4-nitrobenzoic acid
O-H (Carboxylic Acid)3100-2500 (broad)3100-2500 (broad)
C=O (Carboxylic Acid)~1700~1705
S=O (Sulfonyl)~1320, ~1150-
N=O (Nitro)-~1530, ~1350
C-Cl~750~760

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound234/236 (Cl isotope pattern)217 ([M-OH]⁺), 189 ([M-COOH]⁺), 155 ([M-SO₂CH₃]⁺), 79 (-SO₂CH₃)
2-chloro-4-nitrobenzoic acid201/203 (Cl isotope pattern)184 ([M-OH]⁺), 155 ([M-NO₂]⁺), 127, 99

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: A standard proton NMR experiment was performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment was conducted. A sufficient number of scans were accumulated to obtain a high-quality spectrum. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded using the KBr pellet method.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

  • Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Visualization of the Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.

G Spectroscopic Validation Workflow cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Validation Structure Confirmed NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Workflow for spectroscopic structure validation.

This guide provides a robust framework for the spectroscopic validation of this compound. By comparing its spectral data with that of a known alternative and following standardized experimental protocols, researchers can confidently confirm the structure and purity of their synthesized compounds.

A Comparative Guide to Purity Assessment of 2-Chloro-4-(methylsulfonyl)benzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Chloro-4-(methylsulfonyl)benzoic acid is a key building block in the synthesis of various pharmaceutically active compounds. Therefore, a robust and reliable analytical method for its purity assessment is crucial. This guide provides an objective comparison of a developed High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for the purity determination of this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A reversed-phase HPLC (RP-HPLC) method was developed to provide high-resolution separation of this compound from its potential process-related impurities.

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 70
    20 70
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

Potential Impurities

Based on common synthesis routes, potential impurities that can be monitored by this HPLC method include:

  • Impurity A: 4-(Methylsulfonyl)benzoic acid (starting material)

  • Impurity B: 2-Chloro-4-(methylthio)benzoic acid (intermediate)

  • Impurity C: 2,6-Dichloro-4-(methylsulfonyl)benzoic acid (over-chlorination product)

Data Presentation: Chromatographic Performance

The developed HPLC method demonstrates excellent separation and peak shape for this compound and its potential impurities.

CompoundRetention Time (tR) (min)Relative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)
Impurity A4.50.56-1.18500
Impurity B6.20.783.81.29200
This compound 8.0 1.00 4.5 1.1 11000
Impurity C9.81.233.51.39800

Comparison with Alternative Analytical Techniques

While HPLC is a powerful technique for purity assessment, other methods can also be employed. This section compares the developed HPLC method with Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC) with derivatization, and Potentiometric Titration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration against a certified reference standard without the need for a calibration curve of the analyte itself.[1][2][3][4][5]

Gas Chromatography (GC)

GC is a suitable technique for volatile and thermally stable compounds. For non-volatile carboxylic acids like this compound, derivatization to a more volatile ester form (e.g., methyl ester) is typically required prior to analysis.[6][7]

Potentiometric Titration

This classical analytical technique is used to determine the total acidity of a sample by titrating it with a standardized base.[8][9][10][11] It is an absolute method for assay determination but lacks the specificity to separate and quantify individual impurities.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.

ParameterHPLCqNMRGC (with Derivatization)Potentiometric Titration
Specificity High (separates impurities)High (structure-specific signals)Moderate to High (depends on impurity volatility and separation)Low (measures total acidity)
Linearity (R²) >0.999Not Applicable (direct measurement)>0.995Not Applicable
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.095.0 - 105.098.0 - 102.0
Precision (RSD%) < 1.0< 0.5< 2.0< 1.0
LOD Low (ng level)Moderate (µg level)Very Low (pg level)High (mg level)
LOQ Low (ng level)Moderate (µg level)Very Low (pg level)High (mg level)
Sample Throughput HighModerateModerateLow
Complexity ModerateHigh (instrumentation and data analysis)High (derivatization step)Low

Visualization of Experimental Workflow

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity & Impurities integrate->calculate report Generate Report calculate->report

References

comparative analysis of different synthetic routes to 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-4-(methylsulfonyl)benzoic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The efficiency and cost-effectiveness of its production are therefore of significant interest. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Executive Summary

Two primary synthetic strategies dominate the preparation of this compound. The first route initiates with a pre-functionalized benzene ring, specifically 2-chloro-4-(chlorosulfonyl)benzoyl chloride, and subsequently forms the methylsulfonyl and carboxylic acid functionalities. The second, and more contemporary, approach begins with 4-methylsulfonyltoluene, which undergoes chlorination followed by oxidation of the methyl group to the carboxylic acid. This analysis reveals that while both routes are viable, the latter, starting from 4-methylsulfonyltoluene, often presents advantages in terms of starting material availability and potentially higher overall yields.

Comparative Data of Synthetic Routes

ParameterRoute A: From 2-chloro-4-(chlorosulfonyl)benzoyl chlorideRoute B: From 4-methylsulfonyltoluene
Starting Material 2-chloro-4-(chlorosulfonyl)benzoyl chloride4-methylsulfonyltoluene
Key Intermediates 2-chloro-4-(methylsulfinyl)benzoic acid sodium salt2-chloro-4-methylsulfonyltoluene
Overall Yield ~85-89%[1][2]~80-95% (depending on oxidation method)[3][4][5]
Purity ~85-87%[1][2]>99% (after recrystallization)[4]
Reaction Conditions Multi-step, reflux temperatures[1][2]Chlorination followed by high-temperature oxidation[3][5]
Key Reagents Sodium sulfite, sodium bicarbonate, chloroacetic acid[1][2]Chlorine, nitric acid (or other oxidizing agents)[3][4][5]
Advantages Established methodologyReadily available starting material, potentially higher purity[3][5]
Disadvantages Starting material may be less accessibleOxidation step can require harsh conditions and produce by-products[4]

Synthetic Route Diagrams

route_A start 2-Chloro-4-(chlorosulfonyl)benzoyl chloride intermediate1 Reduction & Methylation start->intermediate1 1. Na2SO3, NaHCO3 2. Chloroacetic acid, NaOH product This compound intermediate1->product Acidification (HCl) route_B start 4-Methylsulfonyltoluene intermediate1 2-Chloro-4-methylsulfonyltoluene start->intermediate1 Cl2, H2SO4 (or FeCl3) product This compound intermediate1->product Oxidation (e.g., HNO3) workflow start Define Synthesis Requirements q2 Starting Material Availability? start->q2 q1 High Purity Critical? refineB Optimize Oxidation in Route B q1->refineB Yes end Select Optimal Route q1->end No routeA Consider Route A q2->routeA 2-chloro-4-(chlorosulfonyl) benzoyl chloride available routeB Consider Route B q2->routeB 4-methylsulfonyltoluene more accessible routeA->q1 routeB->q1 refineB->end

References

A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of catalytic systems for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. The focus is on the catalytic oxidation of 2-chloro-4-methylsulfonyltoluene, a common and efficient pathway.

Overview of the Primary Synthesis Pathway

The industrial synthesis of this compound often involves a two-step process starting from 4-methylsulfonyltoluene. The first step is a chlorination reaction, followed by the oxidation of the methyl group to a carboxylic acid. The efficiency and selectivity of this second step are critically dependent on the choice of catalyst and oxidizing agent.

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation A 4-Methylsulfonyltoluene B 2-Chloro-4- methylsulfonyltoluene A->B  Cl2, Fe Catalyst   (85-95 °C) C 2-Chloro-4-(methylsulfonyl) benzoic acid B->C  Oxidizing Agent, Catalyst   (e.g., Nitric Acid, CuI/O2)

Caption: General synthesis pathway from 4-methylsulfonyltoluene.

Comparison of Catalytic Systems for Oxidation

The oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene to a carboxylic acid is the critical catalytic step. Various systems have been developed, primarily differing in the choice of oxidizing agent and catalyst, which in turn dictates the reaction conditions.

Catalyst SystemOxidizing Agent(s)SubstrateTemperaturePressureYieldReference
None (Direct Oxidation) Nitric Acid2-chloro-4-methylsulfonyltoluene175-195 °CNot SpecifiedHigh[1][2]
CuI Nitric Acid / Oxygen2-chloro-4-methylsulfonyltoluene140-200 °C0-3.0 MPaHigh[3]
Iron (Fe) (for chlorination)Chlorine (Cl2)4-methylsulfonyltoluene85-95 °CAtmospheric94.8% (intermediate)[1]

Key Observations:

  • Direct Nitric Acid Oxidation: This method is straightforward but requires very high temperatures (175-195 °C) to proceed effectively.[1][2] While a catalyst is not explicitly mentioned for the oxidation step in some patents, nitric acid itself acts as a potent oxidizing agent under these harsh conditions.[4][5]

  • Copper(I) Iodide (CuI) Catalysis: The addition of a CuI catalyst allows the reaction to proceed at a slightly lower temperature range (140-200 °C) and incorporates molecular oxygen as a co-oxidant.[3] This system operates under pressure, suggesting a closed-vessel (autoclave) reaction. The use of a catalyst can improve reaction control and potentially reduce the amount of nitric acid required.

  • Iron (Fe) Catalysis: It is important to note that iron is primarily cited as a catalyst for the preceding chlorination step, not the oxidation.[1] It facilitates the electrophilic aromatic substitution of chlorine onto the 4-methylsulfonyltoluene ring.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, adapted from patent literature.

Protocol 1: High-Temperature Nitric Acid Oxidation

This protocol is based on the direct oxidation of 2-chloro-4-methylsulfonyltoluene using nitric acid at elevated temperatures.[1][2]

  • Reactant Charging: In a high-pressure reactor equipped with a stirrer, thermometer, and pressure gauge, charge 2-chloro-4-methylsulfonyltoluene.

  • Addition of Oxidant: Add nitric acid to the reactor.

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 175 °C and 195 °C. Maintain this temperature and stir for several hours until the reaction is complete (monitored by techniques such as HPLC or GC).

  • Work-up: Cool the reactor to room temperature. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid product by filtration. Wash the solid with water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol) to achieve high purity.

Protocol 2: CuI-Catalyzed Oxidation with Oxygen

This protocol utilizes a copper catalyst and oxygen to facilitate the oxidation, allowing for potentially more controlled conditions.[3]

  • Reactant Charging: Add 2-chloro-4-methylsulfonyltoluene, nitric acid (25-65 wt%), and a catalytic amount of CuI (0.05-0.1 molar ratio relative to the substrate) into an autoclave.[3]

  • Pressurization and Heating: Seal the autoclave and fill it with oxygen to a pressure of 1.0-3.0 MPa.[3] Begin stirring and heat the reaction mixture to 140-200 °C.[3]

  • Reaction Maintenance: Maintain the temperature and stirring for approximately 1 hour. Re-pressurize the autoclave with oxygen to maintain the reaction pressure and continue the reaction until completion.[3]

  • Work-up and Isolation: After cooling the reactor, carefully vent any excess pressure. Add a 20% NaOH solution to the reaction mixture to dissolve the acidic product. Filter the solution to remove any insoluble materials.

  • Precipitation and Purification: Transfer the filtrate to a separate vessel and adjust the pH to 2 with a suitable acid (e.g., HCl). The product, this compound, will precipitate as a light yellow solid. Collect the solid by filtration and recrystallize from anhydrous methanol to obtain the pure product.[3]

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add 2-chloro-4-methylsulfonyltoluene, nitric acid, and CuI catalyst to autoclave B Pressurize with O2 (1-3 MPa) A->B C Heat to 140-200°C & Stir B->C D Maintain reaction conditions C->D E Cool down & add NaOH solution D->E F Filter E->F G Acidify filtrate (pH=2) F->G H Collect crude product by filtration G->H I Recrystallize from methanol H->I

Caption: Experimental workflow for the CuI-catalyzed synthesis method.

Catalyst_Selection A Desired Reaction Conditions B High Temperature (>175°C) A->B C Moderate Temperature (140-200°C) with O2 A->C D System Choice B->D C->D E Direct Nitric Acid Oxidation D->E If B is chosen F CuI-Catalyzed Oxidation D->F If C is chosen G Simpler setup, no high-pressure gas E->G Pro H Requires autoclave, more complex setup F->H Con I Potentially more controlled, use of O2 as co-oxidant F->I Pro

Caption: Logic diagram for selecting an oxidation system.

References

A Comparative Guide to Building Blocks for Triketone Herbicide Synthesis: 2-Chloro-4-(methylsulfonyl)benzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of effective and selective herbicides is a cornerstone of modern agriculture and weed management. The triketone class of herbicides, which act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, has proven to be particularly valuable. Central to the synthesis of these potent herbicides are key aromatic building blocks. This guide provides an objective comparison of 2-Chloro-4-(methylsulfonyl)benzoic acid and its primary alternative, 2-nitro-4-(methylsulfonyl)benzoic acid, in the context of synthesizing high-performance triketone herbicides such as mesotrione and tembotrione.

Executive Summary

This compound and 2-nitro-4-(methylsulfonyl)benzoic acid are both critical precursors for the synthesis of commercially important HPPD-inhibiting herbicides. The choice of building block can influence the synthetic route, reaction conditions, and potentially the overall yield and purity of the final active ingredient. Herbicides derived from these building blocks, such as mesotrione and tembotrione, exhibit broad-spectrum weed control by disrupting carotenoid biosynthesis in susceptible plants. While direct comparative studies linking the initial building block to final herbicide performance under identical conditions are limited, analysis of individual synthesis pathways and the efficacy of the resulting herbicides provides valuable insights for researchers in agrochemical development.

Performance Comparison of Resulting Herbicides

The ultimate measure of a building block's utility lies in the performance of the herbicide it produces. Mesotrione (often synthesized from 2-nitro-4-(methylsulfonyl)benzoic acid) and tembotrione (synthesized from a derivative of this compound) are two widely used triketone herbicides. Their efficacy against various weed species is a key performance indicator.

HerbicideTarget WeedEfficacy (% Control)Reference
Mesotrione Yellow Foxtail65%[1]
Tembotrione Yellow Foxtail88%[1]
Mesotrione Common Ragweed52%[1]
Tembotrione Common Ragweed94%[1]
Mesotrione Barnyard Grass, Crabgrass, Redroot Pigweed, etc.Equivalent to SYP-9121[2]
Tembotrione Large Crabgrass, Giant Foxtail, ShattercaneCommercially significant control[3]

As HPPD inhibitors, the in vitro activity of these herbicides against the target enzyme is a critical parameter. Lower IC50 values indicate higher potency.

HerbicideEnzyme SourceIC50 ValueReference
Mesotrione Arabidopsis thaliana HPPD0.283 µM[3]
HPPD-IN-1 (Triketone derivative) Arabidopsis thaliana HPPD0.248 µM[3]
Mesotrione Not SpecifiedKi = 0.013 µM[4]
HPPD-IN-3 (Triketone derivative) HPPD10 nM[3]

Synthesis of Building Blocks: A Comparative Overview

The synthetic routes to this compound and 2-nitro-4-(methylsulfonyl)benzoic acid differ in their starting materials and reaction conditions. These differences can have implications for process efficiency, cost, and environmental impact.

ParameterThis compound2-nitro-4-(methylsulfonyl)benzoic acid
Typical Starting Material 4-methylsulfonyltoluene2-nitro-4-methylsulfonyltoluene
Key Reaction Steps Chlorination followed by oxidationOxidation
Reported Yield ~84.6% (oxidation step)78.3% - 98.0%
Reference

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of the key building blocks.

Synthesis of this compound

This protocol describes the oxidation of 2-chloro-4-methylsulfonyltoluene to the corresponding benzoic acid.

Materials:

  • 2-chloro-4-methylsulfonyltoluene

  • Phosphoric acid solution (20-95%)

  • Nitric acid (30-68%)

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • A mixture of 2-chloro-4-methylsulfonyltoluene and a phosphoric acid solution is prepared in a suitable reactor.

  • The mixture is heated to a temperature between 140-170 °C.

  • Nitric acid is added to the heated mixture to initiate the oxidation reaction.

  • The reaction is monitored until completion.

  • After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.

  • The product is precipitated by acidification with hydrochloric acid.

  • The solid product is collected by filtration, washed, and dried to yield this compound.

Synthesis of 2-nitro-4-(methylsulfonyl)benzoic Acid

This protocol outlines the oxidation of 2-nitro-4-methylsulfonyltoluene.

Materials:

  • 2-nitro-4-methylsulfonyltoluene (99% purity)

  • Sulfuric acid (70%)

  • Vanadium pentoxide powder (98% purity)

  • Nitric acid (68%)

  • Oxygen

  • Sodium hydroxide solution (32%)

Procedure:

  • To a glass reactor, add 600.00 g of 70% sulfuric acid and activate a self-priming mixing device.

  • Add 97.83 g of 2-nitro-4-methylsulfonyltoluene and 1.95 g of vanadium pentoxide powder to the reactor and stir for 10 minutes.

  • Install a condensation receiver with an exhaust gas absorption system.

  • Rapidly heat the reaction system to 140°C.

  • Slowly add 230 g of 68% nitric acid while controlling the oxygen feed rate at 0.1 g/min . The nitric acid addition should be completed in approximately 10 hours.

  • After the addition is complete, maintain the reaction temperature at 140°C and continue stirring until the concentration of unreacted starting material is less than 1%.

  • Cool the reaction solution to 10-20°C with stirring to precipitate the product.

  • Filter the mixture to collect the product.

  • Wash the filter cake three times with 150 g of water and dry to obtain 2-nitro-4-(methylsulfonyl)benzoic acid. The reported yield is 98.0% with a purity of 98.10%[4].

Visualizing the Science

HPPD Inhibition Signaling Pathway

Herbicides derived from these building blocks function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component of the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD leads to a depletion of these vital compounds, ultimately causing the bleaching of plant tissues and cell death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Protection Carotenoids->Photosynthesis Triketone Triketone Herbicide (e.g., Mesotrione) Triketone->Inhibition Inhibition->HPPD

Caption: The inhibitory action of triketone herbicides on the HPPD enzyme disrupts the tyrosine catabolism pathway.

Experimental Workflow: Herbicide Synthesis

The general workflow for synthesizing triketone herbicides from the discussed building blocks involves a multi-step process, beginning with the synthesis of the substituted benzoic acid, followed by conversion to a more reactive intermediate, and finally coupling with a cyclic diketone.

Herbicide_Synthesis_Workflow cluster_0 Building Block Synthesis cluster_1 Herbicide Synthesis Start Starting Material (e.g., 4-methylsulfonyltoluene) Reaction1 Chlorination or Nitration Start->Reaction1 Intermediate1 Substituted Toluene Reaction1->Intermediate1 Reaction2 Oxidation Intermediate1->Reaction2 BuildingBlock Substituted Benzoic Acid (e.g., this compound) Reaction2->BuildingBlock Reaction3 Activation (e.g., Acyl Chloride Formation) BuildingBlock->Reaction3 Intermediate2 Activated Benzoic Acid Reaction4 Coupling Reaction Intermediate2->Reaction4 Diketone Cyclic Diketone (e.g., 1,3-Cyclohexanedione) Diketone->Reaction4 FinalProduct Triketone Herbicide (e.g., Mesotrione) Reaction4->FinalProduct

Caption: A generalized workflow for the synthesis of triketone herbicides from substituted benzoic acid building blocks.

Structure-Activity Relationship (SAR) Logic

The herbicidal activity of triketone HPPD inhibitors is highly dependent on the substitution pattern of the benzoyl ring. Specific substitutions are crucial for potent enzyme inhibition.

SAR_Logic Core Benzoylcyclohexanedione Core Ortho Ortho-Substituent (e.g., -Cl, -NO2) Core->Ortho Para Para-Substituent (e.g., -SO2CH3) Core->Para Meta Meta-Substituent (Optional) Core->Meta Requirement Absolute Requirement Ortho->Requirement Enhancement Enhances Activity Para->Enhancement FurtherEnhancement Further Enhances Activity Meta->FurtherEnhancement Activity High Herbicidal Activity Requirement->Activity Enhancement->Activity FurtherEnhancement->Activity

References

A Comparative Efficacy Analysis of Herbicides Derived from 2-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and agricultural scientists on the performance of triketone herbicides versus other major herbicide classes, supported by experimental data and mechanistic insights.

Herbicides derived from 2-Chloro-4-(methylsulfonyl)benzoic acid are key intermediates in the synthesis of the triketone class of herbicides, notably tembotrione and sulcotrione. These herbicides have gained prominence for their efficacy in controlling a broad spectrum of weeds, particularly in corn and sugarcane. Their primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plastoquinone and tocopherol biosynthesis in plants. Disruption of this pathway leads to the bleaching of new growth and eventual plant death.

This guide provides a comprehensive comparison of the efficacy of these triketone herbicides with other major herbicide classes, including sulfonylureas, glyphosate, and synthetic auxins. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in agricultural and biotechnological applications.

Comparative Efficacy of Triketone Herbicides

The efficacy of tembotrione and sulcotrione has been evaluated in numerous field trials, often in comparison with or in combination with other herbicides.

Tembotrione:

Tembotrione has demonstrated high efficacy against a wide range of broadleaf and grass weeds in corn.[1] Studies have shown that post-emergence applications of tembotrione, particularly when combined with a surfactant, provide excellent control of weeds such as Amaranthus species (pigweed), Chenopodium album (common lambsquarters), and various grass species.[1][2] In comparative studies, tembotrione has shown superior or comparable efficacy to other HPPD inhibitors like mesotrione and topramezone for the control of certain weeds. For instance, tembotrione was found to be more effective than mesotrione for controlling yellow foxtail and common ragweed.[3]

Tank-mixing tembotrione with other herbicides, such as atrazine or dicamba, can broaden the spectrum of weed control.[2][4] For example, the combination of tembotrione and atrazine has been shown to be highly effective in providing broad-spectrum weed control in sugarcane.[4]

Sulcotrione:

Sulcotrione is another triketone herbicide effective for the control of broadleaf weeds and some grasses in corn and sugarcane.[5] Its efficacy can be influenced by factors such as soil pH and the use of adjuvants.[6] Tank mixes of sulcotrione with atrazine are commonly used to enhance its weed control spectrum.[7][8]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the efficacy of tembotrione and its comparative performance against other herbicides from various field studies.

Table 1: Efficacy of Tembotrione Against Various Weed Species in Corn

Weed SpeciesHerbicide TreatmentApplication RateWeed Control (%)Source(s)
Amaranthus spp. (Palmer amaranth, waterhemp)Tembotrione + Dicamba + AMS + COC746 g ai/ha95[2][9]
Abutilon theophrasti (Velvetleaf)Tembotrione + Dicamba + AMS + COC746 g ai/ha>90[2]
Setaria faberi (Giant foxtail)Tembotrione92 g ai/ha89-97[3]
Ambrosia artemisiifolia (Common ragweed)Tembotrione92 g ai/ha94-95[3]
Chenopodium album (Common lambsquarters)Tembotrione92 g ai/ha100[3]

Table 2: Comparative Efficacy of Tembotrione and Other Herbicides in Corn

Weed SpeciesHerbicide 1Application Rate 1Weed Control (%) 1Herbicide 2Application Rate 2Weed Control (%) 2Source(s)
Setaria faberi (Giant foxtail)Tembotrione92 g ai/ha88Mesotrione105 g ai/ha65[3]
Ambrosia artemisiifolia (Common ragweed)Tembotrione92 g ai/ha94Mesotrione105 g ai/ha52[3]
Amaranthus spp.Tembotrione + Dicamba597 g ai/ha67-96Dicamba840 g ae/ha82-96[2][9]
Various broadleaf and grass weedsTembotrione + Atrazine120 g + 500 g ai/haHighAtrazine1500 g ai/haModerate to High[4]

Table 3: Efficacy of Sulcotrione Against Barnyardgrass (Echinochloa crus-galli)

Herbicide TreatmentApplication RateWeed Control (%)Source(s)
Sulcotrione (neutral solution)Full rate90[6]
Sulcotrione (acidic solution with MSO adjuvant)Reduced rate91-93[6]
Sulcotrione (basic solution)Full rate74-77[6]

Experimental Protocols

The data presented in this guide are derived from field and greenhouse experiments conducted under standardized protocols. A general methodology for such trials is outlined below.

Experimental Design:

  • Randomized Complete Block Design (RCBD): Field trials are typically conducted using an RCBD to account for field variability.[10][11][12] Treatments are replicated multiple times (usually 3-4 replications) within blocks.[10]

  • Plot Size: Plot sizes are chosen to be representative and manageable for herbicide application and data collection.

  • Treatments: Treatments include various herbicides at different rates, tank mixes, and untreated control plots for comparison.

Herbicide Application:

  • Application Timing: Herbicides are applied at specific crop and weed growth stages (e.g., pre-emergence or post-emergence).

  • Application Equipment: Calibrated sprayers are used to ensure accurate and uniform application of herbicides.

  • Adjuvants: Surfactants, oils, or other adjuvants are often included as per the herbicide label recommendations to enhance efficacy.

Data Collection and Analysis:

  • Weed Control Efficacy: Weed control is typically assessed visually as a percentage of control compared to the untreated plot at specific intervals after application (e.g., 14, 28, and 56 days after treatment).[13]

  • Weed Density and Biomass: Weed counts per unit area and the dry weight of weed biomass are often measured to provide quantitative data on weed pressure.

  • Crop Injury: Visual assessment of crop phytotoxicity is conducted to evaluate the safety of the herbicide on the crop.

  • Crop Yield: At the end of the growing season, crop yield is harvested from each plot and measured to determine the impact of weed control on productivity.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.[12][14]

Signaling Pathways and Modes of Action

The efficacy of a herbicide is intrinsically linked to its mode of action at the molecular level. The following diagrams illustrate the signaling pathways targeted by the compared herbicide classes.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Catalyzes Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Plant Death HPPD->Bleaching Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Essential for Carotenoids->Photosynthesis Protects Photosynthesis->Bleaching Triketones Triketone Herbicides (Tembotrione, Sulcotrione) Triketones->HPPD Inhibits

Caption: Mode of Action of HPPD Inhibitor Herbicides.

ALS_Inhibition Precursors Pyruvate / α-Ketobutyrate ALS Acetolactate Synthase (ALS) Precursors->ALS Substrates Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Amino_Acids Synthesizes Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death Sulfonylureas Sulfonylurea Herbicides Sulfonylureas->ALS Inhibits

Caption: Mode of Action of Sulfonylurea (ALS Inhibitor) Herbicides.

EPSPS_Inhibition Shikimate_Pathway Shikimate Pathway EPSPS EPSP Synthase Shikimate_Pathway->EPSPS Involves Aromatic_AA Aromatic Amino Acids (Tyr, Trp, Phe) EPSPS->Aromatic_AA Produces Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis Growth Plant Growth Protein_Synthesis->Growth Plant_Death Plant Death Growth->Plant_Death Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Caption: Mode of Action of Glyphosate (EPSPS Inhibitor).

Auxin_Mimics Auxin_Herbicides Synthetic Auxin Herbicides (e.g., Dicamba, 2,4-D) Auxin_Receptor Auxin Receptor (TIR1/AFB) Auxin_Herbicides->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Proteins Auxin_Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Altered Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Growth Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

cost-benefit analysis of different 2-Chloro-4-(methylsulfonyl)benzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Chloro-4-(methylsulfonyl)benzoic acid is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a detailed cost-benefit analysis of the most common methods for its synthesis, supported by experimental data to facilitate an informed choice of methodology.

Comparative Analysis of Synthesis Methods

The primary synthetic routes to this compound are summarized below. Each method presents a unique balance of yield, purity, cost-effectiveness, and environmental impact.

Parameter Method 1: From 2-Chloro-4-(chlorosulfonyl)benzoyl chloride Method 2: From 4-Methylsulfonyltoluene Method 3: Catalytic Oxidation
Starting Materials 2-Chloro-4-(chlorosulfonyl)benzoyl chloride, Sodium sulfite, Sodium bicarbonate, Chloroacetic acid4-Methylsulfonyltoluene, Chlorine, Nitric acid, Iron catalyst, Low-polarity solvent (e.g., CCl4, CH2Cl2)2-Chloro-4-(methylsulfonyl)toluene, Nitric acid, Oxygen, Catalyst (e.g., CuI)
Overall Yield 85%[1]High (Chlorination step yield: 94.8%)[2]Not explicitly stated, but claimed to be high.
Product Purity 87%[1]Good quality claimed[2]>99.2% after recrystallization[3]
Reaction Conditions Step 1: 75°C, 2h; Step 2: Reflux, 21h[1]Chlorination: 85-95°C; Oxidation: 175-195°C[2]140-200°C, 1-3.0 MPa Oxygen pressure[3]
Advantages High overall yield reported in one study.[1]Readily available and less expensive starting material (4-methylsulfonyltoluene).[2] High yield for the chlorination step.[2]Reduces the amount of nitric acid required, lowering NOx emissions.[3] Potentially higher purity product.[3]
Disadvantages Starting material is expensive.[2][4] Long reaction time for the second step.[1]Use of hazardous reagents like chlorine gas and low-polarity solvents such as carbon tetrachloride.[2] High reaction temperatures for the oxidation step may pose safety risks.[2]Requires high-pressure equipment (autoclave).[3] Involves handling of oxygen at high temperatures and pressures, which can be hazardous.
Cost-Benefit Profile Potentially higher cost due to the starting material, but a straightforward, high-yielding process.Lower raw material cost, but requires careful handling of hazardous materials and high-temperature reactions, potentially increasing operational costs.Higher initial equipment cost (autoclave) and stringent safety measures are necessary, but offers a greener approach with potentially higher purity, which could reduce downstream processing costs.

Experimental Protocols

Method 1: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl chloride[1]
  • A slurry of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water is heated to 75°C.

  • 2-Chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly to the heated slurry.

  • The mixture is stirred at 75°C for 2 hours.

  • The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is then added, and the reaction mixture is heated to reflux for 21 hours.

  • After cooling, the reaction mixture is acidified with dilute HCl.

  • The product is extracted with ethyl acetate.

  • The organic layer is dried with magnesium sulfate and evaporated to yield this compound as a white solid.

Method 2: Synthesis from 4-Methylsulfonyltoluene[2]

Step 1: Chlorination of 4-Methylsulfonyltoluene

  • 4-Methylsulfonyltoluene (39 g), carbon tetrachloride (40 g), and iron powder (3 g) are added to a 250 ml reactor.

  • The mixture is heated to 87-91°C.

  • Chlorine gas is passed through the mixture for approximately 5 hours.

  • The reaction progress is monitored by gas chromatography.

  • After the reaction, water is added, and the mixture is briefly refluxed and then cooled.

  • The solid crude product, 2-chloro-4-methylsulfonyltoluene, is obtained by filtration and drying.

Step 2: Oxidation to this compound

  • The crude 2-chloro-4-methylsulfonyltoluene (43.8 g) is heated in a 250 ml reactor.

  • Nitric acid (63 wt%) is slowly added dropwise while maintaining the temperature between 176-194°C over approximately 4 hours.

  • After cooling, a dilute NaOH solution is added to make the solution strongly basic.

  • The mixture is filtered to remove insoluble materials.

  • The filtrate is acidified, leading to the precipitation of a large amount of solid product.

  • The final product is obtained by filtration.

Method 3: Catalytic Oxidation of 2-Chloro-4-(methylsulfonyl)toluene[3]
  • 2-Chloro-4-methylsulfonyltoluene, nitric acid, and a catalyst (e.g., CuI) are placed in a high-pressure autoclave.

  • The autoclave is filled with oxygen to a pressure of 1-3.0 MPa.

  • The mixture is heated to 140-200°C and stirred for 1 hour.

  • The autoclave is re-pressurized with oxygen, and the reaction continues with stirring.

  • After cooling, a 20% NaOH solution is added dropwise until the solid in the reaction product dissolves.

  • The mixture is filtered, and the filtrate's pH is adjusted to 2, causing the crude product to precipitate.

  • The crude product is recrystallized from anhydrous methanol to yield pure this compound.

Synthesis Pathway Diagrams

Method1 A 2-Chloro-4-(chlorosulfonyl)benzoyl chloride B Intermediate Sulfinate A->B Na2SO3, NaHCO3, H2O, 75°C C This compound B->C ClCH2COONa, Reflux Method2 A 4-Methylsulfonyltoluene B 2-Chloro-4-methylsulfonyltoluene A->B Cl2, Fe catalyst, CCl4, 85-95°C C This compound B->C HNO3, 175-195°C Method3 A 2-Chloro-4-methylsulfonyltoluene B This compound A->B HNO3, O2, Catalyst, 140-200°C, High Pressure

References

A Spectroscopic Comparison of 2-Chloro-4-(methylsulfonyl)benzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, 2-Chloro-4-(methylsulfonyl)benzoic acid, and its key precursors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway

The synthesis of this compound can be achieved through multiple routes. One common pathway involves the chlorination and subsequent oxidation of 4-(methylsulfonyl)toluene. Another key route utilizes the hydrolysis of 2-chloro-4-(chlorosulfonyl)benzoyl chloride. The relationship between these compounds is illustrated in the diagram below.

Synthesis_Pathway 4-Methylsulfonyltoluene 4-Methylsulfonyltoluene 2-Chloro-4-(methylsulfonyl)toluene 2-Chloro-4-(methylsulfonyl)toluene 4-Methylsulfonyltoluene->2-Chloro-4-(methylsulfonyl)toluene Chlorination 2-Chloro-4-(methylsulfonyl)benzoic_acid This compound 2-Chloro-4-(methylsulfonyl)toluene->2-Chloro-4-(methylsulfonyl)benzoic_acid Oxidation 2-Chloro-4-(chlorosulfonyl)benzoyl_chloride 2-Chloro-4-(chlorosulfonyl)benzoyl chloride 2-Chloro-4-(chlorosulfonyl)benzoyl_chloride->2-Chloro-4-(methylsulfonyl)benzoic_acid Hydrolysis & Reaction

Caption: Synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

FT-IR Spectroscopic Data
CompoundKey FT-IR Peaks (cm⁻¹)Functional Group Assignment
This compound ~3000 (broad), ~1700 (s), ~1320 & ~1150 (s), ~850-550O-H (Carboxylic Acid), C=O (Carboxylic Acid), S=O (Sulfone), C-Cl
2-Chloro-4-(methylsulfonyl)toluene ~3000-2850, ~1320 & ~1150 (s), ~850-550C-H (Alkyl), S=O (Sulfone), C-Cl
4-(Methylsulfonyl)toluene ~3000-2850, ~1320 & ~1150 (s)C-H (Alkyl), S=O (Sulfone)
2-Chloro-4-(chlorosulfonyl)benzoyl chloride ~1775 (s), ~1370 & ~1180 (s), ~850-550C=O (Acyl Chloride), S=O (Sulfonyl Chloride), C-Cl

Note: (s) denotes a strong absorption band. Actual peak positions may vary slightly based on the experimental conditions.

¹H NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~8.1-7.8m3HAromatic protons
~3.3s3H-SO₂CH₃
~11-13br s1H-COOH
2-Chloro-4-(methylsulfonyl)toluene ~7.9-7.4m3HAromatic protons
~3.2s3H-SO₂CH₃
~2.5s3HAr-CH₃
4-(Methylsulfonyl)toluene ~7.8 (d), ~7.3 (d)d, d2H, 2HAromatic protons
~3.1s3H-SO₂CH₃
~2.4s3HAr-CH₃

Note: Shifts are approximate and depend on the solvent used. m = multiplet, s = singlet, d = doublet, br s = broad singlet.

¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)Assignment
This compound ~165, ~145-125, ~44C=O, Aromatic carbons, -SO₂CH₃
2-Chloro-4-(methylsulfonyl)toluene ~145-125, ~44, ~20Aromatic carbons, -SO₂CH₃, Ar-CH₃
4-(Methylsulfonyl)toluene ~145-125, ~44, ~21Aromatic carbons, -SO₂CH₃, Ar-CH₃

Note: These are approximate chemical shift ranges for the key carbon atoms.

Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound C₈H₇ClO₄S234.66234/236 (M⁺), 217, 155
2-Chloro-4-(methylsulfonyl)toluene C₈H₉ClO₂S204.67204/206 (M⁺), 189, 125
4-(Methylsulfonyl)toluene C₈H₁₀O₂S170.23170 (M⁺), 155, 91
2-Chloro-4-(chlorosulfonyl)benzoyl chloride C₈H₄Cl₂O₃S251.09250/252/254 (M⁺), 215, 175

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+2 peaks.

Experimental Protocols

The data presented in this guide are typically obtained using the following standard laboratory procedures.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the compounds.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal and anvil thoroughly after the measurement.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and connectivity of atoms in the molecules.

Methodology:

  • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Insert the NMR tube into the spectrometer's probe.

  • Acquire the spectrum after locking, tuning, and shimming the instrument. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Methodology (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing this compound from its precursors. The FT-IR spectra show the appearance of the characteristic carboxylic acid O-H and C=O stretches in the final product. NMR spectroscopy confirms the oxidation of the methyl group to a carboxylic acid, evidenced by the disappearance of the benzylic proton signal and the appearance of the acidic proton signal. Mass spectrometry provides definitive molecular weight information and fragmentation patterns that are unique to each compound in the synthetic pathway. This comparative guide serves as a valuable resource for the identification and quality control of these important chemical entities in a research and development setting.

A Comparative Guide to Analytical Method Validation for 2-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and quality of this intermediate is critical for the safety and efficacy of the final drug product. This document outlines and compares potential analytical methods, offering supporting experimental data based on established validation principles for similar compounds.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the analysis of non-volatile, polar compounds like this compound. For the purpose of this guide, a standard reversed-phase HPLC (RP-HPLC) method is presented as the primary technique and compared against other potential analytical approaches.

Data Summary

The following table summarizes the expected performance characteristics of different analytical methods based on typical validation data for related pharmaceutical intermediates and impurities.[1][2]

ParameterMethod A: RP-HPLC-UV Method B: Ultra-High-Performance Liquid Chromatography (UPLC-UV) Method C: Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization)
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%95.0 - 105.0%
Precision (% RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL~0.05 µg/mL (derivatized)
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mL~0.15 µg/mL (derivatized)
Analysis Time 15 - 30 minutes5 - 10 minutes20 - 40 minutes
Specificity HighVery HighExcellent (with MS detection)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of related carboxylic acids and pharmaceutical impurities.[1][3][4]

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is suitable for the quantification of this compound and the separation from its potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Method B: Ultra-High-Performance Liquid Chromatography (UPLC-UV)

UPLC offers a significant advantage in terms of speed and resolution, making it ideal for high-throughput analysis.

  • Instrumentation: A UPLC system with a UV detector.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Similar to the HPLC method, but with a steeper gradient to accommodate the shorter run time.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 35°C.

  • Sample Preparation: Similar to the HPLC method.

Method C: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: The dried sample is reconstituted in a suitable solvent (e.g., pyridine) and heated with the derivatization agent.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.

  • MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: A typical workflow for analytical method validation.

HPLC_Method_Workflow sample_prep Sample Preparation (Weighing & Dissolution) hplc_injection Injection into HPLC System sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (242 nm) separation->detection data_analysis Data Acquisition & Analysis (Peak Integration & Quantification) detection->data_analysis results Report Results data_analysis->results

Caption: Experimental workflow for the RP-HPLC-UV method.

References

A Guide to the Confirmation of 2-Chloro-4-(methylsulfonyl)benzoic Acid Identity Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the confirmation of the chemical identity of 2-Chloro-4-(methylsulfonyl)benzoic acid. By comparing the analytical data of a sample to a certified reference standard, researchers can ensure the quality and purity of this important organic intermediate. This document outlines the key physicochemical properties, spectroscopic characteristics, and chromatographic behavior of this compound, supported by detailed experimental protocols.

Physicochemical Properties

A fundamental step in substance identification is the verification of its physical and chemical properties against a known reference standard. These properties are intrinsic to the molecule's structure and provide a baseline for identity confirmation.

PropertyValue
Molecular Formula C₈H₇ClO₄S[1][2]
Molecular Weight 234.66 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 192-198 °C[2]
CAS Number 53250-83-2[1][2]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for unequivocally confirming the chemical structure of a compound. By comparing the spectra of a sample to that of a reference standard, one can identify the presence of key functional groups and the overall molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1d1HAromatic CH
~7.8dd1HAromatic CH
~7.6d1HAromatic CH
~3.3s3H-SO₂CH₃
~13.0br s1H-COOH

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Assignment
~165-COOH
~142Aromatic C-SO₂
~138Aromatic C-Cl
~133Aromatic C-COOH
~131Aromatic CH
~129Aromatic CH
~127Aromatic CH
~44-SO₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadO-H stretch (Carboxylic acid)
1700-1680StrongC=O stretch (Carboxylic acid)
1320-1300StrongS=O asymmetric stretch (Sulfone)
1160-1140StrongS=O symmetric stretch (Sulfone)
800-700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

m/zInterpretation
234/236[M]⁺ molecular ion peak (isotopic pattern for Cl)
217/219[M-OH]⁺
189/191[M-COOH]⁺
155[M-SO₂CH₃]⁺

Chromatographic Analysis for Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for determining the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Expected Retention Time Dependent on the specific gradient and column, but should be consistent between the sample and the reference standard.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample and the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration of the sample to the reference standard.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the peak positions and relative intensities of the sample's spectrum with that of the reference standard.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Analysis: Compare the molecular ion peak and fragmentation pattern of the sample to the reference standard.

HPLC
  • Sample Preparation: Prepare stock solutions of the sample and reference standard in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Prepare working solutions by dilution.

  • Instrument: An HPLC system equipped with a UV detector.

  • Method:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject equal volumes of the sample and reference standard solutions.

    • Run the gradient program.

  • Analysis: Compare the retention time of the main peak in the sample chromatogram to that of the reference standard. The peak shapes should also be comparable. Purity can be assessed by the area percentage of the main peak.

Workflow for Identity Confirmation

cluster_0 Sample & Standard Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison & Analysis cluster_3 Conclusion Sample Test Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Standard Certified Reference Standard Standard->NMR Standard->IR Standard->MS Standard->HPLC Compare_NMR Compare Chemical Shifts, Multiplicities, Integration NMR->Compare_NMR Compare_IR Compare Peak Positions & Intensities IR->Compare_IR Compare_MS Compare m/z & Fragmentation MS->Compare_MS Compare_HPLC Compare Retention Time & Purity HPLC->Compare_HPLC Confirmation Identity Confirmed Compare_NMR->Confirmation Rejection Identity Not Confirmed Compare_NMR->Rejection Compare_IR->Confirmation Compare_IR->Rejection Compare_MS->Confirmation Compare_MS->Rejection Compare_HPLC->Confirmation Compare_HPLC->Rejection

Caption: Workflow for the confirmation of this compound identity.

Signaling Pathway of Analysis

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to the final confirmation of identity.

start Start: Receive Test Sample phys_chem Physicochemical Property Analysis (e.g., Melting Point) start->phys_chem spectro Spectroscopic Analysis (NMR, IR, MS) phys_chem->spectro chroma Chromatographic Analysis (HPLC) spectro->chroma data_analysis Data Comparison with Reference Standard chroma->data_analysis pass Identity Confirmed data_analysis->pass Data Matches fail Further Investigation Required data_analysis->fail Data Mismatches end End pass->end fail->end

Caption: Logical flow of the analytical confirmation process.

References

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-4-(methylsulfonyl)benzoic Acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 53250-83-2). Adherence to these protocols is essential for ensuring personal safety and minimizing laboratory hazards.

Hazard Identification

This compound is classified as a hazardous chemical that can cause serious eye damage.[1][2][3][4][5] It is crucial to understand and mitigate the risks associated with its handling.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical line of defense against exposure. The minimum required PPE for handling this compound is summarized below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[1][3]Protects against dust particles and splashes, which can cause serious eye damage.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat or impervious clothing.[1][3][6]Prevents direct skin contact. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][3]Minimizes the inhalation of dust and aerosols.
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from potential spills.

Operational Plan

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for preparation, handling, and post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound Carefully prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Workspace handling_transfer->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Preparation:

  • Review SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[7]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][6][8]

  • Weighing: If weighing is required, do so in a location with minimal air currents or within a balance enclosure to prevent dispersal of the powder.

  • Transfer: When transferring the compound, use a spatula or other appropriate tool to minimize the risk of spillage.

  • General Precautions: Avoid all direct contact with the substance.[7] Do not eat, drink, or smoke in the work area.[7]

Post-Handling:

  • Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agents.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated, sealed container.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste material, including unused product and contaminated items (e.g., gloves, wipes, and containers), in a suitable, clearly labeled, and closed container.[1][6][8]

Disposal Procedure:

  • Disposal should be carried out by a licensed professional waste disposal service.[4][8]

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal.[4]

  • Do not allow the chemical to enter drains or the environment.[6][9]

Emergency Procedures: First Aid

In the event of exposure, immediate action is necessary.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4]

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1][3] If skin irritation occurs, get medical advice.

  • Inhalation: Move the victim into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.